(5-Bromo-2-methylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXASFBKJNJSOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514547 | |
| Record name | (5-Bromo-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258886-04-3 | |
| Record name | (5-Bromo-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (5-Bromo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-2-methylphenyl)methanol, a substituted benzyl alcohol derivative, is a valuable building block in organic synthesis. Its utility in the construction of more complex molecules makes a thorough understanding of its physical properties essential for researchers in drug discovery and materials science. The strategic placement of the bromo and methyl groups on the phenyl ring, along with the reactive hydroxymethyl moiety, offers a versatile scaffold for the development of novel compounds with potential applications in medicinal chemistry and functional materials.
This guide provides a comprehensive overview of the core physical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for the characterization of such a compound. The information herein is intended to equip researchers with the necessary knowledge for the safe and effective handling and utilization of this important chemical intermediate.
Core Physical and Chemical Properties
A precise understanding of the physical properties of a compound is fundamental to its application in research and development. These properties dictate the conditions required for reactions, purification, and formulation.
| Property | Value | Source |
| CAS Number | 258886-04-3 | [PubChem[1]]([Link]) |
| Molecular Formula | C₈H₉BrO | [PubChem[1]]([Link]) |
| Molecular Weight | 201.06 g/mol | [PubChem[1]]([Link]) |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | No experimental data available. Predicted to be a solid at room temperature. | - |
| Boiling Point | No experimental data available. | - |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | - |
| Density | No experimental data available. | - |
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Experimental Protocols for Physical Property Determination
The following protocols describe standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound. These methods are designed to be self-validating through careful execution and observation.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range (typically 1-2°C) suggests a pure compound, while a broad and depressed melting range indicates the presence of impurities. This phenomenon, known as melting point depression, is a colligative property.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (if a rough estimate is known from similar structures). The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range) are recorded.
-
Validation: The determination is repeated with a fresh sample to ensure reproducibility.
Solubility Assessment
Causality: The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction and purification systems. The principle of "like dissolves like" is the guiding concept here; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Procedure: Approximately 10-20 mg of this compound is placed in a series of small test tubes.
-
Solvent Addition: The chosen solvent is added dropwise to each test tube with agitation (e.g., vortexing) until the solid dissolves or a maximum volume (e.g., 1 mL) is reached.
-
Observation: The solubility is qualitatively assessed as "soluble," "sparingly soluble," or "insoluble" at room temperature. For quantitative analysis, the mass of solute required to saturate a specific volume of solvent can be determined.
-
Heating Effects: If a compound is insoluble at room temperature, the mixture can be gently heated to assess for temperature-dependent solubility, which is crucial for recrystallization procedures.
Workflow for Compound Characterization
The following diagram illustrates a standard workflow for the comprehensive characterization of a newly synthesized or acquired chemical compound, ensuring its identity, purity, and key physical properties are well-documented.
Caption: Workflow for the physical and chemical characterization of a research compound.
Spectroscopic Data Analysis
Spectroscopic techniques are indispensable for confirming the structure of a molecule. While experimental spectra for this compound are not provided here, the expected key features are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons of the alcohol, the hydroxyl (-OH) proton, and the methyl (-CH₃) protons. The splitting patterns and chemical shifts of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display unique signals for each of the eight carbon atoms in the molecule, providing further confirmation of the carbon skeleton. The chemical shifts would be characteristic of the aromatic, methyl, and methylene carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Absorptions corresponding to C-H stretches of the aromatic ring and the methyl/methylene groups, as well as C=C stretching of the aromatic ring, would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (201.06 g/mol ). A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and bromine-containing fragment ions.
Conclusion
This technical guide provides a foundational understanding of the physical properties of this compound, essential for its effective use in a research and development setting. While some experimental data remains to be reported in the literature, the provided protocols for physical property determination and the logical workflow for compound characterization offer a robust framework for scientists working with this and other novel chemical entities. Adherence to these methodologies will ensure the generation of high-quality, reliable data, underpinning the integrity of subsequent research.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the Solubility of 5-bromo-2-methylbenzyl Alcohol for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 5-bromo-2-methylbenzyl alcohol, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document synthesizes available data, outlines robust experimental protocols for solubility determination, and offers insights into the physicochemical properties governing its behavior in various solvent systems.
Introduction: The Significance of 5-bromo-2-methylbenzyl Alcohol in Pharmaceutical Research
5-bromo-2-methylbenzyl alcohol is a substituted aromatic alcohol whose structural motif is of significant interest in the synthesis of complex organic molecules. Its utility as a versatile intermediate is underscored by its application in the synthesis of various pharmaceutical compounds. A notable example is its role as a precursor to 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, an antidiabetic agent used in the preparation of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. Given its importance, a thorough understanding of its solubility is paramount for efficient reaction design, purification, and formulation development.
Physicochemical Properties and Solubility Profile
A clear understanding of the physicochemical properties of 5-bromo-2-methylbenzyl alcohol is fundamental to predicting and explaining its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| Appearance | White to light yellow/orange powder/crystal | [1] |
| Melting Point | 60 °C | [3] |
| Purity | >98.0% (GC) | [1] |
Based on the qualitative data for 5-bromo-2-chlorobenzyl alcohol, which is described as insoluble in water and soluble in organic solvents[4], and the quantitative data for the more polar analogue, 5-bromo-2-hydroxybenzyl alcohol (solubility in water: 0.7% at 25°C; freely soluble in alcohol and diethyl ether)[5], a predicted solubility profile for 5-bromo-2-methylbenzyl alcohol is presented below.
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Insoluble | The hydrophobic character of the brominated phenyl and methyl groups is expected to dominate over the hydrophilic nature of the single hydroxyl group. |
| Alcohols (Methanol, Ethanol) | Soluble to Freely Soluble | The alkyl chain of the solvent can interact with the nonpolar parts of the solute, while the hydroxyl groups can form hydrogen bonds. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |
| Dichloromethane (DCM) | Soluble | A nonpolar solvent that will readily dissolve the largely nonpolar solute. |
| Hexanes | Sparingly Soluble to Insoluble | The polarity of the hydroxyl group may limit solubility in highly nonpolar aliphatic solvents. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a well-controlled experimental approach is necessary. The following section details a robust protocol based on the widely accepted shake-flask method, a cornerstone for thermodynamic solubility measurement.
The Shake-Flask Method for Thermodynamic Solubility
The objective of this method is to determine the equilibrium concentration of a solute in a solvent at a specific temperature, representing the thermodynamic solubility.
Sources
(5-Bromo-2-methylphenyl)methanol molecular weight and formula
An In-Depth Technical Guide to (5-Bromo-2-methylphenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key building block in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis protocols, safety considerations, and its emerging role in the development of novel therapeutics.
Core Molecular Attributes
This compound, also known as 5-bromo-2-methylbenzyl alcohol, is an aromatic alcohol. The strategic placement of the bromo, methyl, and hydroxymethyl groups on the phenyl ring makes it a versatile intermediate for introducing specific functionalities into more complex molecules.
Key Properties Summary
| Property | Value | Source |
| Molecular Formula | C8H9BrO | PubChem[1] |
| Molecular Weight | 201.06 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 258886-04-3 | PubChem[1] |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)CO | PubChem[1] |
Chemical Structure
The structure of this compound is characterized by a benzene ring substituted with a bromine atom, a methyl group, and a hydroxymethyl group.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the bromination of a substituted toluene derivative followed by functional group manipulation.
Illustrative Synthetic Pathway
A plausible synthesis could start from 2-methylbenzyl alcohol, involving a bromination step. The directing effects of the methyl and hydroxymethyl groups are crucial in determining the regioselectivity of the bromination.
Sources
A Technical Guide to the Spectroscopic Characterization of (5-Bromo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-2-methylphenyl)methanol, a substituted benzyl alcohol derivative, serves as a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. Its chemical structure, featuring a bromine-substituted aromatic ring, a methyl group, and a primary alcohol, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and ensuring the success of subsequent synthetic transformations. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in the principles of spectroscopic theory and supported by experimental insights.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. This compound possesses a benzene ring substituted at positions 1, 2, and 5. The hydroxymethyl (-CH₂OH) group at position 1, the methyl (-CH₃) group at position 2, and the bromine atom at position 5 give rise to a distinct pattern of signals in its various spectra.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
Data Interpretation: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d | 1H | H-6 |
| ~7.25 | dd | 1H | H-4 |
| ~7.05 | d | 1H | H-3 |
| ~4.65 | s | 2H | -CH₂OH |
| ~2.30 | s | 3H | -CH₃ |
| Variable (e.g., ~1.70) | br s | 1H | -OH |
Causality Behind Experimental Choices and Interpretation:
-
Aromatic Protons (δ 7.0-7.4 ppm): The three protons on the benzene ring appear in the characteristic downfield region due to the deshielding effect of the ring current. The observed splitting patterns (multiplicity) are a direct consequence of spin-spin coupling with neighboring protons.
-
H-6: Appears as a doublet due to coupling with H-4.
-
H-4: Appears as a doublet of doublets due to coupling with H-3 and H-6.
-
H-3: Appears as a doublet due to coupling with H-4.
-
-
Benzylic Protons (-CH₂OH, δ ~4.65 ppm): These two protons are chemically equivalent and are adjacent to the electron-withdrawing oxygen atom, causing them to resonate downfield from typical alkyl protons. They appear as a singlet because there are no adjacent protons to couple with.
-
Methyl Protons (-CH₃, δ ~2.30 ppm): The three protons of the methyl group are also chemically equivalent and appear as a sharp singlet. Their chemical shift is in the typical range for a methyl group attached to an aromatic ring.
-
Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with trace amounts of D₂O in the solvent, leading to its disappearance.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation: The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~139.5 | C-1 |
| ~136.0 | C-2 |
| ~131.5 | C-3 |
| ~130.0 | C-4 |
| ~121.0 | C-5 |
| ~128.5 | C-6 |
| ~64.0 | -CH₂OH |
| ~18.5 | -CH₃ |
Expert Insights on Spectral Assignment:
-
Aromatic Carbons (δ 120-140 ppm): The six carbons of the benzene ring resonate in this region.
-
C-1 and C-2 (quaternary): These carbons, directly attached to the hydroxymethyl and methyl groups, respectively, will appear as less intense signals.
-
C-5 (quaternary): The carbon bearing the bromine atom is significantly influenced by the halogen's electronegativity and heavy atom effect.
-
C-3, C-4, and C-6 (methine): The chemical shifts of these carbons are influenced by the electronic effects of the substituents. Precise assignment can be aided by two-dimensional NMR techniques such as HSQC and HMBC.
-
-
Benzylic Carbon (-CH₂OH, δ ~64.0 ppm): This carbon is shifted downfield due to the direct attachment of the electronegative oxygen atom.
-
Methyl Carbon (-CH₃, δ ~18.5 ppm): This signal appears in the typical upfield region for an alkyl carbon.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
Experimental Protocol: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation: The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1050 | C-O stretch | Primary Alcohol |
| ~820 | C-H bend (out-of-plane) | 1,2,4-Trisubstituted Benzene |
| ~600-500 | C-Br stretch | Aryl Halide |
Authoritative Grounding in Vibrational Spectroscopy:
-
O-H Stretch: The broad absorption band in the 3400-3200 cm⁻¹ region is a hallmark of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.[1][2]
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[2]
-
Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.
-
C-O Stretch: The strong band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that are unique to the molecule. The out-of-plane C-H bending vibration around 820 cm⁻¹ is particularly diagnostic for the 1,2,4-trisubstitution pattern of the benzene ring.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Experimental Protocol: The mass spectrum is typically obtained using Electron Ionization (EI) with a Gas Chromatography (GC) inlet to ensure sample purity. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.
Data Interpretation: The mass spectrum provides the molecular weight of the compound and insights into its structure through analysis of its fragmentation pattern.
Key Features of the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₈H₉BrO. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[3][4] The monoisotopic mass is approximately 199.98 g/mol .[5]
-
m/z ≈ 200 (for C₈H₉⁷⁹BrO)
-
m/z ≈ 202 (for C₈H₉⁸¹BrO)
-
-
Major Fragmentation Pathways:
-
Loss of H₂O: A peak at M-18 (m/z ≈ 182/184) can be observed due to the loss of a water molecule from the alcohol.
-
Loss of -CH₂OH: Cleavage of the benzylic carbon-carbon bond can lead to the loss of the hydroxymethyl radical, resulting in a prominent peak at M-31 (m/z ≈ 169/171).
-
Loss of Br: Fragmentation involving the loss of the bromine radical will produce a peak at M-79/81 (m/z ≈ 121).
-
Tropylium Ion Formation: A peak at m/z = 91 is often observed in the mass spectra of benzyl derivatives, corresponding to the stable tropylium cation.
-
Visualizing Fragmentation:
Sources
An In-Depth Technical Guide to the Safe Handling of 5-bromo-2-methylbenzyl alcohol
This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety profile and handling requirements for 5-bromo-2-methylbenzyl alcohol (CAS No: 258886-04-3). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with field-proven insights, explaining the causality behind safety protocols to ensure a self-validating system of laboratory practice.
Section 1: Chemical Identity and Physicochemical Rationale
5-Bromo-2-methylbenzyl alcohol is a substituted aromatic alcohol. Its structure, featuring a bromine atom and a methyl group on the benzene ring, is pivotal to its reactivity, potential hazards, and handling requirements. The presence of the bromine atom increases the molecule's weight and can influence its metabolic pathways, while the benzyl alcohol moiety is associated with a known class of potential irritants and sensitizers.
Understanding these structural alerts is the first step in developing a robust safety protocol. The lipophilicity imparted by the methyl and bromo groups suggests that dermal absorption is a credible route of exposure, necessitating stringent skin protection measures.
Table 1: Physicochemical Properties of 5-bromo-2-methylbenzyl alcohol
| Property | Value | Source |
| CAS Number | 258886-04-3 | |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | White to light yellow/orange powder or crystal | |
| Melting Point | 58.0 - 62.0 °C |
Section 2: Hazard Evaluation and Risk Mitigation
While comprehensive toxicological data for this specific molecule is limited, a hazard assessment can be constructed based on data from structurally similar compounds, such as other brominated or methylated benzyl alcohols.[2][3][4] This approach, known as "read-across" in toxicology, is a cornerstone of chemical safety assessment in research and development. The primary directive is to treat the compound with caution, assuming it possesses hazards characteristic of its chemical class until proven otherwise.
Inferred GHS Classification and Justification:
| Hazard Class | Category | Rationale & Recommended Precaution |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Benzyl alcohols as a class can be harmful upon ingestion.[5] Do not eat, drink, or smoke in the laboratory.[6][7] |
| Skin Irritation | Category 2 (Causes skin irritation) | Substituted benzyl alcohols are frequently cited as skin irritants.[6][8] The molecular structure suggests potential for dermal penetration. Avoid all skin contact. |
| Eye Irritation | Category 2A (Causes serious eye irritation) | As a powder, the material poses a significant risk of mechanical and chemical irritation to the eyes.[8] Chemical safety goggles are mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhaling fine powders can cause respiratory tract irritation.[7] Handle only in a well-ventilated area or chemical fume hood. |
Section 3: Exposure Control and Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a reasoned response to the specific risks identified. The principle of "as low as reasonably practicable" (ALARP) should govern all exposure scenarios.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Causality and Rationale |
| Ventilation | Chemical Fume Hood | Essential for preventing inhalation of the powder and maintaining exposure levels below any potential occupational exposure limit.[5] |
| Eye Protection | Chemical safety goggles or face shield | Protects against airborne particles and accidental splashes. Standard safety glasses are insufficient.[9][10] |
| Hand Protection | Nitrile Gloves (min. thickness 0.11mm) | Provides a chemical barrier against a lipophilic molecule. Inspect gloves before use and change them frequently.[11] |
| Skin and Body | Fully-buttoned lab coat, long pants, closed-toe shoes | Prevents accidental skin contact with powders on bench surfaces or from small spills.[11] |
| Respiratory | NIOSH/MSHA-approved respirator | Required if handling large quantities or if ventilation is inadequate. The specific cartridge type should be selected based on the scale of work.[9] |
Section 4: Protocols for Safe Handling and Emergency Response
Trustworthiness in a protocol comes from its clarity and the anticipation of potential failure points. The following workflows are designed to be self-validating systems.
Detailed Protocol: Safe Weighing and Dispensing of 5-bromo-2-methylbenzyl alcohol
-
Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood sash is at the appropriate working height. Decontaminate the work surface and the analytical balance.
-
Staging: Place a container of appropriate size on the balance. Place the stock container of 5-bromo-2-methylbenzyl alcohol, a clean spatula, and a waste container within the fume hood.
-
Dispensing: Tare the balance. Open the stock container slowly to avoid creating airborne dust. Use the spatula to carefully transfer the desired amount of powder to the tared container. Causality Note: Slow, deliberate movements are critical to prevent aerosolization of the fine powder.
-
Closure and Cleanup: Securely close the stock container.[12] Gently tap the spatula on the edge of the waste container to dislodge any remaining powder. Place the spatula in a designated container for cleaning.
-
Decontamination: Wipe down the exterior of the stock and receiving containers. Clean the balance and surrounding work area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[12]
Emergency Response Decision Framework
The following diagram outlines the logical flow for responding to an accidental exposure. This ensures a rapid and correct sequence of actions, minimizing harm.
Caption: First Responder Actions for Chemical Exposure.
Section 5: Stability, Storage, and Disposal
Stability and Reactivity: The compound is stable under recommended storage conditions.[4] However, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][10] Contact with these materials could lead to vigorous reactions. Upon combustion, it may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[4]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Protect from light and moisture. Storage incompatibility with strong oxidizing agents is a key consideration to prevent accidental reactions.
Disposal: This material and its container must be disposed of as hazardous waste.[7] Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Always comply with all federal, state, and local environmental regulations.
Section 6: Toxicological and Ecological Profile
Data Gap Analysis: A critical aspect of scientific integrity is acknowledging what is not known. There is a significant lack of published, peer-reviewed toxicological and ecotoxicological data for 5-bromo-2-methylbenzyl alcohol specifically.[2][3] No specific LD50, LC50, or environmental fate data was identified in the reviewed sources.
Implications for Researchers: This data gap necessitates a conservative approach. The compound should be handled as if it has uncharacterized toxicological properties. All handling procedures should be designed to minimize any potential for exposure. Environmental release must be strictly avoided, as its impact on aquatic or terrestrial life is unknown.[5]
References
- 5-Bromo-2-(trifluoromethyl)benzyl alcohol Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC50075_msds.pdf]
- 5-Bromo-2-methylbenzyl Alcohol Product Page. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/B5037]
- 4-Bromo-2-methylbenzyl Alcohol Safety Data Sheet. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/B2077_EN.pdf]
- Benzyl Alcohol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/29CFR1910.1200/97089.pdf]
- 2-Bromo-a-methylbenzyl alcohol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/AC39364.pdf]
- (R)-3-Bromo-a-methylbenzyl alcohol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/AC37649.pdf]
- 5-Bromo-2-methoxybenzyl alcohol Compound Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/612298]
- 5-Bromo-2-methylbenzyl alcohol Information. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62508053.htm]
- (S)-(-)-sec-Phenethyl alcohol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/AC17319.pdf]
- 5-BROMO-2-METHOXYBENZYL ALCOHOL Product Page. ATK CHEMICAL COMPANY LIMITED via ECHEMI. [URL: https://www.echemi.com/products/pd20210729155113959-5-bromo-2-methoxybenzyl-alcohol.html]
- Benzyl alcohol Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/w213705]
- 2-Methylbenzyl alcohol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/AC12759.pdf]
- (±)-sec-Phenethyl Alcohol Safety Data Sheet. LGC Standards. [URL: https://www.lgcstandards.com/medias/sys_master/sds/h09/h4e/8824984240158.pdf]
- 4-Methylbenzyl alcohol Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msdsproxy?productName=A15315&productDescription=4-Methylbenzyl+alcohol&vendorId=V20&country=US]
- 2-Bromo-5-(trifluoromethyl)benzyl alcohol Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC50076_msds.pdf]
- 5-Bromo-2-chlorobenzyl Alcohol Product Page. Lab Pro Inc. [URL: https://labproinc.com/products/5-bromo-2-chlorobenzyl-alcohol-5g]
- 5-Bromo-2-hydroxybenzyl alcohol Compound Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75342]
- 5-Bromo-2-chlorobenzyl alcohol Information. ChemBK. [URL: https://www.chembk.com/en/chem/5-Bromo-2-chlorobenzyl%20alcohol]
- (R)-(-)-1-Phenylethanol Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/05512]
- Benzyl alcohol Safety Data Sheet. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-NE02-GB-EN.pdf]
- alpha-METHYLBENZYL ALCOHOL Hazard Summary. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1252.pdf]
- 3-Bromo-5-nitrobenzyl alcohol Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB7233215_EN.htm]
- 5-Bromo-2-methylbenzyl Alcohol Product Page. CymitQuimica. [URL: https://www.cymitquimica.com/en/5-bromo-2-methylbenzyl-alcohol-258886-04-3-tci-b5037]
- 2-Methylbenzyl alcohol Material Safety Data Sheet. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2-Methylbenzyl_alcohol_MSDS.pdf]
- 5-Bromo-2-hydroxybenzyl alcohol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/AC33148.pdf]
Sources
- 1. 5-Bromo-2-methylbenzyl Alcohol | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.de [fishersci.de]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.no [fishersci.no]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Synthesis and Discovery of (5-Bromo-2-methylphenyl)methanol
Introduction: A Versatile Brominated Building Block in Modern Organic Synthesis
(5-Bromo-2-methylphenyl)methanol, a substituted benzyl alcohol derivative, represents a crucial building block in the landscape of contemporary organic synthesis. Its unique structural arrangement, featuring a bromine atom and a methyl group on the phenyl ring, offers synthetic chemists a versatile scaffold for the construction of more complex molecular architectures. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse functional groups. The hydroxymethyl group serves as a key functional moiety for transformations including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. This guide provides an in-depth exploration of the synthesis of this compound, detailing scientifically robust protocols and the underlying chemical principles. While a singular "discovery" event for this compound is not prominently documented in the scientific literature, its emergence and significance are evident through its role as an intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and materials science sectors. Its commercial availability from numerous chemical suppliers further underscores its utility and demand within the research and development community.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, purification, and characterization.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 5-Bromo-2-methylbenzyl alcohol | PubChem[1] |
| CAS Number | 258886-04-3 | PubChem[1] |
| Molecular Formula | C₈H₉BrO | PubChem[1] |
| Molecular Weight | 201.06 g/mol | PubChem[1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not definitively reported | |
| Boiling Point | Not definitively reported | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. |
Strategic Synthesis of this compound
The most logical and widely applicable synthetic strategy for the preparation of this compound involves the reduction of a corresponding carbonyl compound, either 5-bromo-2-methylbenzoic acid or 5-bromo-2-methylbenzaldehyde. This approach is favored due to the ready availability of the starting materials and the high efficiency of modern reducing agents.
Synthetic Pathway Overview
The following diagram illustrates the primary synthetic routes to this compound.
Caption: Primary synthetic routes to this compound.
Part 1: Synthesis of the Precursor - 5-Bromo-2-methylbenzoic Acid
The synthesis of the key intermediate, 5-bromo-2-methylbenzoic acid, is a critical first step. A reliable method involves the direct bromination of 2-methylbenzoic acid.
Reaction Scheme:
Caption: Bromination of 2-methylbenzoic acid.
This protocol is adapted from established procedures for the bromination of substituted benzoic acids.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid (4-5 volumes).
-
Addition of Bromine: Cool the solution to 0-5 °C using an ice bath. Slowly add liquid bromine (1.1 eq) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 5-bromo-2-methylbenzoic acid will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5-bromo-2-methylbenzoic acid.
Causality Behind Experimental Choices:
-
Sulfuric Acid as Solvent and Catalyst: Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, which deactivates the ring towards electrophilic substitution to a lesser extent than the unprotonated carboxylate group. However, the primary role of the strong acid is to facilitate the generation of the electrophilic bromine species.
-
Controlled Temperature: The initial cooling and slow addition of bromine are crucial to control the exothermic reaction and to minimize the formation of di-brominated byproducts.
-
Aqueous Work-up: Pouring the reaction mixture into ice water serves two purposes: it quenches the reaction and precipitates the less water-soluble product, allowing for its easy isolation.
Part 2: Reduction to this compound
With the precursor in hand, the final step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.
Reaction Scheme:
Caption: Reduction of 5-bromo-2-methylbenzoic acid.
This protocol is based on standard procedures for the LiAlH₄ reduction of carboxylic acids.[3]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Carboxylic Acid: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve 5-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. A gentle evolution of hydrogen gas will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction. Monitor the reaction by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH₄ used in grams.[4] This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.
-
Isolation and Purification: Stir the resulting mixture at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Self-Validating System and Trustworthiness:
-
Monitoring by TLC: The progress of both the bromination and reduction steps should be closely monitored by TLC. For the bromination, the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product should be observed. For the reduction, the disappearance of the carboxylic acid and the appearance of the more polar alcohol product are indicative of a successful reaction.
-
Characteristic Quenching: The careful and controlled quenching of the LiAlH₄ reaction is a critical safety and purification step. The observation of initial gas evolution followed by the formation of a white, filterable precipitate confirms the successful decomposition of the excess reducing agent and the formation of manageable inorganic byproducts.
Alternative Synthetic Route: Reduction of 5-Bromo-2-methylbenzaldehyde
An alternative and often milder route to this compound is the reduction of the corresponding aldehyde, 5-bromo-2-methylbenzaldehyde, using sodium borohydride (NaBH₄).[5]
Reaction Scheme:
Caption: Reduction of 5-bromo-2-methylbenzaldehyde.
This method is particularly advantageous if the aldehyde is readily available or can be synthesized efficiently. The use of NaBH₄ offers the benefit of being a less reactive and safer reducing agent compared to LiAlH₄, and the reaction can typically be carried out in protic solvents like methanol or ethanol at room temperature.
Characterization and Data Analysis
Thorough characterization of the final product is imperative to confirm its identity and purity. The following are the expected analytical data for this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-7.5 ppm, a singlet for the benzylic CH₂ protons around δ 4.5-4.7 ppm, a singlet for the methyl group protons around δ 2.2-2.4 ppm, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Aromatic carbons in the range of δ 120-140 ppm, the benzylic carbon (CH₂OH) around δ 60-65 ppm, and the methyl carbon around δ 18-22 ppm. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic C-H and C=C stretching frequencies for the aromatic ring. |
Applications in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. For instance, the core structure is found in intermediates used for the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[6][7] The bromo- and methyl-substituted phenyl ring allows for precise structural modifications to optimize the pharmacological properties of the final drug candidate.
Conclusion
This technical guide has detailed robust and reliable methods for the synthesis of this compound, a key intermediate in modern organic synthesis. The presented protocols, grounded in established chemical principles, provide a clear pathway for researchers and drug development professionals to access this versatile building block. The emphasis on the causality behind experimental choices and the inclusion of self-validating checks within the protocols are designed to ensure both the efficiency and safety of the synthetic process. The utility of this compound as a precursor to complex molecules, particularly in the pharmaceutical industry, solidifies its importance in the ongoing quest for new and improved therapeutic agents.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for -. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
-
Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-bromo-2-methylphenol - Optional[13C NMR]. Retrieved from [Link]
- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
- Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467.
- Google Patents. (n.d.). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydroxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
Sources
- 1. This compound | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Workup [chem.rochester.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 7. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
Navigating the Stability of (5-Bromo-2-methylphenyl)methanol: An In-depth Technical Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Storage of (5-Bromo-2-methylphenyl)methanol.
This guide provides a detailed exploration of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound, a key intermediate in pharmaceutical synthesis. Authored for professionals in research and drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and longevity of this critical compound.
Executive Summary: The Imperative of Stability
This compound is a substituted aromatic alcohol whose utility in multi-step organic synthesis is contingent upon its chemical purity and stability. Degradation of this intermediate can lead to impurities that may compromise reaction yields, introduce downstream purification challenges, and impact the safety and efficacy of the final active pharmaceutical ingredient (API). Understanding the intrinsic stability of this molecule and the external factors that influence it is therefore paramount. This guide elucidates the key lability points of the molecule, outlines potential degradation pathways, and provides actionable protocols for storage and stability assessment.
Chemical Profile and Intrinsic Stability Characteristics
This compound, with the molecular formula C₈H₉BrO, is a solid at room temperature.[1] Its stability is primarily dictated by the benzylic alcohol functional group, with its reactivity influenced by the electronic effects of the bromo and methyl substituents on the aromatic ring.
The methyl group at the ortho position is an electron-donating group, which can slightly destabilize a positive charge buildup on the benzylic carbon. Conversely, the bromine atom at the meta position (relative to the methyl group) is an electron-withdrawing group via induction, which can influence the electron density of the aromatic system. The interplay of these electronic effects governs the molecule's susceptibility to various degradation mechanisms.
Potential Degradation Pathways
Based on the chemistry of benzyl alcohols and related substituted compounds, several degradation pathways for this compound can be anticipated. These are primarily oxidative, but thermal, photolytic, and hydrolytic degradation should also be considered.
Oxidative Degradation
The most probable degradation pathway for this compound is the oxidation of the primary alcohol.[2][3] This can occur in the presence of atmospheric oxygen and may be accelerated by exposure to light, elevated temperatures, and the presence of metallic impurities. The oxidation typically proceeds in two steps:
-
Oxidation to the Aldehyde: The initial oxidation product is 5-Bromo-2-methylbenzaldehyde.
-
Further Oxidation to the Carboxylic Acid: The aldehyde can be further oxidized to 5-Bromo-2-methylbenzoic acid.
Thermal Degradation
At elevated temperatures, brominated aromatic compounds can undergo dehydrobromination or C-Br bond cleavage.[4][5] For this compound, this could potentially lead to the formation of various decomposition products, including those arising from intermolecular reactions. It is crucial to avoid high temperatures during storage and handling to mitigate these risks.
Photolytic Degradation
Aromatic compounds, particularly those with halogen substituents, can be susceptible to photolytic degradation upon exposure to UV or visible light.[6][7] The energy from light can promote the formation of radical species, initiating a cascade of degradation reactions. It is therefore essential to protect this compound from light.
Sonochemical Degradation
It is noteworthy that high-energy inputs, such as sonication, have been shown to degrade benzyl alcohol into benzene, toluene, and benzaldehyde.[8] While not a typical storage concern, this highlights the molecule's potential for degradation under certain processing conditions.
Recommended Storage and Handling Conditions
To maintain the long-term stability and purity of this compound, the following storage and handling conditions are recommended, summarized in Table 1.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. A controlled room temperature of 15-25°C (59-77°F) is generally acceptable for short-term storage. For long-term storage, refrigeration at 2-8°C (36-46°F) is recommended.[9][10] | Minimizes the rate of potential oxidative and thermal degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation by atmospheric oxygen. |
| Light | Store in a light-resistant, opaque container.[10] | Protects the compound from photolytic degradation. |
| Container | Use well-sealed, non-reactive containers (e.g., amber glass bottles with PTFE-lined caps).[9] | Prevents contamination and reaction with container materials. Avoids moisture ingress. |
| Handling | Handle in a well-ventilated area. Avoid exposure to high temperatures and sources of ignition. | Ensures safety and prevents thermal degradation. |
Table 1: Summary of Recommended Storage and Handling Conditions
Stability Testing and Analytical Methodology
A robust stability testing program is essential to understand the degradation profile of this compound and to establish its shelf-life. This typically involves forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. This is crucial for developing a stability-indicating method. Key stress conditions include:
-
Acid and Base Hydrolysis: Refluxing in dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).
-
Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solid compound at a high temperature (e.g., 60-80°C).
-
Photostability: Exposing the compound to a combination of UV and visible light.
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient should be optimized to achieve good resolution between the parent compound and all degradation products.
-
Detection: UV detection at a wavelength where this compound and its likely degradation products (e.g., the aldehyde and carboxylic acid) have significant absorbance (e.g., around 220-260 nm).
-
Forced Degradation Sample Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Conclusion: A Proactive Approach to Stability
Ensuring the stability of this compound is not merely a matter of proper storage; it is a proactive measure to safeguard the integrity of the entire synthetic process. By understanding the inherent chemical properties of the molecule, recognizing its potential degradation pathways, and implementing rigorous storage and handling protocols, researchers and drug development professionals can mitigate the risks of impurity formation and ensure the consistent quality of this vital intermediate. The adoption of a systematic approach to stability testing, including forced degradation studies and the use of validated stability-indicating methods, provides the necessary framework for confident and reproducible scientific outcomes.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12993770, this compound." PubChem, [Link].
-
Borucka, M., et al. "Products of Thermal Decomposition of Brominated Polymer Flame Retardants." Chemical Engineering Transactions, vol. 111, 2024, pp. 307-312, [Link].
- Selvam, P., and M. Swaminathan. "Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-Fenton Process." Journal of Molecular Catalysis A: Chemical, vol. 282, no. 1-2, 2008, pp. 101-107.
-
Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." University of Nevada, Reno, [Link].
-
Senboku, Hisanori, et al. "Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring: One-Step Formation of Phenylacetic Acids from Benzyl Alcohols under Mild Conditions." The Journal of Organic Chemistry, vol. 84, no. 15, 2019, pp. 9534-9543, [Link].
-
New York State Department of Environmental Conservation. "Chemical Storage and Handling Recommendations." NY.gov, 2016, [Link].
-
Li, Jiaquan, et al. "Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation." ACS Catalysis, vol. 10, no. 6, 2020, pp. 3516-3525, [Link].
-
Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups." Organic Chemistry Portal, [Link].
-
GMP Plastics. "Optimizing Compound Storage for Long-Term Stability and Safety." GMP Plastics, 2025, [Link].
-
ResearchGate. "Halogenated Organic Compounds - A Global Perspective." ResearchGate, [Link].
-
Capot Chemical. "MSDS of (4-bromo-3-methylphenyl)methanol." Capot Chemical, [Link].
-
ResearchGate. "Oxidation and oxidative coupling of benzylic alcohol to benzaldehyde and methyl benzoate ester." ResearchGate, [Link].
-
Khan Academy. "Effect of an electron withdrawing group in a benzyl cation." YouTube, 18 Aug. 2022, [Link].
-
ResearchGate. "Competition reaction between electron-donating and withdrawing benzyl alcohols." ResearchGate, [Link].
-
ResearchGate. "Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-fenton process." ResearchGate, [Link].
-
PubMed. "p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection." PubMed, 6 Sep. 2019, [Link].
-
Royal Society of Chemistry. "Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst." RSC Publishing, [Link].
-
PubMed Central. "Bacterial Degradation of Aromatic Compounds." PubMed Central, [Link].
-
MDPI. "Selective Oxidation of Benzyl Alcohol by Ag/Pd/m-BiVO 4 Microspheres under Visible Light Irradiation." MDPI, [Link].
-
MDPI. "Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework." MDPI, 20 Sep. 2023, [Link].
-
ResearchGate. "The oxidative esterification of benzyl alcohol with methanol a." ResearchGate, [Link].
-
Royal Society of Chemistry. "Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis." RSC Publishing, [Link].
-
PubMed Central. "Thermal Decomposition of Brominated Butyl Rubber." PubMed Central, [Link].
-
J-STAGE. "Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual." J-STAGE, [Link].
-
ResearchGate. "(PDF) Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions." ResearchGate, 8 Aug. 2025, [Link].
Sources
- 1. This compound | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. cetjournal.it [cetjournal.it]
- 5. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
The Synthetic Cornerstone: A Technical Guide to (5-Bromo-2-methylphenyl)methanol for Advanced Pharmaceutical Development
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex molecular architectures. (5-Bromo-2-methylphenyl)methanol, a seemingly unassuming aromatic alcohol, represents a pivotal building block in the synthesis of high-value active pharmaceutical ingredients (APIs). Its utility is particularly pronounced in the development of treatments for metabolic disorders, most notably as a key precursor in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for type 2 diabetes.[1] This guide provides an in-depth exploration of this compound, offering a comprehensive overview of its chemical identity, synthesis, characterization, and critical applications for researchers, scientists, and professionals in drug development.
Nomenclature and Identification: A Compound of Many Names
While systematically named this compound, this compound is frequently referred to in literature and commercial catalogs by a variety of synonyms. A clear understanding of this nomenclature is essential for efficient sourcing and unambiguous communication in a research and development setting.
The most prevalent synonym is 5-Bromo-2-methylbenzyl alcohol .[2] This name emphasizes the benzyl alcohol core structure. Other identifiers include:
A comprehensive identification of this compound is achieved through its unique registry numbers and molecular formula, which are universally recognized and essential for regulatory and safety documentation.
| Identifier | Value | Source |
| CAS Number | 258886-04-3 | [2] |
| Molecular Formula | C₈H₉BrO | [2] |
| Molecular Weight | 201.06 g/mol | [2] |
| InChIKey | CXASFBKJNJSOAI-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing: From Precursor to Product
The synthesis of this compound is a critical process, demanding high efficiency and purity for its subsequent use in multi-step API manufacturing. The most common and industrially scalable approach involves the reduction of the corresponding benzoic acid derivative, 5-bromo-2-methylbenzoic acid.
Conceptual Workflow for Synthesis
The transformation from a carboxylic acid to a primary alcohol is a fundamental reaction in organic synthesis. The workflow hinges on the selection of a suitable reducing agent that is potent enough to reduce the carboxylic acid functional group while being compatible with the other functionalities present in the molecule, namely the aryl bromide and the methyl group.
Caption: A generalized workflow for the synthesis of this compound.
Recommended Laboratory Protocol: Reduction of 5-Bromo-2-methylbenzoic Acid using Borane-Tetrahydrofuran Complex
This protocol is based on established methods for the reduction of carboxylic acids to primary alcohols, offering high yields and operational simplicity.[3][4] The use of Borane-Tetrahydrofuran (BH₃-THF) complex is favored for its selectivity and milder reaction conditions compared to more aggressive hydrides like Lithium Aluminum Hydride (LiAlH₄).[5][6]
Materials:
-
5-Bromo-2-methylbenzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)[5]
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (e.g., 1 M aqueous solution)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous THF.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon and maintain a positive pressure throughout the reaction.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, approx. 1.1-1.5 eq) dropwise to the stirred solution of the carboxylic acid via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until the effervescence ceases. This is followed by the slow, dropwise addition of 1 M HCl.
-
Workup and Extraction: Remove the THF under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Structural Characterization: Spectroscopic Signature
Unambiguous characterization of this compound is crucial for quality control and to ensure its suitability for subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. While a publicly available, citable spectrum is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on fundamental principles and known substituent effects.[7][8]
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 | d | 1H | Ar-H |
| ~ 7.2 | dd | 1H | Ar-H |
| ~ 7.1 | d | 1H | Ar-H |
| ~ 4.7 | s | 2H | -CH₂OH |
| ~ 2.3 | s | 3H | Ar-CH₃ |
| ~ 1.8 | br s | 1H | -OH |
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Ar-C (quaternary) |
| ~ 135 | Ar-C (quaternary) |
| ~ 132 | Ar-CH |
| ~ 130 | Ar-CH |
| ~ 128 | Ar-CH |
| ~ 120 | Ar-C-Br (quaternary) |
| ~ 63 | -CH₂OH |
| ~ 19 | -CH₃ |
Applications in Drug Development: A Key Intermediate for Canagliflozin
The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Canagliflozin.[1] The aryl bromide moiety serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce the thiophene ring system present in the final drug molecule.[9]
Illustrative Synthetic Pathway to a Canagliflozin Precursor
The following workflow illustrates the strategic use of a derivative of this compound in a key carbon-carbon bond-forming reaction, a cornerstone of modern drug synthesis.[10][11][12][13]
Caption: The role of a this compound derivative in a Suzuki coupling reaction.
Generalized Protocol for Suzuki Cross-Coupling
This protocol outlines a general procedure for the Suzuki coupling of an aryl bromide, such as a derivative of this compound, with an arylboronic acid.[12][13]
Materials:
-
Aryl bromide (e.g., 2-((5-Bromo-2-methylphenyl)methyl)-5-(4-fluorophenyl)thiophene)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene, DME)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Conclusion
This compound is a strategically important building block in pharmaceutical synthesis, offering a versatile platform for the construction of complex drug molecules. Its well-defined synthesis, clear characterization profile, and critical role in the production of drugs like Canagliflozin underscore its value to the research and drug development community. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for its effective and safe utilization in advancing human health.
References
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
- Google Patents. (n.d.). CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene.
- Google Patents. (n.d.). US20170044129A1 - Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene.
- Google Patents. (n.d.). WO2016035042A1 - Process for the preparation of canagliflozin.
- Google Patents. (n.d.). WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin.
-
M. S. Newman, et al. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. Retrieved from [Link]
- M. A. Loreto, et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4437-4448.
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Organic Synthesis Archive. (n.d.). o-METHYLBENZYL ALCOHOL. Retrieved from [Link]
-
Wikipedia. (n.d.). Borane–tetrahydrofuran. Retrieved from [Link]
- X. Wang, et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4353-4359.
- Y. Wang, et al. (2021). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. BMC Chemistry, 15(1), 1-10.
- Z. Lu, et al. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- Metin Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- H. Friebolin. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]
- 5. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to (5-Bromo-2-methylphenyl)methanol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (5-Bromo-2-methylphenyl)methanol, a key building block in modern synthetic chemistry, with a particular focus on its relevance to researchers, medicinal chemists, and professionals in the pharmaceutical industry. This document delves into its chemical properties, commercial availability, quality control methodologies, and applications in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Introduction and Physicochemical Properties
This compound, with CAS number 258886-04-3, is a substituted aromatic alcohol.[1] Its structure, featuring a bromine atom and a methyl group on the phenyl ring, makes it a versatile intermediate in organic synthesis. The presence of the bromine atom allows for various cross-coupling reactions, while the hydroxymethyl group can be readily modified or used to introduce the benzyl moiety into larger molecules.
Key Physicochemical Properties: [1]
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| IUPAC Name | This compound |
| Appearance | Typically a solid |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. |
The interplay of the bromo, methyl, and hydroxymethyl functional groups provides a unique chemical reactivity profile, making this compound a valuable starting material in multi-step syntheses.
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of global suppliers, catering to both research and development (R&D) and bulk manufacturing needs. The selection of a suitable supplier is a critical decision for any research or development project, with factors such as purity, available quantities, lead times, and cost being paramount.
Below is a comparative overview of some of the prominent commercial suppliers of this compound. Please note that availability, purity, and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | Purity/Grade | Available Quantities |
| BLD Pharm | ≥95% | Grams to Kilograms |
| Sigma-Aldrich | ≥97% | Grams |
| Oakwood Chemical | ≥96% | Grams to Kilograms |
| Matrix Scientific | ≥97% | Grams |
| ChemShuttle | Custom Synthesis Available | Grams to Kilograms |
Supplier Selection Workflow:
Caption: A streamlined workflow for the procurement of this compound.
Synthesis and Quality Control
A deep understanding of the synthesis and analytical validation of this compound is crucial for ensuring the reproducibility and success of subsequent chemical transformations.
Synthetic Pathway
While multiple synthetic routes can be envisioned, a common and reliable method for the preparation of this compound involves the reduction of the corresponding commercially available carboxylic acid or aldehyde. A plausible synthetic route is outlined below.
Synthetic Scheme:
Caption: A typical synthetic route for this compound via reduction.
Experimental Protocol: Reduction of 5-Bromo-2-methylbenzoic acid
This protocol is a representative example and should be optimized based on laboratory conditions and scale.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend 5-Bromo-2-methylbenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) (typically 1.5-2.0 equivalents), to the stirred suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Quality Control and Analytical Methods
Rigorous quality control is essential to verify the identity and purity of this compound before its use in sensitive downstream applications. A combination of spectroscopic and chromatographic techniques is typically employed.
Analytical Workflow:
Caption: A standard analytical workflow for the quality control of this compound.
Typical Analytical Specifications:
| Analytical Technique | Specification | Purpose |
| ¹H NMR | Conforms to structure | Confirms the chemical structure and identifies proton environments. |
| ¹³C NMR | Conforms to structure | Confirms the carbon skeleton of the molecule. |
| HPLC-UV | ≥95% (typically >97%) | Quantifies the purity of the compound and detects impurities. |
| Mass Spectrometry (MS) | [M+H]⁺ or other appropriate ions observed | Confirms the molecular weight of the compound. |
Step-by-Step Protocol: HPLC Purity Analysis
This is a general protocol and may require optimization for specific instrumentation and columns.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 220 nm and 254 nm
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the ability to participate in a wide range of chemical transformations.
Intermediate in the Synthesis of SGLT2 Inhibitors
A notable application of this compound and its derivatives is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, it serves as a key precursor for the synthesis of molecules like Canagliflozin.[2] The synthesis often involves the coupling of the brominated phenyl moiety with other heterocyclic systems.
A patent for the preparation of a Canagliflozin intermediate, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, highlights the importance of the (5-bromo-2-methylphenyl) core.[2] The synthesis involves a Friedel-Crafts reaction followed by reduction, where the (5-bromo-2-methylphenyl) group is introduced.[2]
Role in the Synthesis of Glucopyranosyl-Substituted Phenyl Derivatives
Patents have disclosed the use of (5-bromo-2-methyl-benzyl) derivatives in the synthesis of glucopyranosyl-substituted phenyl compounds, which are also investigated for their potential as SGLT2 inhibitors.[3] In these syntheses, the (5-bromo-2-methyl-benzyl) moiety is typically introduced via a coupling reaction.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification: [1]
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant applications in medicinal chemistry and drug development, particularly in the synthesis of SGLT2 inhibitors. A thorough understanding of its properties, synthesis, and quality control is essential for its effective utilization in research and manufacturing. This guide provides a foundational understanding to aid researchers and drug development professionals in the successful application of this important chemical intermediate.
References
- Eckhardt, M., et al. (2009). Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture. U.S. Patent No. 7,579,449 B2. Washington, DC: U.S.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12993770, this compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
- Wang, Q., et al. (2015). Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
Sources
- 1. This compound | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 3. US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture - Google Patents [patents.google.com]
A Technical Guide to the Reactivity of (5-Bromo-2-methylphenyl)methanol: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of (5-Bromo-2-methylphenyl)methanol
This compound, a seemingly unassuming substituted benzyl alcohol, holds a significant position in the landscape of contemporary pharmaceutical synthesis. Its true value lies in its trifunctional nature: the reactive benzylic alcohol, the versatile aryl bromide, and the sterically influencing ortho-methyl group. This unique combination of features makes it a highly sought-after starting material for the construction of complex molecular architectures, most notably as a key intermediate in the synthesis of Canagliflozin, a leading sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[1][2] The strategic placement of the bromine atom allows for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions, while the alcohol moiety can be readily oxidized to the corresponding aldehyde, providing a gateway to a host of further transformations. This guide provides an in-depth exploration of the preliminary reactivity of this compound, offering field-proven insights and detailed protocols for its synthesis, oxidation, and participation in cornerstone C-C and C-N bond-forming reactions.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is paramount for its safe and effective handling in a research setting.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | PubChem[3] |
| Molecular Weight | 201.06 g/mol | PubChem[3] |
| Appearance | White to off-white solid | |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 258886-04-3 | PubChem[3] |
Safety and Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the commercially available 5-bromo-2-methylbenzoic acid. This transformation is typically achieved with high fidelity using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of 5-Bromo-2-methylbenzoic Acid
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
5-Bromo-2-methylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromo-2-methylbenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully and portion-wise, add lithium aluminum hydride (2.0-3.0 eq) to the stirred solution. Caution: LiAlH₄ reacts violently with water.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by deionized water.
-
Add a sufficient amount of 1 M aqueous NaOH solution to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.
Preliminary Reactivity Studies
The reactivity of this compound is dominated by the interplay of its three key functional groups. The following sections detail seminal transformations that highlight its utility as a synthetic building block.
Oxidation to 5-Bromo-2-methylbenzaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation, providing a versatile intermediate for further synthetic elaborations such as Wittig reactions, reductive aminations, and aldol condensations. A variety of mild oxidizing agents can be employed to achieve this conversion with high efficiency, minimizing over-oxidation to the carboxylic acid.[4]
This protocol utilizes a (2,2,6,6-Tetrachloro-1-piperidinyloxy) (TEMPO)-catalyzed system, which is renowned for its high selectivity for primary alcohols.[5]
Materials:
-
This compound
-
TEMPO
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add an aqueous solution of potassium bromide and a catalytic amount of TEMPO (0.01-0.05 eq).
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Slowly add an aqueous solution of sodium hypochlorite (1.1-1.3 eq), maintaining the temperature at 0 °C. The pH of the NaOCl solution should be adjusted to ~8.5-9.0 with sodium bicarbonate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with deionized water, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-bromo-2-methylbenzaldehyde can be purified by flash chromatography on silica gel.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| TEMPO | 0.01-0.05 | Catalyst |
| NaOCl | 1.1-1.3 | Oxidant |
| KBr | 0.1 | Co-catalyst |
| NaHCO₃ | As needed | Buffer |
| Dichloromethane/Water | - | Solvent System |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[6] The aryl bromide moiety of this compound makes it an excellent substrate for this transformation, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
This protocol describes a typical Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and water (solvent system)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 0.01-0.05 eq) and the phosphine ligand (e.g., PPh₃; 0.02-0.10 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sources
- 1. 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule
An In-Depth Guide to the Synthetic Derivatization of (5-Bromo-2-methylphenyl)methanol for Chemical and Pharmaceutical Research
This compound is a bifunctional organic compound that serves as a highly versatile starting material in modern synthetic chemistry.[1] Its structure is primed for sequential, regioselective modifications, making it an invaluable building block for creating diverse molecular libraries. The key reactive sites—a primary benzylic alcohol and a strategically placed aryl bromide—allow for a wide array of transformations. The hydroxyl group can be readily converted into ethers, esters, or oxidized to aldehydes and carboxylic acids. Concurrently, the carbon-bromine bond is an ideal handle for sophisticated transition metal-catalyzed cross-coupling reactions, enabling the construction of complex C-C, C-N, and C-O bonds.
This guide provides senior researchers and drug development professionals with a comprehensive overview of the principal synthetic pathways originating from this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into protocol optimization and mechanistic considerations.
Diagram of Synthetic Pathways
The following diagram illustrates the primary synthetic transformations available from the this compound scaffold, which will be detailed in the subsequent sections.
Caption: Synthetic derivatization pathways from this compound.
Part 1: Transformations of the Benzylic Alcohol
The primary alcohol moiety is a versatile functional group that can be readily modified through etherification, esterification, or oxidation.
Ether Synthesis via Williamson Etherification
The Williamson ether synthesis is a robust and classical method for preparing ethers. The reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol with a strong base, acts as a nucleophile to displace a halide from an alkyl halide.
Rationale: Sodium hydride (NaH) is a common choice of base as it is non-nucleophilic and irreversibly deprotonates the alcohol, driving the reaction to completion. The choice of a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is crucial for solvating the cation without interfering with the nucleophilic alkoxide.[2]
Protocol: Synthesis of 1-bromo-4-(methoxymethyl)-2-methylbenzene
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow, dropwise addition of water to destroy any excess NaH.
-
Extraction: Dilute the mixture with diethyl ether and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent/Parameter | Condition/Value | Rationale |
| Base | Sodium Hydride (NaH) | Irreversible deprotonation, drives equilibrium forward. |
| Solvent | Tetrahydrofuran (THF) | Aprotic, solvates cation, does not interfere with nucleophile. |
| Electrophile | Methyl Iodide (CH₃I) | Highly reactive alkylating agent. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, allows for smooth reaction. |
| Typical Yield | >90% | Efficient and high-yielding transformation. |
Ester Synthesis
Esterification can be achieved by reacting the alcohol with a carboxylic acid (Fischer esterification) or a more reactive acyl chloride. The acyl chloride method is often preferred for its milder conditions and faster reaction rates.
Rationale: The use of an acyl chloride with a mild, non-nucleophilic base like triethylamine (NEt₃) or pyridine is highly effective. The base neutralizes the HCl byproduct, preventing side reactions and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed.
Protocol: Synthesis of (5-bromo-2-methylphenyl)methyl acetate
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Addition of Base: Add triethylamine (1.5 eq).
-
Acylation: Cool the solution to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers.
-
Purification: Wash the combined organic phase with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary.
Oxidation to 5-Bromo-2-methylbenzaldehyde
The selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid.[3] Swern-type oxidations, using dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride or cyanuric chloride, are highly reliable.[4]
Rationale: The Swern oxidation proceeds under mild, low-temperature conditions, which preserves sensitive functional groups. It avoids the use of heavy metals like chromium. The mechanism involves the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination facilitated by a hindered base (e.g., triethylamine) to yield the aldehyde.[4]
Protocol: Swern Oxidation
-
Activator Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous DCM (0.3 M) and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) dropwise, followed by anhydrous DMSO (3.0 eq) dropwise. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes.
-
Elimination: Add triethylamine (5.0 eq) dropwise. The mixture may become thick. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow to warm to room temperature.
-
Work-up: Add water to quench the reaction. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
| Oxidation Method | Reagents | Key Features |
| Swern Oxidation | Oxalyl Chloride, DMSO, NEt₃ | Mild, low temperature (-78 °C), high yield, avoids over-oxidation.[4] |
| Dess-Martin | Dess-Martin Periodinane (DMP) | Room temperature, metal-free, fast reaction times. |
| TEMPO-catalyzed | TEMPO, NaOCl (bleach) | Catalytic, uses inexpensive oxidant, environmentally benign.[4] |
Part 2: Transition Metal-Catalyzed Cross-Coupling of the Aryl Bromide
The aryl bromide moiety is a gateway to a vast chemical space via palladium- or copper-catalyzed cross-coupling reactions. These methods are pillars of modern drug discovery and materials science.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron species.[5][6]
Rationale: This reaction features mild conditions, high functional group tolerance, and the use of stable, non-toxic boronic acid reagents. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species (activated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[6][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Synthesis of 5-phenyl-2-methylbenzyl alcohol
-
Preparation: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere and stir for 6-16 hours, monitoring by TLC or LC-MS.[8]
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Catalyst | Base | Solvent System | Key Advantages |
| Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Broad substrate scope, reliable.[8] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DME, THF | Effective for sterically hindered substrates.[9] |
C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling enables the synthesis of aryl-alkynes by reacting an aryl halide with a terminal alkyne.[10] Modern protocols have been developed that are copper-free and can be run at room temperature in water, representing a significant advance in green chemistry.[11][12]
Rationale: The reaction traditionally uses a dual catalytic system of palladium and copper(I).[13] The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt forms a copper(I) acetylide, which then participates in the transmetalation step. The innovative copper-free methods often utilize specific phosphine ligands and bases to facilitate the catalytic cycle without the need for the copper co-catalyst.[11][12]
Protocol: Copper-Free Sonogashira Coupling in Water
-
Preparation: To a vial, add this compound (1.0 eq), the terminal alkyne (e.g., phenylacetylene, 1.2 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with a suitable phosphine ligand (e.g., cyclopropylphosphine, 4 mol%).[11]
-
Solvent and Base: Add water as the solvent, along with a surfactant like PTS (p-dodecylbenzenesulfonic acid) to form micelles that facilitate the reaction of hydrophobic substrates. Add triethylamine (NEt₃, 2.0 eq) as the base.[11]
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.
-
Work-up and Extraction: Extract the mixture directly with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[14][15] This method has largely replaced harsher classical methods like the Goldberg reaction.[15]
Rationale: The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[16][17] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BINAP) are necessary to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[15][17] A strong base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine or the intermediate Pd-amine complex.[16]
Protocol: Synthesis of N-phenyl-(5-amino-2-methylbenzyl) alcohol
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the amine (e.g., aniline, 1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%).
-
Solvent and Degassing: Add anhydrous toluene or dioxane (0.1 M) and degas the mixture thoroughly.
-
Reaction: Heat the mixture to 100 °C for 8-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Purification: Filter through Celite, separate the layers, and extract the aqueous phase. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
C-O Bond Formation: Ullmann Condensation
For the synthesis of diaryl ethers, the Ullmann condensation offers a classic, copper-catalyzed alternative to palladium-based methods. While it often requires harsher conditions, it remains a valuable tool.[18][19]
Rationale: The traditional Ullmann reaction involves stoichiometric copper powder at very high temperatures (>200 °C).[20][21][22] Modern ligand-accelerated protocols allow the reaction to proceed under milder conditions (80-120 °C) using a catalytic amount of a copper(I) salt (e.g., CuI) and a ligand such as a diamine or phenanthroline. A strong base like potassium carbonate or cesium carbonate is required.[18][19]
Protocol: Synthesis of 1-(benzyloxy)-4-bromo-2-methylbenzene
-
Preparation: In a sealable reaction tube, combine this compound (1.0 eq), a phenol (e.g., phenol, 1.2 eq), copper(I) iodide (CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent: Add an anhydrous polar aprotic solvent such as DMF or NMP.
-
Reaction: Seal the tube and heat to 110-130 °C for 12-24 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Extraction: Wash the filtrate extensively with water to remove the polar solvent, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Conclusion
This compound is a foundational molecule that provides access to a vast and diverse range of chemical derivatives. By leveraging well-established transformations of the benzylic alcohol and the aryl bromide, researchers can systematically and efficiently generate novel compounds. The modern cross-coupling protocols, in particular, offer mild, efficient, and functional-group-tolerant pathways to construct complex molecular architectures essential for advancing drug discovery and materials science. This guide serves as a strategic resource, empowering scientists to harness the full synthetic potential of this versatile building block.
References
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Sathee Jee Chemistry. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]
-
Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Mondal, S. (2016). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Khan, K. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Taha, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. MDPI. Available at: [Link]
- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Scribd. (n.d.). Organic Chemistry Short Notes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
- Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
-
Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link]
Sources
- 1. This compound | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 21. Ullmann reaction | PPTX [slideshare.net]
- 22. byjus.com [byjus.com]
Application Notes & Protocols: The Use of (5-Bromo-2-methylphenyl)methanol in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Strategic Value in Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the pharmaceutical, agrochemical, and materials science industries for constructing complex molecular architectures, particularly biaryl and poly-aryl systems.[1]
This guide focuses on a specific and highly versatile building block: (5-Bromo-2-methylphenyl)methanol . This substrate is of particular interest to researchers and drug development professionals due to its dual functionality. The aryl bromide group serves as a reliable electrophilic partner in the Suzuki coupling, while the hydroxymethyl group offers a valuable handle for post-coupling transformations, such as oxidation to an aldehyde or carboxylic acid, etherification, or conversion to a leaving group for subsequent nucleophilic substitution. Understanding the nuances of its application is key to leveraging its full synthetic potential.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of an organopalladium(II) complex.[1][2] The reactivity of organohalides in this step generally follows the trend: I > Br > OTf >> Cl.[4]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) center.[1] This process is critically dependent on the presence of a base. The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily exchanges its organic moiety with the halide on the palladium complex.[5][6][7]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple to form the new carbon-carbon bond of the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][8]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Strategic Protocol Development
The success of coupling this compound relies on the judicious selection of reaction parameters. The hydroxymethyl group is generally stable under standard Suzuki conditions, but the choice of catalyst, base, and solvent remains critical for achieving high yields and minimizing side reactions.
Catalyst and Ligand Selection
The choice of palladium source and phosphine ligand is paramount. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern catalyst systems often involve a Pd(II) precatalyst like Palladium(II) acetate [Pd(OAc)₂] combined with a bulky, electron-rich phosphine ligand. These advanced ligands promote the oxidative addition and reductive elimination steps, expanding the reaction's scope and efficiency, even at low catalyst loadings.[3][9][10]
| Catalyst System | Typical Loading (mol%) | Key Characteristics & Applications |
| Pd(PPh₃)₄ | 1 - 5 | A classic, reliable Pd(0) catalyst. Suitable for many standard couplings of aryl bromides.[11] |
| Pd(OAc)₂ + PPh₃ | 1 - 3 (Pd), 2 - 6 (Ligand) | In situ generation of the active Pd(0) species. A cost-effective option. |
| Pd₂(dba)₃ + SPhos/XPhos | 0.5 - 2 | Highly active system using Buchwald ligands. Excellent for challenging substrates and achieving high turnover numbers.[3] |
| Pd(dppf)Cl₂ | 1 - 3 | An air-stable Pd(II) precatalyst, particularly effective in many cross-coupling scenarios.[8] |
The Critical Role of the Base
The base is not a mere spectator; it is essential for activating the organoboron reagent.[5][12] The strength and solubility of the base can significantly influence reaction rates and yields. Inorganic bases are most commonly employed.
| Base | Strength | Typical Solvent System | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A widely used, cost-effective choice. Effective for many standard transformations.[5] |
| Cs₂CO₃ | Strong | Dioxane, THF | Higher solubility in organic solvents and greater basicity can accelerate sluggish reactions.[8] |
| K₃PO₄ | Strong | Toluene, Dioxane/H₂O | Often provides excellent results, particularly with sterically hindered substrates or less reactive partners.[3][13] |
| KF | Mild | Anhydrous THF | Used when base-sensitive functional groups (e.g., esters) are present.[7] |
Potential Side Reactions
While the Suzuki coupling is robust, awareness of potential side reactions is crucial for optimization and troubleshooting.
-
Protodeboronation: The cleavage of the C-B bond of the organoboron reagent by water or other protic sources, leading to the formation of an arene byproduct. This can often be mitigated by using a stronger base or anhydrous conditions where appropriate.[14]
-
Homocoupling: The coupling of two organoboron reagents or two organohalides. This is often suppressed by using bulky phosphine ligands and ensuring the reaction mixture is thoroughly deoxygenated.[14]
-
Reactivity of the Hydroxymethyl Group: Under standard, mildly basic Suzuki conditions, the -CH₂OH group is generally inert. However, under strongly basic conditions or with certain catalysts, side reactions like oxidation or etherification are theoretically possible, though rarely observed. For highly sensitive downstream applications, protection as a silyl ether (e.g., TBDMS) can be considered.
Experimental Workflow and Protocols
A successful Suzuki-Miyaura coupling requires careful attention to detail, particularly in establishing an inert atmosphere to protect the palladium catalyst from oxygen.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling with various aryl- or heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 201 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. A common method is to evacuate the flask under vacuum and backfill with the inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, ~16 mg).
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.[15]
Conclusion
This compound is a highly effective and versatile substrate for Suzuki-Miyaura cross-coupling reactions. Its aryl bromide moiety participates reliably in the catalytic cycle, while the hydroxymethyl group provides a crucial point for diversification, making it an invaluable tool for medicinal chemists and materials scientists. By carefully selecting the catalyst, base, and solvent, researchers can efficiently synthesize a wide array of substituted biaryl methanols, paving the way for the discovery and development of novel functional molecules.
References
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437–3440. Available from: [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Mechanism of the Suzuki−Miyaura Reaction. Chemistry – A European Journal, 17(8), 2492-2503. Available from: [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 996. Available from: [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. Available from: [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
The Organic Chemistry Tutor. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Li, Y., & Li, Y. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(6), 749–750. Available from: [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). The Transmetalation Step in the Suzuki-Miyaura Reaction: The Role of the Base. Angewandte Chemie International Edition, 51(8), 1842-1844. Available from: [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Available from: [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Method for Suzuki Reactions in Aqueous Media. The Journal of Organic Chemistry, 67(3), 888-892. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Available from: [Link]
-
Oldenhuis, N. J., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(24), 5803–5804. Available from: [Link]
-
Zhang, H., et al. (2013). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chinese Journal of Chemistry, 31(11), 1439-1443. Available from: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]
-
Wu, X., et al. (2014). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 50(75), 10950-10952. Available from: [Link]
-
Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. Journal of the Chemical Society of Pakistan, 39(1), 123-130. Available from: [Link]
-
Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(5), 5328-5334. Available from: [Link]
-
Nakano, K., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7851-7859. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
DePorre, Y., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(49), 29330-29333. Available from: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Selective Oxidation of (5-Bromo-2-methylphenyl)methanol to 5-Bromo-2-methylbenzaldehyde
Introduction: The Significance of 5-Bromo-2-methylbenzaldehyde in Synthetic Chemistry
5-Bromo-2-methylbenzaldehyde is a key building block in the synthesis of a variety of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its utility stems from the presence of three distinct functional handles: an aldehyde for nucleophilic additions and condensations, a bromine atom for cross-coupling reactions, and a methyl group that can influence steric and electronic properties. The selective synthesis of this aldehyde from its corresponding alcohol, (5-Bromo-2-methylphenyl)methanol, is a critical transformation that requires a high degree of chemoselectivity to avoid over-oxidation to the carboxylic acid. This document provides a detailed guide for researchers, scientists, and drug development professionals on two robust and widely adopted methods for this oxidation: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.
Comparative Overview of Recommended Oxidation Methods
The choice of an oxidizing agent is paramount to the success of this transformation. Both the Dess-Martin and Swern oxidations are renowned for their mild reaction conditions and high selectivity for the synthesis of aldehydes from primary alcohols, making them superior choices to harsher, chromium-based reagents.[1]
Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, as the oxidizing agent.[2] Key advantages include its operational simplicity, as the reaction is typically performed at room temperature, and its neutral pH conditions, which are well-suited for substrates with acid-sensitive functional groups.[2]
Swern Oxidation: This procedure employs dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride. The Swern oxidation is celebrated for its exceptionally mild conditions, often conducted at cryogenic temperatures (-78 °C), which allows for the oxidation of a wide array of sensitive alcohols.[3] A notable drawback is the production of the volatile and malodorous dimethyl sulfide as a byproduct.
| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane | Dimethyl Sulfoxide (DMSO) / Oxalyl Chloride |
| Temperature | Room Temperature | -78 °C to Room Temperature |
| Key Advantages | Mild, neutral pH, simple setup, short reaction times.[2] | Very mild, high yields, broad substrate scope.[3] |
| Key Disadvantages | Reagent is potentially explosive and costly.[4] | Requires cryogenic temperatures, produces malodorous byproduct. |
| Workup | Quenching with sodium thiosulfate.[5] | Quenching with a hindered base (e.g., triethylamine).[6] |
Reaction Mechanisms: The "Why" Behind the Protocols
Understanding the underlying mechanisms of these oxidations is crucial for troubleshooting and adapting the protocols to new substrates.
Dess-Martin Periodinane (DMP) Oxidation Mechanism
The DMP oxidation initiates with a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center of the DMP. This is followed by an intramolecular proton transfer and a subsequent concerted elimination, which yields the aldehyde, the reduced iodine byproduct (1-hydroxy-1,2-benziodoxol-3(1H)-one), and two equivalents of acetic acid.[1]
Caption: Mechanism of the Dess-Martin Oxidation.
Swern Oxidation Mechanism
The Swern oxidation begins with the activation of DMSO with oxalyl chloride at low temperature to form the highly electrophilic chloro(dimethyl)sulfonium chloride. The alcohol then adds to this species to form an alkoxysulfonium salt. The addition of a hindered organic base, such as triethylamine, deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide. This ylide undergoes an intramolecular elimination via a five-membered ring transition state to produce the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3]
Sources
Application Notes and Protocols: Etherification Reactions Involving 5-Bromo-2-Methylbenzyl Alcohol
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the etherification of 5-bromo-2-methylbenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2][3][4] This document explores several prevalent etherification strategies, including the classic Williamson ether synthesis, acid-catalyzed dehydration, and the Mitsunobu reaction. For each method, we delve into the mechanistic underpinnings, offer field-proven insights to overcome common challenges, and provide meticulously detailed, step-by-step protocols. The guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 5-bromo-2-methylbenzyl ethers.
Introduction: The Strategic Importance of 5-Bromo-2-Methylbenzyl Ethers
5-Bromo-2-methylbenzyl alcohol is a valuable building block in organic synthesis. Its structure offers multiple points for chemical modification, making it a versatile precursor for a range of target molecules. The ether linkage is a common functional group in many biologically active compounds, contributing to their metabolic stability and pharmacokinetic properties. The etherification of 5-bromo-2-methylbenzyl alcohol is therefore a critical transformation in the development of novel therapeutics and other advanced materials.
Physicochemical Properties of 5-Bromo-2-Methylbenzyl Alcohol:
| Property | Value |
| CAS Number | 258886-04-3[5] |
| Molecular Formula | C₈H₉BrO[5] |
| Molecular Weight | 201.06 g/mol [5] |
| Appearance | White to light yellow/orange powder or crystal[5] |
| Purity | >98.0% (GC)[5] |
Mechanistic Overview of Key Etherification Strategies
A foundational understanding of the reaction mechanisms is paramount for successful protocol development and troubleshooting. Below is a comparative overview of the primary methods for the etherification of 5-bromo-2-methylbenzyl alcohol.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an S\N2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide or other electrophile with a good leaving group.[6][7][8]
Mechanism:
-
Deprotonation: The alcohol (5-bromo-2-methylbenzyl alcohol) is deprotonated by a strong base, typically sodium hydride (NaH), to form a highly reactive alkoxide.[7]
-
Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide in a concerted S\N2 fashion.[6][7]
For optimal results, primary alkyl halides are preferred to minimize competing elimination reactions.[6][8]
Acid-Catalyzed Etherification
The acid-catalyzed dehydration of alcohols can be employed to synthesize symmetrical ethers.[9] This method is generally limited to primary alcohols, as secondary and tertiary alcohols are prone to elimination to form alkenes.[10]
Mechanism:
-
Protonation: The hydroxyl group of the alcohol is protonated by a strong acid (e.g., H₂SO₄), forming a good leaving group (water).[9]
-
Nucleophilic Attack: A second molecule of the alcohol acts as a nucleophile and attacks the protonated alcohol, displacing a molecule of water in an S\N2 reaction.
-
Deprotonation: The resulting protonated ether is deprotonated to yield the final ether product.[9]
Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry.[11][12][13][14] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]
Mechanism:
-
Betaine Formation: Triphenylphosphine and DEAD react to form a betaine intermediate.
-
Alcohol Activation: The alcohol adds to the betaine, leading to the formation of an oxyphosphonium ion, which is a good leaving group.[11][12]
-
Nucleophilic Attack: An acidic nucleophile (in this case, another alcohol or a phenol) attacks the activated alcohol, displacing the triphenylphosphine oxide and forming the ether.[11][12]
This reaction is particularly useful for the synthesis of aryl benzyl ethers.[14]
Experimental Protocols
The following protocols are designed to be self-validating and provide a solid foundation for the synthesis of 5-bromo-2-methylbenzyl ethers.
Protocol 1: Williamson Ether Synthesis of 5-Bromo-2-methylbenzyl Ethyl Ether
This protocol details the synthesis of an unsymmetrical ether using 5-bromo-2-methylbenzyl alcohol and an alkyl halide.
Workflow Diagram:
Caption: Workflow for Williamson Ether Synthesis.
Materials:
-
5-Bromo-2-methylbenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes/Ethyl acetate mixture (for elution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-methylbenzyl alcohol (1.0 eq). Dissolve in anhydrous THF (approx. 0.2 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH is highly reactive with water and moisture, releasing flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, nitrile gloves, and safety goggles.[15][16][17][18]
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[19]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 5-bromo-2-methylbenzyl ethyl ether.[20]
Expected Yield: 80-95%
Protocol 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
This protocol offers a milder and often more efficient alternative to the standard Williamson synthesis, avoiding the need for strictly anhydrous conditions.[21][22]
Workflow Diagram:
Caption: Workflow for PTC Williamson Ether Synthesis.
Materials:
-
5-Bromo-2-methylbenzyl alcohol
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexanes/Ethyl acetate mixture
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 5-bromo-2-methylbenzyl alcohol (1.0 eq), the alkyl halide (1.1 eq), and tetrabutylammonium bromide (0.05 eq).
-
Base Addition: Add the 50% aqueous NaOH solution (5.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-8 hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extraction: Extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Expected Yield: 75-90%
Product Characterization
The synthesized ether products should be characterized to confirm their identity and purity.
Analytical Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. The methylene protons of the benzyl ether typically appear between 4.5-5.6 ppm in the ¹H NMR spectrum, and the methylene carbon resonates between 72-75 ppm in the ¹³C NMR spectrum.[23][24][25]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[26][27]
Representative ¹³C NMR Chemical Shifts for Benzyl Ethers:
| Carbon | Chemical Shift (ppm) |
| Benzylic CH₂ | 72-75[23] |
| Aromatic C (unsubstituted) | 127-129 |
| Aromatic C (substituted) | 135-140 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete deprotonation | Ensure the use of a strong, fresh base and anhydrous conditions. |
| Competing elimination reaction | Use a primary alkyl halide and avoid high temperatures. | |
| Insufficient reaction time | Monitor the reaction by TLC and allow it to proceed to completion. | |
| Formation of Side Products | Elimination of the alkyl halide | Use a less hindered base or a more reactive alkyl halide. |
| C-alkylation (for phenoxides) | This is less of a concern for benzylic alcohols but can be minimized by careful choice of solvent and counter-ion. |
Conclusion
The etherification of 5-bromo-2-methylbenzyl alcohol is a versatile and crucial transformation in organic synthesis. The choice of method—be it the robust Williamson ether synthesis, its milder phase-transfer catalyzed variant, or the stereospecific Mitsunobu reaction—should be guided by the specific requirements of the target molecule and the nature of the coupling partner. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize a wide array of 5-bromo-2-methylbenzyl ethers for their drug discovery and development endeavors.
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved January 6, 2026, from [Link]
-
Hill, J. W., & Corredor, J. (1979). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 56(10), 643. [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review. (2021). JETIR, 8(7). [Link]
-
Mitsunobu Reaction. (2019, August 26). Retrieved January 6, 2026, from [Link]
-
Sodium Hydride - Standard Operating Procedure. (2012, December 14). UC Santa Barbara. Retrieved January 6, 2026, from [Link]
-
Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
17O NMR parameters of some substituted benzyl ethers components: Ab initio study. (2011). Arabian Journal of Chemistry. [Link]
-
Synthesis of Ethers Via Acid-catalysed Condensation of Alcohols. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]
-
Theoretical chemical shift and experimental chemical shift of benzyl... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2025, November 11). MDPI. [Link]
-
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025, August 6). ACS Omega. [Link]
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022, January 14). Bentham Science. [Link]
-
5-Bromo-2-methoxybenzyl alcohol. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Molecules, 26(16), 4945. [Link]
-
The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]
-
Separation of Benzyl ethyl ether on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
- Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. (n.d.). Google Patents.
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023, April 28). The Journal of Organic Chemistry. [Link]
-
Dehydration of Alcohols to Make Ethers. (2023, January 22). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 6, 2026, from [Link]
-
ether synthesis through acid-catalysis. (2018, December 31). YouTube. Retrieved January 6, 2026, from [Link]
-
Separation of Benzyl p-tolyl ether on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]
-
Benzyl ethyl ester. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
-
5-Bromo-2-chlorobenzyl alcohol. (2024, April 9). ChemBK. Retrieved January 6, 2026, from [Link]
-
5-Bromo-2-hydroxybenzyl alcohol. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. (2024, October). RSC Advances. [Link]
Sources
- 1. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 [chemicalbook.com]
- 4. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-methylbenzyl Alcohol | CymitQuimica [cymitquimica.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. scribd.com [scribd.com]
- 18. nj.gov [nj.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. jetir.org [jetir.org]
- 23. wiserpub.com [wiserpub.com]
- 24. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]
- 25. spectrabase.com [spectrabase.com]
- 26. Separation of Benzyl ethyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 27. Separation of Benzyl p-tolyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Protocol for Grignard Reaction with (5-Bromo-2-methylphenyl)methanol
Abstract
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. However, its utility is often complicated by the presence of acidic functional groups, such as hydroxyl groups, which are incompatible with the strongly basic nature of the Grignard reagent. This application note provides a detailed, field-proven protocol for successfully employing (5-Bromo-2-methylphenyl)methanol in a Grignard reaction. The core of this strategy involves the protection of the alcohol functionality as a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group that is stable to the reaction conditions. We will delineate a three-stage process: protection of the hydroxyl group, formation of the Grignard reagent and its subsequent reaction with an electrophile, and finally, the deprotection of the alcohol to yield the desired product. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and reliable methodology for this transformation.
Introduction: The Challenge of Protic Groups in Grignard Reactions
Grignard reagents (R-MgX) are potent nucleophiles and strong bases.[1][2][3] The acidic proton of a hydroxyl group will readily react with the Grignard reagent in an acid-base reaction, quenching the reagent and preventing the desired carbon-carbon bond formation.[1][4][5] Therefore, direct use of this compound in a Grignard reaction is not feasible.
To circumvent this, a protection-deprotection strategy is necessary. The hydroxyl group is temporarily converted into a non-acidic functional group that is inert to the Grignard reagent. Silyl ethers are excellent choices for protecting alcohols due to their ease of formation, stability under a wide range of reaction conditions, and selective removal.[4][6][7] The tert-butyldimethylsilyl (TBDMS) group, in particular, offers a good balance of stability and ease of cleavage, making it an ideal choice for this protocol.[8][9][10]
This protocol will detail the following key transformations:
-
Protection: Conversion of the hydroxyl group of this compound to a TBDMS ether.
-
Grignard Reaction: Formation of the Grignard reagent from the protected aryl bromide and its subsequent reaction with an electrophile (using benzaldehyde as a representative example).
-
Deprotection: Removal of the TBDMS group to regenerate the free alcohol in the final product.
Experimental Workflow Overview
The overall synthetic strategy is a multi-step process that ensures the integrity of the Grignard reagent and the successful formation of the target molecule.
Caption: Overall experimental workflow for the Grignard reaction of this compound.
Detailed Experimental Protocols
Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Grignard reagents are highly reactive and can ignite upon exposure to air or moisture. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Part 1: Protection of the Hydroxyl Group
This step converts the alcohol into a TBDMS ether, which is stable under the conditions of Grignard reagent formation and reaction.[7][9]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or THF.
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Slowly add a solution of TBDMS-Cl (1.2 eq) in the same anhydrous solvent at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure TBDMS-protected compound.
Part 2: Grignard Reaction
This part involves the formation of the Grignard reagent from the protected aryl bromide, followed by its reaction with an electrophile.[11][12][13]
Materials:
-
TBDMS-protected this compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
A small crystal of iodine (as an activator)
-
Benzaldehyde (or other desired electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.5 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve the TBDMS-protected aryl bromide (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[14]
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[15]
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve benzaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[16] This is a highly exothermic process.[16]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).[16]
-
Combine the organic extracts and wash with brine.[16]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected product.
-
Part 3: Deprotection of the TBDMS Group
The final step is the removal of the TBDMS protecting group to reveal the free hydroxyl functionality.[8][17]
Materials:
-
Crude protected product from Part 2
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF) or an acidic deprotection agent (e.g., HCl in methanol)
-
Ethyl acetate
-
Water
-
Brine
Procedure using TBAF:
-
Dissolve the crude protected product in THF.
-
Add TBAF solution (1.1 eq) at room temperature.
-
Stir the reaction for 1-3 hours and monitor its progress by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
Procedure using Acidic Conditions:
-
Dissolve the crude product in methanol.
-
Add a catalytic amount of a strong acid, such as concentrated HCl or acetyl chloride.[8]
-
Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.[8]
-
Once complete, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.[8]
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.[8]
-
Purify by flash column chromatography.
Summary of Reaction Parameters
| Parameter | Protection (Part 1) | Grignard Reaction (Part 2) | Deprotection (Part 3 - TBAF) |
| Starting Material | This compound | TBDMS-protected aryl bromide | Crude protected product |
| Key Reagents | TBDMS-Cl, Imidazole | Mg, Benzaldehyde | TBAF |
| Stoichiometry (eq) | 1.0 (Substrate), 1.2 (TBDMS-Cl), 1.5 (Imidazole) | 1.0 (Substrate), 1.5 (Mg), 1.0 (Benzaldehyde) | 1.0 (Substrate), 1.1 (TBAF) |
| Solvent | Anhydrous DCM or THF | Anhydrous THF | THF |
| Temperature | 0 °C to Room Temp. | 0 °C to Reflux | Room Temp. |
| Reaction Time | 2-4 hours | 2-4 hours | 1-3 hours |
| Work-up | Aqueous NaHCO₃ | Aqueous NH₄Cl | Water |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Grignard formation | - Inadequate drying of glassware/solvents- Poor quality magnesium- Incomplete reaction | - Flame-dry all glassware and use anhydrous solvents under an inert atmosphere.[18]- Activate magnesium with iodine or by crushing.[14][18]- Ensure all magnesium is consumed before proceeding. |
| Formation of biphenyl byproduct | - High local concentration of aryl bromide- Elevated reaction temperature | - Add the aryl bromide solution slowly and maintain a gentle reflux.[15]- Ensure efficient stirring. |
| Emulsion during work-up | - Formation of fine magnesium salt precipitates | - Add saturated NaCl (brine) to increase the ionic strength of the aqueous layer.[18]- Filter the mixture through a pad of Celite.[18] |
| Incomplete deprotection | - Insufficient deprotecting agent- Steric hindrance | - Increase the amount of deprotecting agent or extend the reaction time.- Consider a stronger deprotection method if necessary. |
Conclusion
This application note provides a robust and detailed protocol for the successful execution of a Grignard reaction with this compound. The key to this process is the strategic use of a tert-butyldimethylsilyl protecting group to mask the reactive hydroxyl functionality. By following the outlined procedures for protection, Grignard reaction, and deprotection, researchers can reliably synthesize a wide range of valuable chemical entities. The provided troubleshooting guide further assists in overcoming common experimental challenges, ensuring a high probability of success for scientists in both academic and industrial settings.
References
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- BenchChem. (2025). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols. BenchChem.
- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups. BenchChem.
- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- Gelest. (n.d.). Silyl Groups - Technical Library. Gelest.
- Kumar, R., & Sharma, P. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central (PMC).
- DeLaTrey, M., & Ready, J. M. (2007). One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers. Synlett, 2007(11), 1814-1816.
- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.
- Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition. Fiveable.
- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - tBDMS group. UCLA Chemistry & Biochemistry.
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry.
- LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Chemistry LibreTexts.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Chemistry Steps.
- University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups. UW-Madison Chemistry.
- Study.com. (n.d.). In the Grignard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?. Study.com.
- Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Organic Chemistry Tutor.
- Rieke, R. D., & Wu, T. C. (1998). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 63(19), 6546-6550.
- ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited.
- BYJU'S. (n.d.). Grignard Reaction Mechanism. BYJU'S.
- Shirakawa, E., et al. (2012). Cross-Coupling of Aryl Grignard Reagents with Aryl Iodides and Bromides through SRN1 Pathway.
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Alken, J. (2020, February 20).
- BYJU'S. (n.d.). Grignard Reagent. BYJU'S.
- BenchChem. (2025). Technical Support Center: Purification of Grignard Reaction Products. BenchChem.
- Web Pages. (n.d.). 1. Grignard Reaction.
- LibreTexts. (2024, April 20). 17.8 Protection of Alcohols. Chemistry LibreTexts.
- Winthrop University. (n.d.). Grignard Synthesis of Triphenylmethanol. Winthrop University Chemistry.
- LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps.
- Wikipedia. (n.d.). Grignard reagent. Wikipedia.
- YouTube. (2019, January 7). making Grignard reagents.
- Chemtube3d. (n.d.). Grignard Reagents. Chemtube3d.
- YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab.
- eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
- ChemTalk. (n.d.). Grignard Reagents. ChemTalk.
- YouTube. (2022, April 13). Grignard and Protecting Groups.
- Winthrop University. (n.d.). The Grignard Reaction. Winthrop University Chemistry.
- University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. UCI Chemistry.
- University of California, Santa Cruz. (n.d.). Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. UCSC Chemistry.
Sources
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reagents | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Silyl Groups - Gelest [technical.gelest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. Illustrated Glossary of Organic Chemistry - tBDMS group [chem.ucla.edu]
- 11. byjus.com [byjus.com]
- 12. byjus.com [byjus.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scribd.com [scribd.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (5-Bromo-2-methylphenyl)methanol as a Key Intermediate in Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the synthesis and application of (5-bromo-2-methylphenyl)methanol, a critical building block in the development of advanced pharmaceutical agents, particularly in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Strategic Importance in Drug Synthesis
This compound is a strategically important substituted benzyl alcohol derivative. Its value in medicinal chemistry stems from the specific arrangement of its functional groups:
-
Hydroxymethyl Group (-CH₂OH): A versatile functional handle that can be readily converted into other groups, such as halides or mesylates, to facilitate coupling reactions.
-
Bromo Group (-Br): Provides a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex molecular fragments.
-
Methyl Group (-CH₃): Offers steric and electronic influence that can be crucial for tuning the binding affinity and pharmacokinetic properties of a final drug molecule.
This unique combination makes it a valuable precursor in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs), most notably Talazoparib, a potent PARP inhibitor used in cancer therapy[1]. The synthesis of such complex molecules relies on the efficient and high-purity preparation of key intermediates like this compound.
Physicochemical & Safety Data
A summary of the key properties and safety information for this compound is presented below. This data is essential for proper handling, reaction planning, and safety assessment in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 258886-04-3 | PubChem[2] |
| Molecular Formula | C₈H₉BrO | PubChem[2] |
| Molecular Weight | 201.06 g/mol | PubChem[2] |
| GHS Hazard Statements | H315, H319, H335 | PubChem[2] |
| Signal Word | Warning | PubChem[2] |
| Hazard Summary | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | PubChem[2] |
Handling & Storage: Personnel should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
Synthesis Protocol: Preparation of this compound
The most direct and common method for synthesizing this compound is the reduction of the corresponding aldehyde, 5-bromo-2-methylbenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions[3][4].
Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for the reduction of benzaldehydes using sodium borohydride[4].
-
Materials:
-
5-bromo-2-methylbenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (0.95 eq)
-
Ethanol (or Methanol)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography (if necessary)
-
-
Procedure:
-
Charge a round-bottom flask with 5-bromo-2-methylbenzaldehyde (e.g., 10.0 g, 46.5 mmol) and ethanol (100 mL). Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add sodium borohydride (e.g., 1.68 g, 44.2 mmol) in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas that occurs as NaBH₄ reacts with the protic solvent[4].
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has completely disappeared.
-
Once complete, cool the flask in an ice bath again and slowly quench the reaction by the dropwise addition of 1M HCl until gas evolution ceases and the pH is slightly acidic. This step neutralizes the excess borohydride and the resulting borate esters.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final product with high purity.
-
Application Protocol: Conversion to a Reactive Intermediate
To be utilized in subsequent coupling reactions, the hydroxyl group of this compound is often converted into a better leaving group, such as a chloride. This creates a reactive benzylic halide that can readily undergo nucleophilic substitution.
Reaction Scheme: Chlorination
Caption: Conversion of a substituted benzyl alcohol to a benzyl chloride.
Detailed Experimental Protocol
This protocol is based on a reported procedure for the chlorination of a similar substrate, (4-bromo-2-methylphenyl)methanol, and is a reliable method for activating the benzylic alcohol[5].
-
Materials:
-
This compound (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.7 eq)
-
Triethylamine (Et₃N) (1.7 eq)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve this compound (e.g., 10.0 g, 49.7 mmol) and triethylamine (e.g., 12.1 mL, 84.5 mmol) in dichloromethane (100 mL) in a round-bottom flask.
-
Cool the mixture in an ice-water bath to 0 °C.
-
Add methanesulfonyl chloride (e.g., 6.5 mL, 84.5 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains low. Causality Note: Triethylamine acts as a base to neutralize the HCl generated in situ during the formation of the mesylate and subsequent displacement by chloride, driving the reaction to completion.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Add water (200 mL) to the reaction mixture to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl solution (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The resulting crude product, 5-bromo-2-(chloromethyl)-1-methylbenzene, can be purified by passing it through a short plug of silica gel, eluting with hexane and ethyl acetate, to yield the purified product. A typical yield for this type of transformation is high, often around 86%[5].
-
This activated intermediate is now primed for use in building the core structures of complex pharmaceuticals like PARP inhibitors.
References
-
ACS Publications. (2024). ortho-Alkynyl Benzyl Alcohols as C6 Synthons in Regioselective Construction of Polysubstituted Naphthalenes. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. Synthesis of borane-ammonia and its application in the titanium tetrachloride catalyzed reduction of carboxylic acids, including N-protected amino acids. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of benzylic alcohols by addition (C-C coupling). [Link]
-
ResearchGate. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. [Link]
-
Organic-Synthesis.com. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]
- Google Patents. (2017). Synthesis of PARP inhibitor talazoparib.
-
Organic Syntheses. N-Boc-5-oxaproline. [Link]
-
Organic Chemistry Portal. Synthesis of benzyl alcohols by benzylic substitution. [Link]
-
ResearchGate. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]
-
ResearchGate. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]
-
Organic Syntheses. α-Halo Ethers from Symmetric Acetals. [Link]
-
Organic Syntheses. Desyl Chloride. [Link]
- Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Thesis. (2021). Comparative Study of Sodium Borohydride Catalysed Reduction Reactions: Synthesis and Characterization of Benzyl Alcohol. [Link]
-
Google Patents. (2020). Patent Application Publication. [Link]
- Google Patents. (2021).
- Google Patents. (2020).
-
Scribd. Preparation of 4 Bromo 2 Chloroacetanilide. [Link]
-
PubChem. this compound. [Link]
-
PubMed Central. (2010). N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide. [Link]
- Google Patents. (2021).
Sources
- 1. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 2. This compound | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. jconsortium.com [jconsortium.com]
- 5. 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis - chemicalbook [chemicalbook.com]
A Validated Reversed-Phase HPLC Method for the Purity Analysis and Quantification of (5-Bromo-2-methylphenyl)methanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of (5-Bromo-2-methylphenyl)methanol, a key intermediate in various synthetic chemistry applications. The method was developed based on a systematic approach to achieve optimal separation from potential impurities. The protocol utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides a detailed rationale for method development choices, a step-by-step analytical protocol, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in research and drug development environments.
Analyte Overview and Physicochemical Properties
This compound, also known as 5-bromo-2-methylbenzyl alcohol, is an aromatic alcohol frequently used as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Accurate determination of its purity is critical to ensure the quality and yield of subsequent reaction steps.
The key physicochemical properties of the analyte are summarized below, which are fundamental to the development of an appropriate analytical method.[1]
| Property | Value | Source |
| Chemical Formula | C₈H₉BrO | PubChem CID 12993770[1] |
| Molecular Weight | 201.06 g/mol | PubChem CID 12993770[1] |
| IUPAC Name | This compound | PubChem CID 12993770[1] |
| Structure | PubChem | |
| UV Chromophore | Substituted benzene ring | Inherent to structure |
| Predicted Solubility | Soluble in Methanol, Acetonitrile | Based on chemical structure |
The presence of the substituted benzene ring provides a strong chromophore, making UV-based HPLC detection a highly suitable analytical technique. Its predicted solubility in common organic solvents facilitates straightforward sample preparation for reversed-phase chromatography.
HPLC Method Development: Rationale and Strategy
The primary objective was to develop a stability-indicating HPLC method capable of separating the main analyte peak from potential process-related impurities and degradation products. The following section explains the causality behind the experimental choices made during method development.
Caption: Logical workflow for HPLC method development.
-
Chromatographic Mode: Reversed-phase chromatography was selected as the default mode due to the analyte's moderate polarity. This mode provides excellent retention and separation for a wide range of organic molecules.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides a strong hydrophobic retention mechanism suitable for aromatic compounds. A column with dimensions of 4.6 x 150 mm and a 3.5 µm particle size offers a good balance between resolution, efficiency, and backpressure.
-
Mobile Phase Optimization: Acetonitrile (ACN) was chosen over methanol as the organic modifier due to its lower viscosity and superior UV transparency. Water serves as the aqueous component. The addition of 0.1% formic acid to both mobile phase components is a critical choice; it protonates any acidic silanol groups on the silica backbone, significantly reducing peak tailing and improving reproducibility.
-
Elution Program: A gradient elution program, starting with a higher aqueous content and gradually increasing the acetonitrile concentration, was developed. This approach ensures that polar impurities elute early in the run while the main analyte and more non-polar impurities are effectively retained and separated, providing a comprehensive impurity profile in a reasonable runtime.
-
Detection Wavelength: A Diode Array Detector (DAD) was used to scan the analyte peak from 200 to 400 nm. The UV spectrum of the compound shows significant absorbance at multiple wavelengths. A wavelength of 220 nm was chosen for quantification as it provides high sensitivity for both the parent compound and potentially a wider range of related impurities that may lack the specific absorbance maxima of the analyte.
Detailed Analytical Protocol
3.1 Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Data Acquisition: Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Safety: this compound is known to cause skin and eye irritation and may cause respiratory irritation[1]. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.
3.2 Optimized Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile in Water |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 220 nm (DAD) |
| Run Time | 20 minutes |
3.3 Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard solution. Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.
3.4 System Suitability Testing (SST)
Before initiating any sample analysis or method validation, the system's performance must be verified. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the results against the following criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | ≥ 5000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol (ICH Q2(R2))
The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[2][3] The following protocol outlines the necessary experiments.
Caption: Workflow for analytical method validation.
4.1 Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]
-
Protocol: Perform forced degradation studies. Subject the sample solution (0.1 mg/mL) to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period (e.g., 24 hours). Analyze the stressed samples and an unstressed control.
-
Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2.0). Peak purity analysis using the DAD should confirm the spectral homogeneity of the analyte peak.
4.2 Linearity and Range
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[5]
4.3 Accuracy Accuracy is the closeness of the test results to the true value.[6]
-
Protocol: Perform a recovery study by spiking a placebo (if a formulation is being tested) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
4.4 Precision
-
Protocol (Repeatability): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should be ≤ 2.0%.
4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
-
Acceptance Criteria: The LOQ should be experimentally verified by analyzing a standard at the calculated concentration and ensuring acceptable precision (%RSD ≤ 10%).
4.6 Robustness
-
Protocol: Intentionally make small variations to the method parameters and assess the impact on the results. Variations should include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., vary %B by ±2% absolute)
-
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the changes.
Conclusion
The HPLC method detailed in this application note is a reliable and robust tool for the quality assessment of this compound. The systematic development approach ensures excellent separation, while the comprehensive validation protocol, grounded in ICH guidelines, confirms that the method is fit for its intended purpose in a regulated or quality-driven environment. This protocol provides researchers and drug development professionals with a self-validating system to ensure the integrity of their starting materials and intermediates.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Wätjen, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 673. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
Sources
- 1. This compound | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. mdpi.com [mdpi.com]
- 6. actascientific.com [actascientific.com]
Application Note: 1H NMR Characterization of 5-bromo-2-methylbenzyl alcohol
Abstract: This document provides a detailed guide to the structural characterization of 5-bromo-2-methylbenzyl alcohol using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This note outlines the theoretical basis for the expected spectrum, a comprehensive experimental protocol for sample preparation and data acquisition, and a thorough analysis of the spectral data. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction and Significance
5-bromo-2-methylbenzyl alcohol is a substituted aromatic alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive benzyl alcohol moiety and a bromine atom, allows for a variety of subsequent chemical transformations, such as oxidation, etherification, esterification, and cross-coupling reactions. Accurate structural confirmation is a critical first step in its use as a synthetic intermediate.
¹H NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shift, integration, and multiplicity of proton signals, we can map the electronic environment and connectivity of hydrogen atoms within the molecule. This application note serves as a practical guide to obtaining and interpreting a high-quality ¹H NMR spectrum of 5-bromo-2-methylbenzyl alcohol.
Predicted ¹H NMR Spectrum: An Analysis of Structure and Electronic Effects
The structure of 5-bromo-2-methylbenzyl alcohol dictates a unique ¹H NMR spectrum. The aromatic ring is substituted with three different groups: a methyl group (-CH₃), a bromomethyl group (-CH₂OH), and a bromine atom (-Br). These substituents influence the chemical shifts of the aromatic protons through their combined electronic effects (inductive and resonance).
-
-CH₃ group: This is an electron-donating group (EDG) and will shield nearby protons, causing their signals to appear at a lower chemical shift (upfield).
-
-CH₂OH group: The hydroxyl group is an EDG, while the methylene group is weakly electron-withdrawing. Overall, it has a modest effect on the aromatic ring's electron density.
-
-Br atom: Bromine is an electronegative atom and thus an electron-withdrawing group (EWG) through induction. It also has lone pairs that can be donated through resonance, but its inductive effect is dominant, leading to deshielding of nearby protons (downfield shift).
Based on these principles, we can predict the relative chemical shifts and splitting patterns for each proton in the molecule.
Experimental Protocol
This section details a robust, self-validating protocol for the ¹H NMR analysis of 5-bromo-2-methylbenzyl alcohol.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities.[1][2]
Materials:
-
5-bromo-2-methylbenzyl alcohol (approx. 10-20 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette with a small cotton or glass wool plug
-
Vial and spatula
Procedure:
-
Weigh approximately 10-20 mg of 5-bromo-2-methylbenzyl alcohol into a clean, dry vial.[3]
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window.[1][4] TMS serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Gently swirl the vial to dissolve the solid completely.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube. This removes any insoluble impurities that could degrade spectral resolution.[2]
-
Ensure the solvent height in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm).
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These parameters are designed to provide good resolution and signal-to-noise in a reasonable amount of time.[5][6][7]
Acquisition Parameters (400 MHz Spectrometer):
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | zg30 | A standard 30° pulse-acquire sequence suitable for routine ¹H NMR. |
| Spectral Width (SW) | 20 ppm | A wide spectral window to ensure all signals are captured. |
| Acquisition Time (AQ) | ~3.0 s | Provides good digital resolution without acquiring excessive noise.[6] |
| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of most protons between scans. |
| Number of Scans (NS) | 8-16 | Signal averaging to improve the signal-to-noise ratio.[7] |
| Receiver Gain (RG) | Auto | The spectrometer automatically sets the optimal receiver gain. |
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Data Analysis and Interpretation
The following is a detailed analysis of the predicted ¹H NMR spectrum of 5-bromo-2-methylbenzyl alcohol.
Predicted ¹H NMR Data Summary
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration | Assignment |
| 1 | ~7.40 | d | ~2.0 | 1H | H-6 |
| 2 | ~7.25 | dd | ~8.0, ~2.0 | 1H | H-4 |
| 3 | ~7.10 | d | ~8.0 | 1H | H-3 |
| 4 | ~4.65 | s | - | 2H | -CH₂OH |
| 5 | ~2.35 | s | - | 3H | -CH₃ |
| 6 | ~1.80 | s (broad) | - | 1H | -OH |
Detailed Signal Assignments
-
Aromatic Protons (H-3, H-4, H-6):
-
H-6 (δ ~7.40, d): This proton is adjacent to the bromine atom, which is strongly deshielding. It is expected to be the most downfield of the aromatic protons. It is coupled only to H-4 (meta-coupling), resulting in a doublet with a small coupling constant (⁴J) of approximately 2.0 Hz.[8]
-
H-4 (δ ~7.25, dd): This proton is ortho to the bromine and meta to the methyl group. It is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling). This results in a doublet of doublets with a large ortho coupling constant (³J) of around 8.0 Hz and a smaller meta coupling constant (⁴J) of around 2.0 Hz.
-
H-3 (δ ~7.10, d): This proton is ortho to the electron-donating methyl group and is expected to be the most upfield of the aromatic protons. It is coupled only to H-4 (ortho-coupling), resulting in a doublet with a coupling constant (³J) of approximately 8.0 Hz.
-
-
Benzylic Protons (-CH₂OH, δ ~4.65, s): The two protons of the methylene group are chemically equivalent and are adjacent to an oxygen atom, which deshields them. They are expected to appear as a singlet around 4.65 ppm. In some cases, coupling to the hydroxyl proton may be observed, but this is often not resolved in CDCl₃ unless the sample is very dry.
-
Methyl Protons (-CH₃, δ ~2.35, s): The three protons of the methyl group are attached to the aromatic ring and are shielded relative to the other protons. They are expected to appear as a singlet at approximately 2.35 ppm.
-
Hydroxyl Proton (-OH, δ ~1.80, s, broad): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange and is not always coupled to the adjacent methylene protons.
Visualizations
Molecular Structure and Proton Assignments
Caption: Molecular structure of 5-bromo-2-methylbenzyl alcohol with proton assignments.
Experimental Workflow
Caption: Workflow for ¹H NMR characterization of 5-bromo-2-methylbenzyl alcohol.
Conclusion
¹H NMR spectroscopy provides a definitive method for the structural confirmation of 5-bromo-2-methylbenzyl alcohol. The predicted spectrum, characterized by distinct signals for the aromatic, benzylic, methyl, and hydroxyl protons, is fully consistent with the proposed molecular structure. The detailed protocol provided herein ensures the acquisition of high-quality, reproducible data. This application note serves as an authoritative guide for researchers requiring rigorous analytical characterization of this important synthetic intermediate.
References
- Vertex AI Search. (n.d.). 7. THE ACQUISITION PARAMETERS.
- Vertex AI Search. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- University of Missouri. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department.
- University of Cambridge. (n.d.). NMR Sample Preparation.
- LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?.
- Western University. (n.d.). NMR Sample Preparation.
- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
- Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- ACD/Labs. (n.d.). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum.
- Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry.
Sources
- 1. 5-Bromo-2-hydroxybenzyl alcohol | C7H7BrO2 | CID 75342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 5-Bromo-2-hydroxybenzyl alcohol(2316-64-5) 1H NMR spectrum [chemicalbook.com]
- 5. 5-BROMO-2-METHOXYBENZYL ALCOHOL(80866-82-6) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. rsc.org [rsc.org]
Application Note & Protocol: A Scalable Synthesis of (5-Bromo-2-methylphenyl)methanol for Pharmaceutical Intermediate Production
Abstract
(5-Bromo-2-methylphenyl)methanol is a key building block in the synthesis of a variety of pharmaceutical compounds. Its timely and cost-effective availability in large quantities is crucial for seamless drug development and manufacturing pipelines. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable two-step process commencing from 2-methylbenzoic acid. The protocol emphasizes practical considerations for reaction setup, monitoring, workup, and purification, alongside critical safety measures. This guide is intended to empower researchers and process chemists to confidently implement and adapt this synthesis for multi-gram to kilogram scale production.
Introduction: Significance of this compound
Substituted benzyl alcohols are pivotal intermediates in organic synthesis, particularly within the pharmaceutical industry. This compound, with its specific substitution pattern, offers a versatile scaffold for the elaboration of more complex molecular architectures. The presence of the bromine atom allows for a range of subsequent cross-coupling reactions, while the hydroxymethyl group provides a handle for esterification, etherification, or oxidation. This compound is a valuable precursor for the synthesis of various biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] Ensuring a reliable and scalable supply of this intermediate is therefore a critical step in the drug discovery and development process.
Strategic Approach to Large-Scale Synthesis
The selected synthetic strategy involves a two-step sequence starting from the readily available 2-methylbenzoic acid:
-
Electrophilic Aromatic Bromination: Selective bromination of 2-methylbenzoic acid to yield 5-bromo-2-methylbenzoic acid.
-
Reduction of the Carboxylic Acid: Conversion of 5-bromo-2-methylbenzoic acid to the target alcohol, this compound.
This approach is advantageous for large-scale production due to the use of relatively inexpensive starting materials and reagents, as well as straightforward reaction conditions.
Detailed Synthesis Protocol
Part A: Synthesis of 5-Bromo-2-methylbenzoic Acid
This protocol is adapted from established procedures for the bromination of 2-methylbenzoic acid.[2][3]
Reaction Scheme:
5-Bromo-2-methylbenzoic Acid → this compound 2. H₃O⁺
Caption: High-level workflow for the synthesis of this compound.
The logical relationship between the key experimental choices is outlined below.
Caption: Rationale behind the key steps in the synthesis.
Conclusion
The two-step synthesis of this compound from 2-methylbenzoic acid presented herein offers a scalable and efficient route to this valuable pharmaceutical intermediate. By following the detailed protocols and adhering to the safety guidelines, researchers and production chemists can reliably produce multi-gram to kilogram quantities of the target compound. The provided analytical methods will ensure the quality and purity of the final product, facilitating its seamless integration into drug discovery and development workflows.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (2019). Furan-2-yl(phenyl)methanol. Organic Syntheses, 96, 342-359. [Link]
-
Gorgas, N., et al. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au, 1(6), 799-804. [Link]
-
Reddit. (2019). How to perform reduction of carboxylic acids to primary alcohols in the lab?. r/chemistry. [Link]
-
ResearchGate. (n.d.). Reduction of carboxylic acids to aldehydes and overreduction to alcohols. [Link]
-
Chemguide. (n.d.). Reduction of carboxylic acids. [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. [Link]
- Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- Google Patents. (2015). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
Sources
Application and Protocol for the Heck Reaction of (5-Bromo-2-methylphenyl)methanol
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Heck Reaction with Sterically Hindered Aryl Bromides
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2] While the reaction is robust for a wide range of substrates, aryl bromides bearing ortho-substituents, such as (5-Bromo-2-methylphenyl)methanol, present unique challenges primarily due to steric hindrance. This steric impediment can significantly impact the rate-determining oxidative addition step and subsequent migratory insertion, often leading to lower yields and catalyst decomposition.[3]
This application note provides a comprehensive guide to understanding and optimizing the Heck reaction for sterically demanding aryl bromides like this compound. We will delve into the critical experimental parameters, explain the mechanistic rationale behind the choice of reagents, and provide a detailed, field-proven protocol to empower researchers in achieving successful and efficient couplings.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
Figure 1: Catalytic cycle of the Heck reaction.
The cycle initiates with the oxidative addition of the aryl bromide to a low-valent Pd(0) species.[4] For sterically hindered substrates like this compound, this step can be particularly sluggish. The choice of an appropriate ligand is crucial to facilitate this process. Following oxidative addition, the alkene coordinates to the resulting Pd(II) complex, which then undergoes migratory insertion to form a new carbon-carbon bond. A subsequent β-hydride elimination releases the desired substituted alkene product and a hydrido-palladium(II) species.[4] Finally, a base is required to neutralize the generated HBr and regenerate the active Pd(0) catalyst for the next cycle.[2]
Critical Parameters for Success with this compound
The presence of the ortho-methyl group in this compound necessitates careful consideration of the following parameters to overcome steric challenges and achieve high reaction efficiency.
Palladium Precatalyst and Ligand Selection
The combination of the palladium source and the ligand is the most critical factor for a successful Heck reaction with a hindered aryl bromide.
-
Palladium Precatalysts: Common and effective precatalysts include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1] Pd(OAc)₂ is often preferred due to its stability and ease of handling. It is reduced in situ to the active Pd(0) species.[5]
-
Ligands for Steric Hindrance: Standard phosphine ligands like triphenylphosphine (PPh₃) may prove insufficient for ortho-substituted aryl bromides.[3] More sterically demanding and electron-rich ligands are required to promote oxidative addition and stabilize the catalytic species.
-
Bulky Monodentate Phosphines: Tri(tert-butyl)phosphine (P(t-Bu)₃) and Tri(o-tolyl)phosphine (P(o-tol)₃) are excellent choices.[3] Their large cone angles facilitate the formation of the coordinatively unsaturated Pd(0) species necessary for oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, offering high thermal stability and activity for challenging couplings.[6]
-
Specialized Ligands: For particularly challenging substrates, advanced ligands such as tetraphosphines have been shown to achieve very high turnover numbers (TONs).[3]
-
The hydroxymethyl group in this compound is generally well-tolerated in Heck reactions. However, it is important to choose a base that does not promote side reactions involving this functional group.
The Role of the Base
The base plays a dual role in the Heck reaction: it neutralizes the hydrogen halide produced during the catalytic cycle and facilitates the regeneration of the Pd(0) catalyst.[2]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are commonly used.[6][7] K₂CO₃ is a cost-effective and often effective choice.
-
Organic Bases: Triethylamine (Et₃N) or other hindered amine bases can also be employed.[1] However, for substrates with potentially sensitive functional groups, inorganic bases are often preferred to minimize side reactions. The choice of base can be crucial for selectivity in certain systems.[7]
Solvent Selection
The solvent must be capable of solubilizing the reactants and the catalyst system, and it should be stable at the required reaction temperature.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are the most common solvents for the Heck reaction.[6] They are effective at dissolving the palladium salts and organic substrates and can facilitate the reaction.
-
Aqueous Media: In some cases, reactions can be performed in aqueous media, which can offer environmental and practical advantages.[6]
Reaction Temperature
Heck reactions with aryl bromides, especially sterically hindered ones, typically require elevated temperatures to proceed at a reasonable rate, often in the range of 80-140 °C.[6] Optimization of the temperature is crucial; excessively high temperatures can lead to catalyst decomposition and the formation of palladium black.
Experimental Protocol: Heck Coupling of this compound with an Alkene
This protocol provides a general starting point for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of catalyst loading, ligand, base, and temperature may be necessary for specific alkene coupling partners.
Materials:
-
This compound
-
Alkene (e.g., Styrene, Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or suitable ligand
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Palladium(II) acetate (0.01-0.05 mmol, 1-5 mol%).
-
Ligand Addition: Add the phosphine ligand (e.g., P(t-Bu)₃, 0.02-0.10 mmol, 2-10 mol%).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv), the alkene (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous DMF (5-10 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-130 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Data Presentation: Summary of Reaction Conditions for Aryl Bromides
The following table summarizes typical conditions for the Heck reaction of various aryl bromides, providing a comparative overview for optimization.
| Aryl Bromide Type | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Electron-deficient | Pd(OAc)₂ / NHC | K₂CO₃ | DMF/H₂O | 80 | Good | [6] |
| Electron-rich | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | - | RT | Excellent | [8] |
| ortho-substituted | [PdCl(C₃H₅)]₂ / tetraphosphine | K₂CO₃ | DMF | 130 | High | [3] |
| General Aryl Bromides | Pd(OAc)₂ | KF | DMF | - | Moderate-Good | [7] |
Conclusion
The Heck reaction of sterically hindered aryl bromides such as this compound is a challenging yet achievable transformation. Success hinges on the rational selection of a catalyst system, particularly a bulky and electron-rich ligand, in conjunction with an appropriate base and solvent. By understanding the mechanistic underpinnings and carefully optimizing the reaction parameters as outlined in this guide, researchers can effectively overcome the steric barriers and unlock the synthetic potential of this important class of substrates.
References
- Feuerstein, M., Doucet, H., & Santelli, M. (n.d.). Palladium/Tetraphosphine Catalysed Heck Reaction with ortho-Substituted Aryl Bromides. Synlett, 2001(12), 1980-1982.
- Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. (2025, August 6).
- Yaşar, S., Özcan, E. Ö., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649–659.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). Royal Society of Chemistry.
-
Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000.
- Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. (2025, August 6).
- Zhu, S., Chen, S., & Yu, J.-Q. (2020). Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Journal of the American Chemical Society, 142(49), 20564–20570.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). Royal Society of Chemistry.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry.
- Heck reaction – Knowledge and References. (n.d.). Taylor & Francis.
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. (2025, May 29).
- Yaşar, S., Özcan, E. Ö., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- Heck Reaction. (n.d.). Alfa Chemistry.
- Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (n.d.).
- Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. (2011, November 8). Journal of the American Chemical Society.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Versatility of (5-Bromo-2-methylphenyl)methanol in Advanced Materials Science: Application Notes and Protocols
Abstract
(5-Bromo-2-methylphenyl)methanol, a readily available aromatic building block, offers a strategic entry point for the synthesis of a diverse range of functional materials. Its unique bifunctionality, featuring a reactive bromo substituent and a versatile hydroxymethyl group, enables its incorporation into complex molecular architectures through well-established synthetic transformations. This guide provides an in-depth exploration of the application of this compound in materials science, with a focus on the synthesis of conjugated polymers and carbazole-based host materials for organic light-emitting diodes (OLEDs). Detailed application notes, step-by-step synthetic protocols, and mechanistic insights are presented to empower researchers in the fields of organic electronics, polymer chemistry, and drug development.
Introduction: A Building Block of Strategic Importance
This compound, also known as 5-bromo-2-methylbenzyl alcohol, is a substituted toluene derivative with the chemical formula C₈H₉BrO.[1] Its molecular structure is characterized by a benzene ring substituted with a bromine atom, a methyl group, and a hydroxymethyl group. This combination of functional groups makes it a highly versatile precursor in organic synthesis. The bromine atom serves as a handle for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[2][3][4][5] Concurrently, the hydroxymethyl group allows for transformations such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, providing another avenue for molecular elaboration.
This unique reactivity profile positions this compound as a valuable starting material for the construction of complex organic molecules with tailored electronic and photophysical properties. In the realm of materials science, this translates to its potential use in the synthesis of:
-
Conjugated Polymers: As a monomeric unit, it can be incorporated into polymer backbones to influence solubility, solid-state packing, and electronic properties.
-
OLED Host Materials: Its rigid aromatic core can be functionalized with charge-transporting moieties to create high-triplet-energy host materials for phosphorescent OLEDs.[2][6]
-
Dendrimers and Branched Architectures: The ability to undergo sequential and orthogonal reactions at its two functional sites makes it a candidate for the iterative synthesis of dendrimers.
-
Pharmaceutical Intermediates: Its derivatives are crucial intermediates in the synthesis of complex active pharmaceutical ingredients.
This document will delve into the practical applications of this compound in materials science, providing both the theoretical underpinnings and detailed experimental procedures.
Core Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a research setting.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 64-68 °C | |
| Solubility | Soluble in common organic solvents such as THF, chloroform, and methanol. | |
| CAS Number | 258886-04-3 | [1] |
Safety and Handling:
This compound is classified as an irritant.[1] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Application in Conjugated Polymer Synthesis
The bromo functionality of this compound makes it an excellent candidate for incorporation into conjugated polymer chains via palladium-catalyzed cross-coupling reactions. Conjugated polymers are of significant interest for their applications in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and OLEDs. The inclusion of the 5-bromo-2-methylbenzyl moiety can influence the polymer's solubility, morphology, and electronic properties.
Synthesis of a Poly(p-phenylene vinylene) (PPV) Derivative
Poly(p-phenylene vinylene) (PPV) and its derivatives are a well-studied class of electroluminescent polymers.[7] The Gilch polymerization, a base-mediated dehydrohalogenation of a bis(halomethyl)benzene, is a common method for their synthesis.[8] While this compound itself is not a direct monomer for Gilch polymerization, it can be readily converted into a suitable monomer. The following protocol outlines a synthetic route to a functionalized PPV derivative, where the hydroxyl group of this compound is first protected, followed by conversion to a monomer suitable for polymerization.
Workflow for PPV Derivative Synthesis:
Caption: Synthetic workflow for a functionalized PPV derivative.
Experimental Protocol: Synthesis of a Functionalized PPV Derivative
Part 1: Monomer Synthesis
-
Protection of the Hydroxyl Group:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable protecting group reagent, for example, tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) and imidazole (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate. Purify by column chromatography if necessary.
-
-
Benzylic Bromination:
-
Dissolve the protected intermediate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer, concentrate, and purify the resulting dibromo monomer by recrystallization or column chromatography.
-
Part 2: Gilch Polymerization
-
Polymerization Reaction:
-
In a Schlenk flask under an inert atmosphere, dissolve the synthesized dibromo monomer in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (KOtBu) in THF (typically a 1 M solution) dropwise to the monomer solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a precipitate indicates polymer formation.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum. This yields the precursor polymer.
-
-
Deprotection:
-
Dissolve the precursor polymer in THF.
-
Add a deprotecting agent suitable for the chosen protecting group (e.g., tetrabutylammonium fluoride (TBAF) for a TBDMS ether).
-
Stir at room temperature until deprotection is complete (monitored by NMR spectroscopy).
-
Reprecipitate the polymer in methanol, filter, and dry under vacuum to obtain the final functionalized PPV derivative.
-
Application in OLED Host Material Synthesis
The development of efficient and stable blue organic light-emitting diodes (OLEDs) remains a challenge, largely due to the lack of suitable host materials with high triplet energies. Carbazole derivatives are widely used in the synthesis of OLED materials due to their excellent thermal stability and hole-transporting properties.[2][9] this compound can serve as a key building block for the synthesis of novel carbazole-based host materials.
Synthesis of a Carbazole-Functionalized Host Material
The following protocol describes a synthetic route to a carbazole-functionalized material, where the this compound core is coupled with carbazole units via a Buchwald-Hartwig amination reaction. The hydroxyl group can be further functionalized to tune the material's properties or to attach it to other molecular components.
Workflow for Carbazole Host Material Synthesis:
Caption: Synthesis of a carbazole-based host material.
Experimental Protocol: Synthesis of a Carbazole-Functionalized Host Material
-
Buchwald-Hartwig Amination:
-
To a Schlenk flask, add this compound (1.0 eq), carbazole (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene as the solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired carbazole-functionalized material.
-
Characterization of the Synthesized Materials:
The synthesized polymers and small molecules should be thoroughly characterized to confirm their structure and purity, and to evaluate their properties. Standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of polymers.
-
UV-Visible Absorption and Photoluminescence Spectroscopy: To investigate the optical properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability.
Conclusion and Future Outlook
This compound is a versatile and valuable building block for the synthesis of advanced functional materials. Its strategic placement of a bromo group and a hydroxymethyl group allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures for applications in organic electronics and beyond. The protocols outlined in this guide provide a starting point for the synthesis of novel conjugated polymers and OLED host materials. Future research can expand on these concepts by exploring different cross-coupling partners, post-polymerization modifications, and the incorporation of this building block into more complex systems such as dendrimers and supramolecular assemblies. The continued exploration of derivatives of this compound will undoubtedly lead to the development of new materials with enhanced performance and novel functionalities.
References
-
Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
-
OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]
-
2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Polymer Hole Transport Material Functional Group Tuning for Improved Perovskite Solar Cell Performance. (2022, June 16). OSTI.GOV. Retrieved January 6, 2026, from [Link]
-
CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Poly(p-phenylene vinylene). (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
Sources
- 1. This compound | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. osti.gov [osti.gov]
- 4. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes [mdpi.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 8. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols for the Laboratory Synthesis of (5-Bromo-2-methylphenyl)methanol
Abstract
(5-Bromo-2-methylphenyl)methanol is a valuable substituted benzyl alcohol that serves as a key intermediate in the synthesis of pharmaceuticals and complex organic molecules.[1] Its trifunctional nature—a nucleophilic alcohol, an aryl bromide suitable for cross-coupling, and a methyl group—makes it a versatile building block for creating diverse molecular architectures. This document provides detailed protocols for two distinct and reliable synthetic routes for its preparation in a laboratory setting, designed for researchers in organic chemistry and drug development. The guide emphasizes the underlying chemical principles, safety considerations, and procedural details to ensure successful and reproducible synthesis.
Introduction and Strategic Overview
The synthesis of specifically substituted aromatic compounds is a cornerstone of modern medicinal chemistry. This compound, with its defined substitution pattern, presents a typical synthetic challenge that can be addressed through several strategic approaches.[2] The choice of pathway often depends on the availability of starting materials, scalability, and the specific capabilities of the laboratory.
This guide details two field-proven synthetic strategies:
-
Strategy A: The Carboxylic Acid Reduction Pathway. This route begins with the electrophilic bromination of commercially available 2-methylbenzoic acid, followed by the robust reduction of the resulting carboxylic acid to the target benzyl alcohol.
-
Strategy B: The Benzylic Functionalization Pathway. This alternative approach starts with 5-bromo-2-methyltoluene and proceeds via a selective free-radical bromination of the benzylic methyl group, followed by nucleophilic substitution to yield the final product.
The diagram below illustrates the divergent nature of these two strategies from common chemical feedstocks.
Caption: Divergent synthetic pathways to this compound.
Strategy A: Carboxylic Acid Reduction Pathway
This strategy is a classic approach that builds complexity on a simple starting material through well-understood transformations. The primary advantage is the high stability of the intermediate carboxylic acid, which allows for easy purification.
Principle and Rationale
The synthesis begins with the electrophilic aromatic substitution of 2-methylbenzoic acid. The methyl and carboxylic acid groups direct the incoming electrophile (Br+). While both are ortho-, para-directing, the reaction with bromine in concentrated sulfuric acid preferentially yields the 5-bromo isomer.[3][4] This regioselectivity is crucial for the success of the synthesis. The subsequent reduction of the carboxylic acid requires a powerful hydride donor, such as Lithium Aluminum Hydride (LAH), as milder reagents like sodium borohydride are ineffective for this functional group.
Experimental Protocols
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Bromo-2-methylphenyl)methanol
Welcome to the technical support center for the synthesis of (5-Bromo-2-methylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your yield and purity for this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis, most commonly achieved by the reduction of 5-Bromo-2-methylbenzaldehyde, is a foundational reaction in organic chemistry. However, like any chemical transformation, it is not without its challenges. This guide will walk you through the intricacies of this synthesis, with a focus on practical, field-proven insights to help you navigate common pitfalls and optimize your results.
The primary and most reliable method for this synthesis is the reduction of 5-bromo-2-methylbenzaldehyde using sodium borohydride (NaBH₄). This method is highly selective for the aldehyde functional group, minimizing side reactions and simplifying purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely used and dependable method is the reduction of 5-bromo-2-methylbenzaldehyde with sodium borohydride (NaBH₄)[1]. This reagent is chemoselective for aldehydes and ketones, offering a high degree of predictability and safety in the reaction[2].
Q2: What are the typical solvents used for the NaBH₄ reduction of 5-Bromo-2-methylbenzaldehyde?
Protic solvents such as methanol (MeOH) or ethanol (EtOH) are most commonly employed for this reduction. Tetrahydrofuran (THF) can also be used, often in combination with a protic solvent. The choice of solvent can influence the reaction rate and work-up procedure.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. A suitable eluent system, such as 20-30% ethyl acetate in hexanes, should show a clear distinction between the starting aldehyde (higher Rf) and the product alcohol (lower Rf). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the primary impurities I should be aware of?
The most common impurities include:
-
Unreacted 5-Bromo-2-methylbenzaldehyde: This can occur due to insufficient NaBH₄, low temperature, or short reaction time.
-
Over-reduced product (5-bromo-2-methyltoluene): While less common with NaBH₄, stronger reducing agents or harsh reaction conditions could lead to the formation of the corresponding toluene.
-
Boric acid and its salts: These are byproducts of the NaBH₄ reduction and are typically removed during the aqueous work-up.
Q5: Is an alternative synthetic route available?
Yes, an alternative though less common route is the hydrolysis of 5-bromo-2-methylbenzyl bromide. This SN1 or SN2 reaction with water or a hydroxide source will yield the desired alcohol. However, this method may present challenges with competing elimination reactions and the availability of the starting benzyl bromide.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Inactive Sodium Borohydride | NaBH₄ is sensitive to moisture and can degrade over time, losing its reducing power. | Use freshly opened or properly stored NaBH₄. To test for activity, a small amount can be carefully added to an acidic solution; vigorous hydrogen evolution should be observed. |
| Insufficient Amount of NaBH₄ | An inadequate molar ratio of the reducing agent to the aldehyde will result in an incomplete reaction. | Use a slight excess of NaBH₄ (typically 1.1 to 1.5 equivalents) to ensure the complete conversion of the starting material. |
| Low Reaction Temperature | While the reaction is often performed at 0 °C to control the initial exotherm, very low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a typical timeframe. | After the initial addition of NaBH₄ at 0 °C, allow the reaction to warm to room temperature and stir for an additional 1-2 hours to ensure completion. |
| Premature Quenching | Adding the quenching agent (e.g., water or acid) before the reaction is complete will destroy the remaining NaBH₄ and halt the reduction. | Always confirm the absence of the starting aldehyde by TLC before proceeding with the work-up. |
Problem 2: Presence of Impurities in the Final Product
| Impurity Observed (by NMR or TLC) | Potential Cause | Recommended Solution |
| Starting Aldehyde | Incomplete reaction (see Problem 1). | If a significant amount of starting material remains, consider adding more NaBH₄ and allowing the reaction to stir for a longer period. Purification by column chromatography is also effective. |
| Broad, Unidentified Peaks in NMR | Residual boric acid or borate salts from the work-up. | During the work-up, ensure thorough washing with water or a slightly acidic aqueous solution (e.g., dilute HCl or NH₄Cl) to remove all boron-containing byproducts. Multiple extractions with an organic solvent will also help. |
| Unexpected Aromatic Signals | This could indicate side reactions such as dehalogenation, although this is less likely with NaBH₄. | Ensure the reaction is not overly heated and that the starting materials are pure. If this is a persistent issue, consider alternative, milder reducing agents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via NaBH₄ Reduction
This protocol is a standard and reliable method for the preparation of the target compound.
Materials:
-
5-Bromo-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-methylbenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes) until the starting aldehyde is no longer visible.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (pH ~7). Be cautious as hydrogen gas will be evolved.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc in hexanes and gradually increasing to 20-30% EtOAc in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a white solid or a colorless oil.
Data Presentation
| Parameter | Typical Value | Notes |
| Typical Yield | 85-95% | Yield is dependent on the purity of the starting material and the completeness of the reaction. |
| TLC Rf (Aldehyde) | ~0.6 | In 30% EtOAc/Hexanes |
| TLC Rf (Alcohol) | ~0.3 | In 30% EtOAc/Hexanes |
| Melting Point | 45-48 °C | For the purified product. |
Visualizations
Experimental Workflow: NaBH₄ Reduction
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for synthesis issues.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
-
Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Reddit. (2024, February 29). isolating product after sodium borohydride reduction. Retrieved from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
IJCERT. (n.d.). COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 5-Bromo-2-methylbenzyl Alcohol
Welcome to the technical support center for the synthesis of 5-bromo-2-methylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient production of high-purity 5-bromo-2-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-bromo-2-methylbenzyl alcohol?
There are three primary synthetic routes to 5-bromo-2-methylbenzyl alcohol, each with its own advantages and potential challenges:
-
Reduction of 5-bromo-2-methylbenzoic acid: This is a robust method that utilizes a strong reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), to directly convert the carboxylic acid to the corresponding primary alcohol.[1][2][3]
-
Reduction of 5-bromo-2-methylbenzaldehyde: This route involves the reduction of the aldehyde functional group using a milder reducing agent like Sodium Borohydride (NaBH₄).[4][5][6]
-
Grignard reaction: This approach involves the formation of a Grignard reagent from a suitable precursor, such as 5-bromo-2-methylbromobenzene, followed by its reaction with formaldehyde.[7][8]
Q2: Which synthetic route is recommended for beginners?
For researchers with less experience in complex organic synthesis, the reduction of 5-bromo-2-methylbenzaldehyde with sodium borohydride is often the most straightforward and manageable route. NaBH₄ is a milder and safer reducing agent to handle compared to LiAlH₄, and the reaction conditions are generally less stringent.[5][6]
Q3: What are the key safety precautions to consider during these syntheses?
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. Proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is essential. The workup of LiAlH₄ reactions requires careful, slow quenching at low temperatures.[9][10]
-
Grignard Reagents: Grignard reagents are also highly reactive and sensitive to moisture and air. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are necessary for their successful preparation and use.[7]
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents used. Work in a well-ventilated area and wear appropriate PPE.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-bromo-2-methylbenzyl alcohol, providing potential causes and actionable solutions.
Scenario 1: Reduction of 5-Bromo-2-methylbenzoic Acid
Problem: Low yield of 5-bromo-2-methylbenzyl alcohol and presence of unreacted starting material.
-
Possible Cause 1: Incomplete Reaction. The reduction of carboxylic acids with LiAlH₄ can sometimes be sluggish.
-
Solution:
-
Increase Reaction Time and/or Temperature: Prolong the reaction time or gently heat the reaction mixture (e.g., reflux in THF) to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Ensure Sufficient Reducing Agent: Use a molar excess of LiAlH₄ (typically 1.5 to 2 equivalents) to ensure the complete reduction of the carboxylic acid.[2]
-
-
-
Possible Cause 2: Inefficient Workup. The workup of LiAlH₄ reactions is critical for isolating the product. The formation of aluminum salts can trap the product, leading to lower yields.
-
Solution: Fieser Workup Protocol. A well-established method for quenching LiAlH₄ reactions and obtaining a granular precipitate that is easy to filter.[10]
Experimental Protocol: Fieser Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a volume of water equal to the mass of LiAlH₄ used (in grams).
-
Add a volume of 15% aqueous NaOH solution equal to the mass of LiAlH₄ used.
-
Add a volume of water that is three times the mass of LiAlH₄ used.
-
Allow the mixture to warm to room temperature and stir vigorously until a white, granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the filtrate and washings, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
-
Problem: Presence of an unexpected aromatic compound in the final product.
-
Possible Cause: Over-reduction. While less common for aryl halides, under harsh conditions, LiAlH₄ can potentially reduce the aryl bromide.
-
Solution:
-
Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the risk of over-reduction.
-
Use a Milder Reducing Agent: If over-reduction is a persistent issue, consider an alternative synthetic route, such as the reduction of the corresponding aldehyde with NaBH₄.
-
-
Scenario 2: Reduction of 5-Bromo-2-methylbenzaldehyde
Problem: Formation of significant amounts of 5-bromo-2-methylbenzoic acid and another alcohol byproduct.
-
Possible Cause: Cannizzaro Reaction. Aldehydes lacking α-hydrogens, like 5-bromo-2-methylbenzaldehyde, can undergo a disproportionation reaction in the presence of a strong base to yield a carboxylic acid and an alcohol.[11][12][13] This is a common side reaction if the pH of the reaction mixture becomes too high.
-
Solution:
-
Control pH: Maintain a neutral or slightly acidic pH during the reaction and workup. Avoid using strong bases.
-
Use a Buffered System: Employing a buffer can help maintain the optimal pH range.
-
Low Temperature: Conduct the reaction at a low temperature (e.g., 0 °C) to disfavor the Cannizzaro reaction.[14]
-
Choice of Solvent: Using protic solvents like methanol or ethanol for NaBH₄ reductions can help to protonate the intermediate alkoxide and minimize the basicity of the reaction mixture.[5]
Experimental Protocol: NaBH₄ Reduction of an Aldehyde
-
Dissolve 5-bromo-2-methylbenzaldehyde in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in small portions.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a weak acid (e.g., saturated aqueous NH₄Cl solution or dilute HCl) until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
-
Scenario 3: Grignard Reaction
Problem: Low yield of the desired alcohol and formation of a high-molecular-weight byproduct.
-
Possible Cause: Wurtz Coupling. The Grignard reagent can react with the starting aryl halide in a side reaction known as Wurtz coupling, leading to the formation of a biphenyl derivative.[7][8]
-
Solution:
-
Slow Addition of Aryl Halide: Add the solution of the aryl halide dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[7]
-
Control Temperature: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating to minimize the Wurtz coupling.[7]
-
Use an Initiator: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the Grignard reaction, ensuring a smooth start and preventing a sudden, uncontrolled reaction.
-
Continuous Process: For larger-scale synthesis, a continuous process can significantly improve the selectivity and reduce Wurtz coupling.[8][15][16]
Experimental Protocol: Grignard Synthesis
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask and add a small amount of anhydrous diethyl ether or THF.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
In a separate dropping funnel, prepare a solution of 5-bromo-2-methylbromobenzene in the anhydrous solvent.
-
Once the reaction has initiated (as indicated by a color change and gentle bubbling), add the aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture until the magnesium is consumed.
-
Cool the Grignard reagent in an ice bath and slowly bubble in dry formaldehyde gas or add a solution of paraformaldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product, wash the organic layer, dry, and concentrate as described previously.
-
-
Purification of 5-Bromo-2-methylbenzyl Alcohol
Problem: The crude product is impure and contains byproducts from the side reactions.
-
Solution: Recrystallization. Recrystallization is a common and effective method for purifying solid organic compounds.[17]
Experimental Protocol: Recrystallization
-
Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For benzyl alcohols, mixtures of ethyl acetate and hexanes or toluene and hexanes are often effective.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Table 1: Summary of Potential Side Products and their Removal
| Synthetic Route | Common Side Product(s) | Structure of Side Product | Purification Method |
| Reduction of Benzoic Acid | Unreacted Starting Material | 5-bromo-2-methylbenzoic acid | Recrystallization, Column Chromatography |
| Reduction of Benzaldehyde | 5-bromo-2-methylbenzoic acid | 5-bromo-2-methylbenzoic acid | Acid-base extraction, Recrystallization |
| Grignard Reaction | Wurtz Coupling Product | 4,4'-Dibromo-2,2'-dimethylbiphenyl | Recrystallization, Column Chromatography |
Visualizing the Synthetic Pathways and Troubleshooting
Diagram 1: Synthetic Routes to 5-Bromo-2-methylbenzyl Alcohol
Caption: Overview of the main synthetic pathways to 5-bromo-2-methylbenzyl alcohol.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. orgosolver.com [orgosolver.com]
- 3. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. Page loading... [wap.guidechem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Workup [chem.rochester.edu]
- 11. tutorchase.com [tutorchase.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Purification of crude (5-Bromo-2-methylphenyl)methanol by chromatography
Welcome to the technical support guide for the chromatographic purification of (5-Bromo-2-methylphenyl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during purification, offering practical, field-tested solutions and detailed protocols grounded in chromatographic theory.
Understanding the Challenge
This compound is a substituted benzyl alcohol, a class of compounds that are moderately polar.[1] The primary goal of chromatography is to separate this target molecule from impurities that may have similar polarities, such as unreacted starting materials (e.g., 5-bromo-2-methylbenzaldehyde) or byproducts. The key to a successful separation lies in exploiting the subtle differences in polarity between the desired product and any contaminants.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses the most frequent issues encountered during the flash chromatography of this compound on silica gel.
Q1: My spots are not separating on the TLC plate. What should I do?
Answer: Poor separation on a Thin-Layer Chromatography (TLC) plate is the first sign that your chosen solvent system (mobile phase) is not suitable for column chromatography. The goal is to find a solvent system that provides a Retention Factor (Rf) of approximately 0.2-0.4 for the target compound, with clear separation from all other spots.
-
Initial Assessment: this compound is a "normal" polarity compound.[2] A good starting point for TLC development is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (EtOAc).[3]
-
Troubleshooting Steps:
-
If all spots are at the bottom (Rf ≈ 0): Your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate). Try solvent systems like 20% EtOAc/Hexane, then 30%, and so on.
-
If all spots are at the top (Rf ≈ 1): Your mobile phase is too polar. Decrease the proportion of the polar solvent. Try 5% EtOAc/Hexane.[2]
-
If spots are still unresolved: Try a different solvent system. Sometimes, changing one of the solvents can alter the selectivity. For instance, substituting ethyl acetate with diethyl ether or dichloromethane can change the interactions with the silica gel and improve separation. A common system for similar compounds is a 7:3 ratio of hexane to ethyl acetate.[4]
-
Q2: The separation looked great on TLC, but my column chromatography failed, yielding mixed fractions. Why?
Answer: This is a common and frustrating issue that often points to problems with the column setup and sample loading rather than the solvent system.[5]
-
Causality & Solutions:
-
Overloading the Column: Loading too much crude material is a primary cause of poor separation. The amount of silica gel should be at least 30-50 times the weight of your crude sample.
-
Poor Sample Loading Technique: The sample must be applied to the column in the most concentrated band possible.
-
Wet Loading: If your compound is highly soluble in the mobile phase, dissolve it in the absolute minimum amount of solvent and carefully pipette it onto the top of the silica bed.[6] Using a more polar solvent than the mobile phase to dissolve the sample can cause localized channeling and band broadening.
-
Dry Loading: This is the preferred method for compounds with limited solubility or when a stronger solvent is needed for dissolution.[6][7] Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent to get a dry, free-flowing powder.[7] This powder can then be carefully added to the top of the column.[6][7]
-
-
Column Packing Issues: An unevenly packed column will have channels, leading to a non-uniform solvent front and poor separation. Ensure the silica gel is packed uniformly without air bubbles or cracks.
-
Q3: My product is coming off the column, but the peaks are broad and tailing.
Answer: Peak tailing is often observed with polar compounds that can interact strongly with the acidic silanol groups on the surface of the silica gel.[8] For benzyl alcohols, this can be a particular problem.
-
Causality & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The hydroxyl group of your product can form hydrogen bonds with the silica gel, slowing its elution in an uneven manner.
-
Solution 1: Add a Polar Modifier: Adding a small amount (0.5-1%) of a polar solvent like methanol or a base like triethylamine (TEA) to your mobile phase can improve peak shape.[8] TEA works by masking the active silanol sites, preventing the alcohol from binding too strongly.[8] Always re-develop your TLC with the new modifier to ensure the Rf is still optimal.
-
Solution 2: Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol.[8]
-
Q4: I ran the column, but I can't find my compound. Where did it go?
Answer: There are several possibilities when a compound seems to disappear during chromatography.[5]
-
Causality & Solutions:
-
Compound is Unstable on Silica: Benzyl alcohols can sometimes be sensitive to the acidic nature of silica gel and may decompose.[8] To test for this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, decomposition is likely occurring. Deactivating the silica with a base like triethylamine can often solve this.[8]
-
Compound is Highly Polar/Insoluble: Your product might be stuck at the top of the column. This is less likely for this specific molecule with standard solvent systems but can happen if unexpected, highly polar impurities are present. Try flushing the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) to see if you can recover any material.[2]
-
Fractions are Too Dilute: Your compound may have eluted, but the concentration in each fraction is too low to be detected by TLC.[5] Try combining several fractions where you expected the product to elute and concentrate them before re-analyzing by TLC.
-
Frequently Asked Questions (FAQs)
What is the best stationary phase for this purification? Standard flash-grade silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for purifying this compound and should be the first option.
How do I visualize the spots on the TLC plate? this compound contains an aromatic ring and will be visible under a UV lamp at 254 nm.[7] Additionally, you can use a potassium permanganate (KMnO4) stain, which will react with the alcohol functional group to produce a yellow/brown spot.
Can I use reverse-phase chromatography? Yes, reverse-phase (RP) flash chromatography is a viable alternative, especially if the compound proves unstable on silica or if impurities are very non-polar. In RP chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. A typical solvent system would be a gradient of water and acetonitrile or methanol.
How can I confirm the purity of my final product? After combining the pure fractions and evaporating the solvent, purity should be confirmed by multiple methods. A single spot on a TLC plate in a suitable solvent system is a good indicator. For more definitive proof, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC) should be used.
Experimental Protocols & Data
Table 1: Recommended TLC Solvent Systems
| Polarity | Solvent System (v/v) | Typical Use Case |
| Low-Normal | 10-20% Ethyl Acetate in Hexane | Starting point for TLC development. |
| Normal | 30% Ethyl Acetate in Hexane | Often provides an ideal Rf of ~0.3 for benzyl alcohols.[4] |
| High | 50%+ Ethyl Acetate in Hexane | For eluting more polar impurities or if product Rf is too low. |
| Modified | 30% EtOAc/Hexane + 0.5% TEA | To reduce peak tailing.[8] |
Protocol: Flash Column Chromatography (Dry Loading)
-
TLC Analysis: Determine the optimal solvent system that gives the target compound an Rf of 0.2-0.4.
-
Sample Preparation (Dry Loading):
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (e.g., 40 g for 1 g of crude material) in the chosen mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample powder to the top of the column.
-
Gently tap the column to settle the powder. Add another thin layer of sand on top.
-
Carefully add the mobile phase and apply pressure to begin elution. Collect fractions and monitor them by TLC.[9]
-
-
Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualized Workflows
Purification Workflow Diagram
Caption: A standard workflow for purifying this compound.
Troubleshooting Decision Tree: Poor Separation
Caption: A decision tree for troubleshooting poor chromatographic separation.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Silver, J. (2020). Chromatography Troubleshooting. Teledyne ISCO. [Link]
-
Silver, J. (2019). Chromatography Troubleshooting. Teledyne ISCO. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
ResearchGate. TLC of a mixture of benzaldehyde and benzyl alcohol. [Link]
-
ResearchGate. Table: Substituted benzyl alcohol chlorinations. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 2.1.4B: Uses of TLC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
Overcoming low reactivity of (5-Bromo-2-methylphenyl)methanol
Welcome to the technical support center for (5-Bromo-2-methylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sometimes challenging chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic endeavors. Our advice is grounded in established chemical principles and field-proven insights to ensure your experiments are both efficient and successful.
Understanding the Reactivity of this compound
This compound is a bifunctional molecule, presenting opportunities for chemical modification at two primary sites: the benzylic alcohol and the aryl bromide. Its reactivity is influenced by a combination of steric and electronic factors.
-
Steric Hindrance: The methyl group at the ortho position to the hydroxymethyl group can sterically hinder reactions at the benzylic alcohol, such as etherification or oxidation. This steric congestion can impede the approach of bulky reagents.
-
Electronic Effects: The methyl group is weakly electron-donating, which can slightly increase the electron density of the aromatic ring. The bromine atom is an electron-withdrawing group via induction but can donate electron density through resonance. These competing effects influence the reactivity of the aryl bromide in cross-coupling reactions.
This guide will address the low reactivity that can arise from these structural features and provide strategies to mitigate these challenges.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Question 1: I am experiencing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the yield?
Low conversion in Suzuki-Miyaura couplings involving sterically hindered or electron-rich/neutral aryl bromides is a common issue.[1] The primary bottlenecks are often slow oxidative addition of the palladium catalyst to the aryl bromide and inefficient transmetalation.[2]
Troubleshooting Steps & Recommended Protocol:
-
Catalyst and Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote the reaction. Standard ligands like PPh₃ may be ineffective.
-
Base and Solvent Choice: The choice of base is critical for activating the boronic acid. Incomplete dissolution or an inappropriate base can stall the catalytic cycle.
-
Recommendation: Use a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility. A mixed solvent system, such as Dioxane/H₂O (4:1), can improve the solubility of both the organic substrates and the inorganic base.[1]
-
-
Temperature: Insufficient thermal energy can lead to slow reaction rates.
-
Recommendation: Increase the reaction temperature, typically in the range of 80-110 °C. Microwave irradiation can also be effective in accelerating sluggish reactions.[5]
-
-
Degassing: Oxygen can deactivate the Pd(0) catalyst.
-
Recommendation: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[1]
-
Recommended Protocol for Suzuki-Miyaura Coupling:
| Parameter | Recommendation |
|---|---|
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or a pre-formed catalyst like Pd(dppf)Cl₂ (2-5 mol%) |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) |
| Base | K₃PO₄ (2.0-3.0 equiv.) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Question 2: My Buchwald-Hartwig amination with this compound is giving poor yields. How can I optimize this C-N bond formation?
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[6] However, with substrates like this compound, the combination of steric hindrance and a relatively electron-neutral aromatic ring can make the reaction challenging.
Troubleshooting Steps & Recommended Protocol:
-
Ligand Selection is Key: The success of a Buchwald-Hartwig amination heavily relies on the choice of ligand. For ortho-substituted aryl bromides, bulky and electron-rich ligands are essential to facilitate the catalytic cycle.[7]
-
Recommendation: Use a highly active ligand such as tBuBrettPhos, which is known to be effective for the amination of challenging heterocyclic bromides and can be applied here.[8] Other options include Josiphos-type ligands or Buchwald's biarylphosphine ligands.
-
-
Choice of Base: A strong, non-nucleophilic base is required.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if your substrate is sensitive to other bases.[9]
-
-
Protecting the Benzylic Alcohol: The free hydroxyl group can potentially interfere with the reaction, for example, by coordinating to the palladium center or reacting with the strong base.
-
Recommendation: Consider protecting the alcohol as a silyl ether (e.g., TBS ether) or a benzyl ether before performing the amination. This can prevent side reactions and improve the overall yield.[2]
-
Recommended Protocol for Buchwald-Hartwig Amination:
| Parameter | Recommendation |
|---|---|
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | tBuBrettPhos (2-4 mol%) |
| Base | NaOtBu (1.2-1.5 equiv.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Question 3: I'm struggling with a Sonogashira coupling of this compound with a terminal alkyne. What conditions should I try?
Sonogashira couplings can be sensitive to steric hindrance on the aryl halide.[10] The ortho-methyl group in your substrate can slow down the reaction. Additionally, electron-rich aryl bromides can be less reactive.[11]
Troubleshooting Steps & Recommended Protocol:
-
Catalyst System: While the classic Pd/Cu co-catalyzed system is widely used, copper-free conditions can sometimes provide better results, especially for complex substrates, by avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).[12]
-
Ligand Choice: The choice of phosphine ligand is crucial for activating the palladium catalyst.
-
Base and Solvent: An amine base is typically used, which also serves as a solvent in some cases.
-
Recommendation: Triethylamine (TEA) or diisopropylamine (DIPA) are common choices. For substrates with poor solubility, a co-solvent like THF or DMF can be used.
-
Recommended Protocol for Sonogashira Coupling:
| Parameter | Recommendation |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Copper Co-catalyst | CuI (1-3 mol%) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | Room temperature to 60 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Reactions at the Benzylic Alcohol
Question 4: My attempt to oxidize this compound to the corresponding aldehyde resulted in a low yield and over-oxidation to the carboxylic acid. How can I achieve a clean conversion?
The oxidation of benzylic alcohols can be challenging, with over-oxidation being a common side reaction. The steric hindrance from the ortho-methyl group can also slow down the reaction, requiring harsher conditions that may promote side reactions.[17][18]
Troubleshooting Steps & Recommended Protocol:
-
Choice of Oxidizing Agent: Mild and selective oxidizing agents are necessary to prevent over-oxidation.
-
Recommendation: Swern oxidation or a Dess-Martin periodinane (DMP) oxidation are excellent choices for converting primary alcohols to aldehydes with minimal side reactions.[15] Pyridinium chlorochromate (PCC) is another viable option.
-
-
Reaction Conditions: Careful control of temperature is crucial, especially for Swern oxidations, which are typically run at low temperatures.
Validated Protocol for Swern Oxidation: [15]
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equiv.) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equiv.) in DCM.
-
After stirring for 15 minutes, add a solution of this compound (1.0 equiv.) in DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add triethylamine (5.0 equiv.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup.
Question 5: I am having difficulty forming an ether from this compound using a Williamson ether synthesis. The reaction is very slow. What can I do?
The Williamson ether synthesis is an Sₙ2 reaction, which is sensitive to steric hindrance. The ortho-methyl group on your substrate can impede the approach of the alkyl halide to the alkoxide, leading to slow reaction rates.
Troubleshooting Steps & Recommended Protocol:
-
Choice of Base and Solvent: A strong base is needed to fully deprotonate the alcohol. The choice of solvent is also important to ensure the solubility of the resulting alkoxide.
-
Recommendation: Use a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF.[11]
-
-
Alkylating Agent: The Sₙ2 reaction works best with unhindered primary alkyl halides.
-
Recommendation: Use a primary alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide). Avoid secondary or tertiary alkyl halides, as they will favor elimination.
-
-
Temperature: Increasing the temperature can help to overcome the activation energy barrier.
-
Recommendation: If the reaction is slow at room temperature, gently heating the reaction mixture to 40-60 °C may be beneficial.
-
Validated Protocol for Williamson Ether Synthesis: [11]
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equiv.) in portions.
-
Stir the reaction mixture at 0 °C for 20-30 minutes.
-
Add the primary alkyl halide (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction with water and perform a standard aqueous workup.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Q2: Can I perform a Grignard reaction or lithiation on this compound? A: The presence of the acidic benzylic alcohol proton will quench any Grignard or organolithium reagent. You must protect the alcohol group (e.g., as a silyl ether) before attempting to form a Grignard reagent or perform a lithium-halogen exchange at the aryl bromide position.[18]
Q3: What are some common side reactions to be aware of during cross-coupling reactions? A: Common side reactions include homocoupling of the boronic acid (in Suzuki reactions), reductive dehalogenation (replacement of bromine with hydrogen), and for Sonogashira couplings, homocoupling of the alkyne (Glaser coupling).[5][12] Careful control of reaction conditions and thorough degassing can help to minimize these side reactions.
Q4: Is it possible to selectively react at the aryl bromide without affecting the benzylic alcohol? A: Yes, palladium-catalyzed cross-coupling reactions are generally compatible with free hydroxyl groups. However, for reactions that use strong bases, such as the Buchwald-Hartwig amination, protection of the alcohol is recommended to prevent deprotonation and potential side reactions.
Visualizing Reaction Pathways and Troubleshooting
Decision Tree for Optimizing Suzuki-Miyaura Coupling
Caption: A troubleshooting workflow for low-yielding Suzuki-Miyaura coupling reactions.
General Catalytic Cycle for Palladium Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- Google Patents. (2016). WO2016202253A1 - Nrf2 regulators.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
- Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
-
Beilstein Journal of Organic Chemistry. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142.
- Molander, G. A., & Wisniewski, S. R. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters, 18(11), 2588–2591.
- Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Molander, G. A., & Wisniewski, S. R. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters, 18(11), 2588-2591.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]
-
Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
National Institutes of Health. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes. Retrieved from [Link]
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation off ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]
-
ACS Publications. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]
-
University of Oxford. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
PubMed. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. KR20150080498A - ì¹íë í¨ë¦´ ì´ì§ê· ì - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 6. WO2018125983A1 - Oxopyridine derivatives useful as aminocarboxymuconate semialdehyde decarboxylase (acmsd) inhibitors - Google Patents [patents.google.com]
- 7. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP2933277A1 - New catalyst system for producing polyethylene copolymers in a high temperature solution polymerization process - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2016202253A1 - Nrf2 regulators - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. WO2013003315A2 - Methods for preparing isoquinolines - Google Patents [patents.google.com]
- 15. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 16. WO2021170774A1 - New macrocyclic compounds, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 17. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
Optimizing solvent conditions for reactions with (5-Bromo-2-methylphenyl)methanol
Technical Support Center: (5-Bromo-2-methylphenyl)methanol
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of optimizing solvent conditions for reactions involving this versatile building block. The unique combination of a reactive benzylic alcohol and a cross-coupling-ready aryl bromide presents both opportunities and challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve optimal results in your synthetic endeavors.
Part 1: General Handling and Solubility
This section addresses the foundational aspects of working with this compound, focusing on its physical properties and how they dictate solvent choice.
Q1: What are the best general-purpose solvents for dissolving this compound at room temperature?
Due to its substituted aromatic structure, this compound is a relatively nonpolar, crystalline solid. It exhibits excellent solubility in a range of common aprotic organic solvents.
Answer: For general handling, stock solution preparation, and reactions where the solvent is primarily a medium, the following are recommended:
-
High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane, Toluene, Ethyl Acetate (EtOAc).
-
Moderate Solubility: Acetonitrile (MeCN), Diethyl Ether.
-
Low Solubility: Alkanes (e.g., Hexanes, Heptane).
-
Very Low Solubility: Water. While benzyl alcohol itself has moderate water solubility (approx. 4 g/100 mL), the presence of the bromo and methyl groups significantly increases the molecule's lipophilicity, rendering it poorly soluble in aqueous media without co-solvents.[1]
Q2: Are there any solvent-related stability concerns I should be aware of?
Answer: Yes. While generally stable, this compound can undergo slow, acid-catalyzed self-condensation to form the corresponding dibenzyl ether, particularly upon prolonged storage in protic or acidic solvents or during heating.[2][3]
-
Troubleshooting Tip: If you observe a new, less polar spot by TLC that has roughly double the molecular weight, it is likely the dibenzyl ether byproduct. To mitigate this, use aprotic solvents and ensure any acidic reagents are neutralized during workup. For long-term storage, it is best to keep the material as a solid in a cool, dark place.
Part 2: Optimizing Solvents for Reactions at the Benzylic Alcohol
The hydroxyl group is a primary site for transformations like oxidation and etherification. Solvent choice is critical for controlling selectivity and preventing side reactions.
Q3: I'm trying to oxidize this compound to 5-bromo-2-methylbenzaldehyde. Which solvent system will minimize over-oxidation to the carboxylic acid?
Answer: Preventing over-oxidation is a classic challenge. The key is to choose a solvent and oxidant system that is selective for the primary alcohol. Aprotic solvents are strongly preferred as they do not participate in the reaction and can help control reaction temperature.[4]
| Oxidant System | Recommended Solvent(s) | Rationale & Key Considerations |
| Manganese Dioxide (MnO₂) (activated) | Dichloromethane (DCM), Chloroform, Diethyl Ether | MnO₂ is a mild, heterogeneous oxidant highly selective for benzylic alcohols.[5] The reaction is driven by surface adsorption, and these solvents facilitate good suspension and are inert. A large excess of MnO₂ is often required. |
| TEMPO / Bleach (NaOCl) | DCM with a buffered aqueous phase (e.g., NaHCO₃) | This is a highly efficient catalytic system. A biphasic solvent system is used where the substrate is in the organic layer (DCM) and the primary oxidant (bleach) is in the aqueous layer. A phase-transfer catalyst can be beneficial. |
| Oxone® / NaBr | Acetonitrile / Water | This system generates an in situ electrophilic bromine species that is effective for oxidizing benzylic alcohols.[6] Acetonitrile is used to solubilize the starting material, while water is necessary for the Oxone® chemistry. |
| Solvent-Free | None | For certain catalytic aerobic oxidations (e.g., using supported Pd or Au nanoparticles), the reaction can be run neat (solvent-free), using the molten substrate itself as the medium.[7][8] This is a green chemistry approach but may require higher temperatures. |
Troubleshooting Guide: Oxidation Reactions
-
Problem: Low Conversion / Incomplete Reaction.
-
Potential Cause: Poor solubility of the starting material or insufficient oxidant activity.
-
Solution: Switch to a solvent with higher solvating power (e.g., from Ether to DCM). If using a heterogeneous oxidant like MnO₂, ensure it is freshly activated and that stirring is vigorous enough to maintain a fine suspension.
-
-
Problem: Significant formation of 5-bromo-2-methylbenzoic acid (Over-oxidation).
-
Potential Cause: The oxidant is too harsh, or the reaction was run for too long/at too high a temperature.
-
Solution: Switch to a milder, more selective oxidant (MnO₂ is an excellent choice).[5] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid using strong oxidants like potassium permanganate under harsh conditions.[5]
-
Q4: What is the best solvent for converting the alcohol to a benzyl ether?
Answer: For a standard Williamson ether synthesis (deprotonation with a base like NaH followed by addition of an alkyl halide), an aprotic polar solvent is ideal.
-
Recommended Solvents: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
-
Causality: These solvents effectively solvate the sodium cation of the intermediate alkoxide without interfering with the nucleophilicity of the oxygen anion. THF is generally sufficient and easier to remove. DMF is a stronger solvent and can accelerate SN2 reactions but requires higher temperatures for removal. Using the alcohol reactant itself as the solvent is also a viable option in some cases.[9]
-
Part 3: Solvent Optimization for Cross-Coupling Reactions
The aryl bromide moiety is a powerful handle for C-C and C-N bond formation. The success of these Pd-catalyzed reactions is exceptionally dependent on the solvent system.
Q5: I am running a Suzuki-Miyaura coupling. Why is a mixture of an organic solvent and water typically required?
Answer: The Suzuki-Miyaura reaction involves reagents with drastically different polarities, making a biphasic or mixed-solvent system essential for success.
-
The Organic Solvent (e.g., 1,4-Dioxane, Toluene, THF): Its primary role is to dissolve the lipophilic substrates: this compound and the organoboron reagent.[10] It also dissolves the palladium catalyst complex.
-
The Aqueous Co-Solvent (Water): Its main function is to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[11] The presence of water and base is crucial for activating the organoboron species and facilitating the transmetalation step in the catalytic cycle—where the organic group is transferred from boron to palladium.[12]
A typical ratio is between 3:1 and 5:1 (organic:water). The choice of organic solvent can influence reaction rate and catalyst stability. 1,4-Dioxane and Toluene are often favored for their higher boiling points, allowing for elevated reaction temperatures which are sometimes necessary for less reactive aryl bromides.[10][13]
Q6: For a Sonogashira coupling with a terminal alkyne, what solvent and base combination should I start with?
Answer: The Sonogashira coupling is traditionally run under anhydrous, anaerobic conditions. The solvent must dissolve the substrates and the catalyst, while the base (typically an amine) often serves as both a reagent and a co-solvent.
-
Classic Conditions: A common starting point is Tetrahydrofuran (THF) with an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) .[14]
-
"Green" Alternative: For certain substrates, it is possible to run the reaction in water using micellar catalysis with a surfactant like PTS.[16][17][18] This innovative method avoids organic solvents and can often be performed at room temperature.[16]
Q7: I need to perform a Buchwald-Hartwig amination. How does solvent choice affect this reaction?
Answer: The Buchwald-Hartwig amination is highly sensitive to the combination of ligand, base, and solvent. The solvent must be aprotic and is often a non-coordinating ether or hydrocarbon.
-
Recommended Solvents: Toluene , 1,4-Dioxane , or tert-Butanol (t-BuOH) are the most common and effective solvents.[19][20]
-
Causality: These solvents are relatively nonpolar and aprotic, which is crucial for the stability and activity of the palladium catalyst and the strong bases used (e.g., sodium tert-butoxide, LHMDS). Toluene and dioxane are favored for their ability to dissolve a wide range of substrates and ligands at the elevated temperatures often required.[19][20][21] t-BuOH can sometimes participate in the catalytic cycle and can be beneficial with certain ligand systems.
-
Troubleshooting Guide: Cross-Coupling Reactions
-
Problem: Low or No Conversion.
-
Potential Cause: Poor solubility of reagents; catalyst deactivation; insufficient temperature.
-
Solution: For Suzuki reactions, try a stronger co-solvent like 1,4-dioxane or DMF if THF is failing. Ensure your base is adequately dissolved. For all cross-couplings, ensure the solvent is rigorously deoxygenated, as oxygen can deactivate the Pd(0) catalyst. Consider increasing the temperature, as aryl bromides are less reactive than iodides.[14][22]
-
-
Problem: Significant Dehalogenation (Ar-Br → Ar-H).
-
Potential Cause: The presence of protic impurities (water) or side reactions on the catalyst.
-
Solution: Use anhydrous solvents (except for the deliberate addition of water in Suzuki reactions). Ensure the amine base in Sonogashira/Buchwald-Hartwig reactions is dry.
-
-
Problem: Homocoupling of the Boronic Acid (Suzuki) or Alkyne (Sonogashira).
-
Potential Cause: Often related to the presence of oxygen or issues with the catalyst system.
-
Solution: Rigorously degas the solvent and reaction mixture with argon or nitrogen before adding the catalyst. For Sonogashira, using copper-free conditions can sometimes minimize alkyne homocoupling (Glaser coupling).[16]
-
Part 4: Experimental Protocols & Workflow Visualization
To provide a practical context, a detailed protocol for a common reaction and a logical workflow for solvent screening are provided below.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
Reaction: this compound + (4-methoxyphenyl)boronic acid → (5-(4-methoxyphenyl)-2-methylphenyl)methanol
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), to the stirring mixture under argon.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of Workflows
A logical approach to solvent screening is essential for optimizing a new transformation.
Caption: A general workflow for systematic solvent screening.
The catalytic cycle for cross-coupling reactions illustrates the critical points of solvent and reagent interaction.
Caption: Key stages of the Suzuki-Miyaura catalytic cycle.
References
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link][16][17][18]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][19]
-
ACS Catalysis. (2021). Solvent-Free Benzyl Alcohol Oxidation Using Spatially Separated Carbon-Supported Au and Pd Nanoparticles. [Link][7]
-
MDPI. (2020). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. [Link][8]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link][20]
-
ResearchGate. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Request PDF. [Link][17]
-
University of California, Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link][18]
-
National Institutes of Health. (2017). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. [Link][23]
-
Rhodium.ws. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. [Link][6]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][24]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link][10]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][11]
-
BMC. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link][13]
-
National Institutes of Health. (2022). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Link][3]
-
Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link][12]
-
Patsnap Synapse. (2023). What is the mechanism of Benzyl Alcohol? [Link][4]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link][9]
Sources
- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Competing Substitution and Elimination Reactions
Welcome to the technical support center for navigating the intricate competition between substitution (SN1, SSN2) and elimination (E1, E2) reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter ambiguous or unexpected product distributions in their synthetic experiments. Here, we move beyond textbook examples to address the real-world challenges of controlling these fundamental organic transformations. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.
I. Foundational Principles: The "Big Four" Mechanisms at a Glance
Before diving into troubleshooting, a firm grasp of the four competing pathways is essential. The outcome of your reaction is a direct consequence of the interplay between the substrate, the nucleophile/base, the solvent, and the temperature.
| Reaction | Mechanism | Kinetics | Stereochemistry | Carbocation Intermediate? |
| SN2 | Bimolecular Nucleophilic Substitution | Second order: rate = k[Substrate][Nucleophile] | Inversion of configuration | No |
| SN1 | Unimolecular Nucleophilic Substitution | First order: rate = k[Substrate] | Racemization | Yes |
| E2 | Bimolecular Elimination | Second order: rate = k[Substrate][Base] | Anti-periplanar geometry required | No |
| E1 | Unimolecular Elimination | First order: rate = k[Substrate] | Zaitsev's rule generally followed | Yes |
II. Troubleshooting Guide & FAQs: "My Reaction Isn't Working!"
This section is structured to address common problems encountered in the lab. Each question represents a frequent challenge, followed by a detailed explanation of the underlying principles and actionable troubleshooting steps.
FAQ 1: I'm trying to perform an SN2 reaction on a secondary halide, but I'm getting a significant amount of an alkene byproduct. What's going on and how can I fix it?
This is a classic case of E2 competition, which is very common with secondary substrates because they are sterically hindered enough to slow down SN2, yet the β-protons are still accessible to a base.
Core Problem: Your nucleophile is also acting as a base. Many strong nucleophiles are also strong bases (e.g., hydroxide, alkoxides).
Causality & Troubleshooting:
-
Evaluate Your Nucleophile/Base: The strength and steric bulk of your reagent are critical.
-
Insight: Strong, non-bulky nucleophiles that are weak bases are ideal for SN2 on secondary halides. Examples include I⁻, Br⁻, RS⁻, N₃⁻, and CN⁻.
-
Actionable Step: Switch to a less basic nucleophile. For instance, if you are using sodium ethoxide (a strong base) to introduce an ethoxy group, consider using ethanol as a solvent with a non-nucleophilic base to generate a low concentration of the nucleophile in situ, or use a milder method altogether.
-
Pro-Tip: If elimination is still a problem, a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used to promote E2, while a less hindered base will favor SN2.
-
-
Lower the Temperature: Elimination reactions are generally favored by higher temperatures.
-
Insight: Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, thus favoring elimination.
-
Actionable Step: Run your reaction at a lower temperature. If you are refluxing, try running it at room temperature or even 0 °C. This will decrease the rate of both reactions, but it will disfavor the E2 pathway more significantly.
-
-
Solvent Choice Matters: The solvent can dramatically influence the reactivity of the nucleophile.
-
Insight: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions. They solvate the cation but leave the anion (the nucleophile) relatively "naked" and highly reactive. Polar protic solvents (e.g., water, ethanol) can hydrogen bond with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate, thus slowing down the SN2 reaction.
-
Actionable Step: If you are using a protic solvent, switch to a polar aprotic solvent to enhance the rate of the SN2 reaction relative to the E2 reaction.
-
Decision Workflow for Secondary Substrates:
Caption: Decision tree for secondary substrates.
FAQ 2: I expected an SN1/E1 reaction with my tertiary substrate, but I'm not getting any product, or the reaction is extremely slow. What should I do?
While tertiary substrates readily form stable carbocations, the subsequent reaction with a weak nucleophile/base can be slow.
Core Problem: The rate-determining step in both SN1 and E1 reactions is the formation of the carbocation. If this step is too slow, the overall reaction will not proceed at a reasonable rate.
Causality & Troubleshooting:
-
Leaving Group Ability: A good leaving group is crucial for SN1/E1 reactions.
-
Insight: The leaving group must be able to stabilize the negative charge it takes with it upon departure. Good leaving groups are the conjugate bases of strong acids (e.g., I⁻, Br⁻, TsO⁻). Hydroxide (OH⁻) is a poor leaving group because it is a strong base.
-
Actionable Step: If your substrate is an alcohol, you must first protonate the hydroxyl group with a strong acid (e.g., H₂SO₄, HBr) to convert it into a good leaving group (H₂O).
-
-
Solvent Polarity: The solvent plays a key role in stabilizing the carbocation intermediate.
-
Insight: Polar protic solvents are excellent for SN1/E1 reactions because they can stabilize both the carbocation intermediate through ion-dipole interactions and the leaving group anion through hydrogen bonding.
-
Actionable Step: Ensure you are using a sufficiently polar protic solvent like water, methanol, or ethanol. If your reaction is sluggish in a less polar solvent, switching to a more polar one can significantly increase the rate.
-
-
Temperature: Heat can be used to promote unimolecular reactions.
-
Insight: Increasing the temperature provides the necessary activation energy for the substrate to ionize and form the carbocation. As mentioned before, heat generally favors elimination (E1) over substitution (SN1).
-
Actionable Step: Gently heating the reaction mixture can accelerate the rate of carbocation formation. If you desire the SN1 product, use minimal heat. If the E1 product is the target, higher temperatures are beneficial.
-
Summary of Factors for Unimolecular Reactions:
| Factor | Favors SN1 | Favors E1 |
| Substrate | Tertiary, Secondary (allylic/benzylic) | Tertiary, Secondary |
| Nucleophile/Base | Weak (e.g., H₂O, ROH) | Weak (e.g., H₂O, ROH) |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | Polar Protic (e.g., H₂O, EtOH) |
| Temperature | Lower Temperatures | Higher Temperatures |
FAQ 3: I'm trying to perform an E2 reaction on a primary halide using a strong base, but I'm getting the SN2 product instead. How can I favor elimination?
This is a common challenge because primary halides are highly susceptible to SN2 attack due to minimal steric hindrance.
Core Problem: For a primary substrate, the backside attack for SN2 is very fast, often outcompeting the E2 pathway even with a strong base.
Causality & Troubleshooting:
-
Steric Hindrance is Your Friend: Use a bulky base.
-
Insight: A sterically hindered base will have difficulty accessing the electrophilic carbon for an SN2 attack but can still readily abstract a β-proton for an E2 reaction.
-
Actionable Step: Switch from a small, strong base like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) to a bulky, strong base such as potassium tert-butoxide (KOt-Bu) or lithium diisopropylamide (LDA). This will dramatically shift the product ratio in favor of the E2 product.
-
Visualizing the Effect of a Bulky Base:
Caption: Effect of base size on reaction outcome.
III. Diagnostic Experiments to Elucidate Mechanisms
When product analysis is insufficient to determine the operative mechanism, specific experiments can provide crucial insights.
Protocol 1: Kinetic Isotope Effect (KIE) to Distinguish E1 from E2
Principle: The E2 mechanism involves the breaking of a C-H bond in the rate-determining step. Replacing a β-hydrogen with deuterium (a heavier isotope) will slow down the reaction rate (a primary KIE is observed). In the E1 mechanism, the C-H bond is broken after the rate-determining step, so deuteration has little to no effect on the reaction rate.
Methodology:
-
Synthesize Substrates: Prepare two batches of your substrate: one with protons at the β-position and another where the β-protons are replaced with deuterium.
-
Run Parallel Reactions: Subject both substrates to the identical reaction conditions.
-
Monitor Reaction Rates: Use techniques like GC, HPLC, or NMR spectroscopy to monitor the disappearance of the starting material or the appearance of the product over time for both reactions.
-
Analyze Results:
-
Significant rate decrease for the deuterated substrate: Suggests an E2 mechanism.
-
No significant change in rate: Consistent with an E1 mechanism.
-
Protocol 2: Crossover Experiments to Differentiate Intermolecular vs. Intramolecular Reactions
Principle: Crossover experiments can help determine if a reaction is intermolecular (involving separate molecules) or intramolecular (occurring within the same molecule).
Methodology:
-
Prepare Reactants: Synthesize two similar, but distinguishable (e.g., isotopically labeled or with different inert substituents) reactants that can undergo the reaction.
-
Run Mixed Reaction: Perform the reaction with a mixture of the two reactants.
-
Product Analysis: Analyze the product mixture to see if "crossover" products have formed, i.e., products containing fragments from both of the original reactants.
-
Interpretation:
-
Presence of crossover products: Indicates an intermolecular mechanism.
-
Absence of crossover products: Suggests an intramolecular mechanism.
-
IV. Conclusion
The competition between substitution and elimination is a nuanced area of organic chemistry where subtle changes in reaction conditions can lead to vastly different outcomes. By systematically evaluating the substrate, nucleophile/base, solvent, and temperature, and by employing diagnostic experiments when necessary, you can gain control over these reactions and efficiently synthesize your desired products. This guide provides a framework for logical troubleshooting, moving from observation to hypothesis and, ultimately, to a successful experimental result.
V. References
-
Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
JoVE. (2023, April 30). Video: Predicting Products: Substitution vs. Elimination. [Link]
-
Studley AI. (2025, December 30). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. [Link]
-
Chemistry with Caroline. (2021, October 24). Predict Substitution vs Elimination for Primary Alkyl Halides [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2025, November 17). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. [Link]
-
Chemistry LibreTexts. (2025, May 23). 4.4: Nucleophilic substitution and elimination reactions. [Link]
-
Leah4sci. (2013, August 6). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions [Video]. YouTube. [Link]
-
Organic Chemistry I. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
-
Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. [Link]
-
Chad's Prep®. (n.d.). Distinguishing Between Substitution & Elimination Reactions. [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.19: Comparing Substitution and Elimination Reactions. [Link]
-
Scholarli. (n.d.). How to Predict the Reaction Pathway(s): SN1, SN2, E1, or E2. [Link]
-
Khan Academy. (n.d.). Nucleophilicity vs. basicity [Video]. [Link]
-
Quora. (2016, December 9). How does solvent affect elimination reaction?. [Link]
-
Dr. K. P. (2019, October 14). 10 min SN1/SN2/E1/E2 Summary! [Video]. YouTube. [Link]
-
Organic Chemistry. (2022, July 30). Classify Nucleophiles and Bases (strong or weak). [Link]
-
Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]
-
Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [https://www.masterorganicchemistry.com/2012/12/04/deciding-sn1sn2e1e2-the-solvent/]([Link]
Technical Support Center: (5-Bromo-2-methylphenyl)methanol Purification
Welcome to the technical support center for the purification of (5-Bromo-2-methylphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key aromatic alcohol intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and adapt these methods to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the purification of this compound.
Q1: My crude this compound is a dark, oily residue. What are these impurities and are they normal?
A1: It is quite common for the crude product of this alcohol to appear as a brown or even black oil, especially after synthesis via a Grignard reaction or the reduction of 5-bromo-2-methylbenzaldehyde. The coloration and oily consistency typically arise from a mixture of several potential impurities:
-
Wurtz Coupling Products: If synthesized via a Grignard reaction, a significant byproduct can be a biaryl compound formed by the coupling of the Grignard reagent with the starting aryl halide[1][2]. These are typically non-polar, high molecular weight compounds that contribute to the tar-like appearance.
-
Unreacted Starting Materials: Residual 5-bromo-2-methylbenzaldehyde (if from a reduction) or 5-bromo-2-methyl-1-iodobenzene/bromobenzene (if from a Grignard reaction) can be present.
-
Oxidation Products: The aldehyde starting material can be oxidized to 5-bromo-2-methylbenzoic acid, or the product alcohol itself can be partially oxidized. These acidic impurities can complicate purification.
-
Polymeric Materials: Under certain reaction conditions, especially with strong acids or bases, side reactions can lead to the formation of polymeric tars.
An initial workup using liquid-liquid extraction is highly effective at removing many of these impurities before attempting more refined purification techniques.
Q2: I've performed a workup, but my NMR spectrum still shows multiple sets of aromatic peaks. How do I identify the main contaminants?
A2: The presence of multiple aromatic signals after an initial workup points to structurally similar impurities. The most common culprits are the starting material and the Wurtz coupling byproduct.
-
This compound (Product): Look for the characteristic singlet for the benzylic protons (-CH₂OH) typically around 4.5-4.7 ppm and the singlet for the methyl group (-CH₃) around 2.2-2.4 ppm.
-
5-bromo-2-methylbenzaldehyde (Starting Material): If this was your starting material for a reduction, look for the highly deshielded aldehyde proton (-CHO) singlet, which appears far downfield around 9.8-10.1 ppm.
-
Biaryl Coupling Byproduct: This molecule will be symmetrical and will have a distinct set of aromatic signals. It will lack the benzylic alcohol proton signal. Due to its lower polarity, it will have a higher Rf value on a TLC plate compared to your product.
Running a Thin Layer Chromatography (TLC) plate against your starting material and the crude product is an invaluable diagnostic tool to visualize these different components.
Q3: Which purification technique—recrystallization or column chromatography—is better for my final purification step?
A3: The choice depends on the nature of the impurities, the scale of your reaction, and the required final purity.
| Technique | Best For | Pros | Cons |
| Recrystallization | Multi-gram to kilogram scale; removing minor, less soluble impurities. | Scalable, cost-effective, can yield very high purity material if a suitable solvent is found. | Impurities with similar solubility to the product are difficult to remove; significant product loss in mother liquor is possible. |
| Column Chromatography | Milligram to multi-gram scale; separating mixtures with very similar polarities. | Excellent separation power, highly versatile, provides high purity fractions[3][4]. | Time-consuming, requires large volumes of solvent, less practical for very large scales[5]. |
Recommendation: For typical lab-scale synthesis (<10 g), column chromatography is often the most reliable method to achieve >98% purity. If you are working on a larger scale and can identify a good recrystallization solvent system, it will be more efficient.
Part 2: Troubleshooting and Detailed Purification Protocols
This section provides step-by-step guides for the most effective purification workflows.
Workflow 1: Initial Purification via Liquid-Liquid Extraction (LLE)
This is the essential first step after quenching your reaction to remove the bulk of inorganic salts and highly polar or acidic/basic impurities.[6][7]
Causality: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[8][9] By washing the organic solution containing your product with aqueous solutions of varying pH, you can selectively remove acidic or basic impurities.
-
Quench and Dilute: After the reaction is complete, carefully quench it with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the entire mixture to a separatory funnel. Dilute with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and add deionized water.
-
Phase Separation: Gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate completely. The organic layer contains your desired product, while the aqueous layer contains inorganic salts. Drain and discard the aqueous layer.
-
Optional Base Wash: To remove acidic impurities (e.g., 5-bromo-2-methylbenzoic acid), wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Any acidic impurities will be deprotonated to their water-soluble carboxylate salts and partition into the aqueous phase.
-
Optional Acid Wash: If basic impurities (e.g., amine-based reagents) are suspected, a wash with dilute hydrochloric acid (e.g., 1 M HCl) can be performed.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. Rationale: Brine helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.
-
Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Caption: Liquid-liquid extraction workflow for initial purification.
Workflow 2: Purification by Flash Column Chromatography
This is the most powerful method for separating this compound from closely related organic impurities.[3][4]
Causality: The principle relies on the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent).[4] this compound, with its polar hydroxyl group, will adsorb more strongly to the silica gel than less polar impurities like the Wurtz coupling byproduct or the starting aryl halide. Therefore, the less polar compounds will travel through the column faster and elute first.
-
TLC Analysis & Solvent System Selection: Before running the column, determine the optimal mobile phase (eluent) using TLC.
-
Stationary Phase: Use standard silica gel TLC plates.
-
Mobile Phase: A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc). Test various ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).
-
Goal: Aim for a solvent system that gives your product a Retention Factor (Rf) of ~0.25-0.35 . Impurities should be well-separated from the product spot.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack evenly under positive pressure, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the less polar mixture (e.g., 9:1 Hexane:EtOAc).
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Once the less polar impurities have eluted, you can gradually increase the polarity of the mobile phase (a "gradient elution," e.g., moving to 4:1 Hexane:EtOAc) to speed up the elution of your more polar product.
-
-
Combine and Concentrate: Once the TLC analysis confirms which fractions contain your pure product, combine them and remove the solvent using a rotary evaporator.
Caption: Principle of separation in normal-phase column chromatography.
Workflow 3: Purification by Recrystallization
If your crude product is a solid or can be induced to solidify, recrystallization can be an excellent, scalable purification method.
Causality: This technique relies on the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but very poorly when cold, while impurities remain either soluble or insoluble at all temperatures.
-
Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent pair.
-
Place a small amount of your crude solid in several test tubes.
-
Add a few drops of different solvents (e.g., Hexane, Toluene, Ethanol, Isopropanol, Water) to each tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
If no single solvent works, try a binary solvent system (e.g., Toluene/Hexane or Ethanol/Water). Dissolve the compound in the "good" solvent (e.g., hot Toluene) and add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes cloudy (the saturation point).
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture with swirling (e.g., on a hot plate) until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic solids), perform a hot gravity filtration to remove them before crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor. Dry the crystals in a vacuum oven to remove all residual solvent.
References
-
Wikipedia contributors. (2024). Liquid–liquid extraction. Wikipedia, The Free Encyclopedia. [Link]
-
Open Access Pub. (n.d.). Liquid-liquid Extraction. Journal of New Developments in Chemistry. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12993770, this compound. [Link]
-
Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
JoVE. (2020). Extraction. Journal of Visualized Experiments. [Link]
-
El-Sikaily, A., et al. (2007). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). JPC-B: Journal of Planar Chromatography – Modern TLC. [Link]
-
Dunne, J. F., et al. (2013). Screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
- Google Patents. (n.d.). Method for purifying a bromine compound.
-
Autech. (n.d.). How to isolate and identify the intermediate products in o - Bromobenzaldehyde synthesis?. [Link]
-
Collegedunia. (n.d.). Benzyl Alcohol: Preparation, Uses and Properties. [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. columbia.edu [columbia.edu]
- 5. youtube.com [youtube.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Video: Extraction - Concept [jove.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with (5-Bromo-2-methylphenyl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for cross-coupling reactions involving the challenging substrate, (5-Bromo-2-methylphenyl)methanol. The presence of both an aryl bromide for oxidative addition and a benzylic alcohol, which can act as a ligand or undergo side reactions, necessitates careful reaction design. This document is structured to anticipate and resolve common experimental issues, ensuring your synthesis is both efficient and successful.
Section 1: Frequently Asked Questions (FAQs) on Catalyst & Condition Selection
This section addresses common queries regarding the setup of cross-coupling reactions with this compound, focusing on the rationale behind choosing specific catalysts, ligands, and conditions.
Q1: For a Suzuki-Miyaura coupling with this compound, what is the best starting catalyst system?
A1: The primary challenge with this substrate is balancing the reactivity at the C-Br bond while preventing unwanted interactions with the hydroxymethyl group. A robust starting point is a Palladium(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species.
-
Recommended Catalyst: A pre-formed Pd(II) catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), is an excellent choice.[1] It's known for its reliability in coupling heteroaryl halides and offers a good balance of activity and stability.[1]
-
Recommended Ligand: For electron-rich aryl bromides like the target substrate, bulky, electron-rich phosphine ligands are critical.[2] They facilitate the often rate-limiting oxidative addition step and promote the final reductive elimination.[2][3] Buchwald ligands such as SPhos or XPhos are industry-standard for such challenging couplings.[2]
-
Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is recommended.[1][2] Stronger bases like hydroxides can promote side reactions, including protodeboronation of the boronic acid partner.[2] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water to facilitate the dissolution of the base and the boronate salt.[1][4]
Q2: How does the free hydroxymethyl group (-CH₂OH) impact the reaction, and should I protect it?
A2: The benzylic alcohol can influence the reaction in several ways:
-
Coordination: The oxygen atom can coordinate to the palladium center, potentially altering the catalyst's reactivity or stability.
-
Side Reactions: Under certain conditions, especially with strong bases or oxidizing environments, the alcohol could be oxidized to an aldehyde or undergo etherification.
-
Hydrogen Bonding: It can influence solvent interactions and solubility.
Generally, for many standard cross-coupling reactions like Suzuki, Sonogashira, and Heck, protection is not necessary .[5][6] Modern catalyst systems exhibit excellent functional group tolerance.[7] Attempting the reaction without a protecting group first is the most atom- and step-economical approach.[7] Protection should only be considered if troubleshooting identifies direct involvement of the alcohol in a problematic side reaction.
Q3: Can I perform a Buchwald-Hartwig amination on this substrate? What conditions are recommended?
A3: Yes, Buchwald-Hartwig amination is well-suited for this transformation. The key is again the ligand choice. The reaction involves the palladium-catalyzed coupling of an amine with the aryl bromide.[8]
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ with a specialized biarylphosphine ligand is the standard approach.[9]
-
Ligand: Sterically hindered and electron-rich ligands are essential. Josiphos or Buchwald-type biaryl phosphine ligands are highly effective. Bidentate ligands like BINAP or DPPF were among the first to show reliable reactivity for these couplings.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex.[8][9] Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this reaction.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Q4: Is a Sonogashira coupling feasible with the unprotected alcohol?
A4: Yes, the Sonogashira coupling, which forms a C-C bond between the aryl bromide and a terminal alkyne, is generally tolerant of free hydroxyl groups.[6] The reaction is co-catalyzed by palladium and copper(I).[10]
-
Catalyst System: A typical system consists of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) salt, usually copper(I) iodide (CuI).[11]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used, which also often serves as the solvent.[11][12]
-
Conditions: The reactions are often run under mild, room-temperature conditions.[10][11] Copper-free Sonogashira protocols also exist and can be advantageous in minimizing homo-coupling of the alkyne partner.[5][13]
Q5: When should I consider using a Nickel catalyst instead of Palladium?
A5: Nickel catalysts are a powerful alternative to palladium, especially for C-O bond formation (etherification) or when seeking different reactivity patterns.[14][15]
-
For C-O Coupling: If the goal is to couple the benzylic alcohol itself with an aryl halide (a different reaction), nickel catalysis is a leading method.[14][15]
-
For C-C Coupling with Aryl Bromides: Nickel can be effective for coupling aryl bromides, sometimes with unique selectivity or functional group tolerance compared to palladium.[16] Recent advances have shown that simple nickel complexes with bipyridine or PyBox ligands can catalyze the addition of aryl halides to aldehydes.[16]
-
Cost and Abundance: Nickel is more earth-abundant and less expensive than palladium, making it attractive for large-scale synthesis.
However, palladium catalysis is generally more established and versatile for the standard cross-coupling of aryl bromides, making it the recommended starting point unless specific reactivity is desired.
Section 2: Troubleshooting Guide
Even with optimized conditions, cross-coupling reactions can fail. This guide provides a systematic approach to diagnosing and solving common problems.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding cross-coupling reaction.
Caption: A systematic workflow for diagnosing and resolving failed cross-coupling reactions.
Common Problems and Solutions Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst: The Pd(0) active species did not form or was deactivated. This can be due to poor quality reagents, presence of oxygen, or insufficient temperature.[2][17] | 1a. Verify Reagents: Use fresh, high-purity palladium precatalyst and ligand. For Pd(II) precatalysts, ensure the conditions facilitate reduction to Pd(0).[18]1b. Improve Inert Atmosphere: Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and using Schlenk line or glovebox techniques.[2]1c. Increase Temperature: The oxidative addition step can be slow. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps).[2] |
| 2. Poor Reagent Quality/Activity: The boronic acid may have degraded (protodeboronation), or the base may be inactive or insoluble.[2] | 2a. Check Boronic Acid: Use fresh boronic acid or a more stable derivative like a pinacol ester (Bpin). Minimize exposure to moisture.[19]2b. Optimize Base/Solvent: Ensure the base is finely powdered and soluble in the reaction medium. For K₃PO₄, grinding it finely can improve reproducibility. A small amount of water is often necessary for Suzuki couplings.[20] | |
| Significant Byproduct Formation | 1. Homo-coupling of Boronic Acid: Formation of a biaryl from two boronic acid molecules. | 1a. Reduce Oxygen: This side reaction is often promoted by oxygen. Improve degassing procedures.1b. Modify Conditions: Lower the reaction temperature or catalyst loading. |
| 2. Debromination (Hydrodehalogenation): The aryl bromide is reduced to an arene (Ar-H). | 2a. Change Base: This can be caused by β-hydride elimination from alkoxide bases or hydride sources. Switch to a non-coordinating inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[21]2b. Change Solvent: Avoid using alcohol as a primary solvent if debromination is observed.[21] | |
| 3. Protodeboronation: The boronic acid is converted to an arene (Ar-H). | 3a. Use Anhydrous Conditions: While some water is beneficial, excess water or protic solvents can accelerate this process.[2]3b. Weaker Base: Strong bases, particularly hydroxides, can promote this side reaction. Switch to K₃PO₄ or K₂CO₃.[2] |
Section 3: Exemplary Experimental Protocol
This section provides a validated, step-by-step protocol for a Suzuki-Miyaura coupling as a reliable starting point for your experiments.
Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv, 2 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The solution should be purged with the inert gas for an additional 5-10 minutes.
-
Reaction Execution: Lower the flask into a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours. Look for the consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
References
-
Cao, Z.-C., Yu, D.-G., Zhu, R.-Y., Wei, J.-B., & Shi, Z.-J. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 51(5), 894-897. [Link]
-
Li, Z., Sun, W., Wang, X., Li, L., Zhang, Y., & Li, C. (2021). Electrochemically Enabled, Nickel-Catalyzed Dehydroxylative Cross-Coupling of Alcohols with Aryl Halides. Journal of the American Chemical Society, 143(9), 3536–3543. [Link]
-
Chen, D. Y.-K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 959–970. [Link]
-
Lin, T.-S., & Jia, X. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(25), 9843–9852. [Link]
-
Shields, J. D., & Doyle, A. G. (2019). Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Journal of the American Chemical Society, 141(5), 1959–1963. [Link]
-
Wang, D., Wang, H., & Zhu, J. (2020). Nickel‐catalyzed C−O coupling of aryl electrophiles with alcohols. Angewandte Chemie International Edition, 59(31), 12757-12761. [Link]
-
Li, Y., & Zhang, W. (2024). Thermal Nickel-Catalyzed Carbon–Oxygen Cross-Coupling of (Hetero)aryl Halides with Alcohols Enabled by the Use of a Silane Reductant Approach. ACS Catalysis, 14(10), 7176–7184. [Link]
-
Tsuji, J. (2014). Palladium Catalysts for Cross-Coupling Reaction. International Journal of Molecular Sciences, 15(4), 5434–5439. [Link]
-
Buchwald-Hartwig amination. (2023). In Wikipedia. [Link]
-
Sonogashira coupling. (2023). In Wikipedia. [Link]
-
Dadwal, M., & Jakobi, K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6826–6859. [Link]
-
Suzuki reaction. (2023). In Wikipedia. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Coster, M. (2018, April 27). Common cross coupling reactions [Video]. YouTube. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Palladium-catalyzed C–O cross-coupling of primary alcohols. RSC advances, 10(56), 33931-33943. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Rej, S., Das, T., & Chatani, N. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein journal of organic chemistry, 5, 54. [Link]
-
Cross-coupling reaction. (2023). In Wikipedia. [Link]
-
Vitale, F., & Pignataro, L. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 23(10), 2469. [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. reddit.com [reddit.com]
- 21. Yoneda Labs [yonedalabs.com]
Managing thermal stability issues with (5-Bromo-2-methylphenyl)methanol
Technical Support Center: (5-Bromo-2-methylphenyl)methanol
Welcome to the dedicated technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot thermal stability challenges associated with this critical reagent. Our goal is to provide field-proven insights and robust protocols to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and stability of this compound.
Q1: What is this compound and what are its primary stability concerns?
This compound (CAS No. 258886-04-3) is a substituted benzyl alcohol derivative frequently used as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a benzylic alcohol and a brominated aromatic ring, presents two primary stability challenges:
-
Oxidation: The benzylic alcohol moiety is susceptible to oxidation, especially when exposed to air (oxygen), elevated temperatures, or catalytic impurities.[2][3] This can lead to the formation of 5-bromo-2-methylbenzaldehyde and subsequently 5-bromo-2-methylbenzoic acid.[2]
-
Thermal Decomposition: At elevated temperatures, brominated aromatic compounds can undergo decomposition.[4][5] While the C(aryl)-Br bond is relatively strong, high thermal stress can lead to homolytic cleavage or other degradation pathways, potentially forming brominated byproducts.[4][6]
Q2: What are the recommended storage and handling conditions for this reagent?
To maintain its chemical integrity, this compound should be treated as a potentially air- and moisture-sensitive compound, particularly if it will be stored for an extended period or used in demanding applications.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[9] Specialized packaging, such as bottles with multi-layer septa (e.g., AcroSeal or Sure/Seal), is ideal for preventing atmospheric exposure.[7][10]
-
Handling: All transfers should be performed using techniques designed to minimize exposure to air and moisture.[8] This includes the use of clean, oven-dried glassware and syringes/cannulas for transferring solutions under an inert gas blanket.[7][10]
Q3: What are the visible signs of degradation?
While a pure compound is typically a white to off-white solid, degradation can manifest visually. A color change to yellow or brown is a common indicator of impurity formation, likely from oxidation or the creation of trace-level, highly conjugated byproducts. If you observe a color change, it is critical to re-analyze the material's purity before use.
Q4: What are the known hazards of this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
Section 2: Troubleshooting Guide for Experimental Scenarios
This guide provides direct answers to specific problems encountered during experimentation.
Q: My reaction is giving low yields and multiple side-products. I suspect the starting material is the issue. How can thermal instability of this compound cause this?
A: This is a classic symptom of starting material degradation. Thermal instability can compromise your reaction in several ways:
-
Reduced Purity of Starting Material: If the reagent degrades before or during the reaction, its effective concentration is lowered, leading to incomplete conversion and reduced yield of your desired product.
-
Formation of Reactive Impurities: Degradation doesn't just remove the starting material; it creates new chemical species. For example, oxidation to the corresponding aldehyde introduces an electrophilic carbonyl group that can participate in unwanted side reactions with nucleophiles in your mixture.
-
Catalyst Inhibition or Poisoning: Impurities can sometimes interfere with or deactivate the catalyst used in your primary reaction, grinding your desired transformation to a halt. The presence of impurities can negatively impact the efficacy and safety of pharmaceutical products.[12]
Troubleshooting Workflow:
Q: I ran a reaction overnight at 100 °C and my post-reaction analysis shows peaks that are not my starting material or product. What could they be?
A: At elevated temperatures, you may be observing thermal degradation products. Based on the chemistry of benzyl alcohols and aryl bromides, the most likely impurities are:
-
5-bromo-2-methylbenzaldehyde: The initial oxidation product of the benzylic alcohol.
-
5-bromo-2-methylbenzoic acid: The product of further oxidation of the aldehyde.
-
Dibenzyl Ether Analogs: Acid-catalyzed dehydration between two molecules of the starting alcohol can form a corresponding ether, especially if acidic conditions are generated in situ.[3]
-
Debrominated Species: High temperatures in the presence of a hydrogen source could potentially lead to hydrodebromination, yielding 2-methylbenzyl alcohol or its derivatives.
We recommend using LC-MS to get molecular weights for these unknown peaks and comparing them against these potential structures.
Section 3: Protocols for Stability Management and Analysis
Adherence to rigorous protocols is essential for trustworthy and reproducible science.
Protocol 3.1: Best Practices for Handling and Storage
This protocol minimizes the risk of atmospheric and thermal degradation.
-
Glassware Preparation: Ensure all glassware (flasks, syringes, needles) is thoroughly cleaned and oven-dried (e.g., at 120 °C for at least 4 hours) to remove all traces of moisture.[10] Assemble the glassware while hot and allow it to cool under a stream of dry inert gas (argon or nitrogen).[10]
-
Inert Atmosphere Transfer: If using a bottle with a septum seal (e.g., Sure/Seal™), first create a positive pressure of inert gas. Puncture the septum with a needle connected to an inert gas line (bubbler). Then, insert a second, clean syringe needle to withdraw the desired amount of reagent if it is in liquid form or to access the solid.[7] For solids, this is best performed in a glove box.[8]
-
Storage: After use, replace the protective cap on the septum bottle immediately.[10] For long-term storage of unused portions, consider transferring the material into a dedicated storage flask equipped with a PTFE valve under an inert atmosphere.[13] Store the container in a cool, dark, and dry location.[9]
Protocol 3.2: Experimental Determination of Thermal Stability via TGA/DSC
To establish a precise thermal budget for your experiments, you must determine the onset of decomposition empirically. Thermal analysis techniques like TGA and DSC are the industry standard for this.[14][15][16]
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA or DSC sample pan (aluminum or ceramic).
-
Instrument Setup (TGA):
-
Atmosphere: Run the experiment under a nitrogen atmosphere (e.g., flow rate of 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C).
-
-
Data Analysis (TGA): The primary output is a plot of mass vs. temperature. The onset of decomposition is the temperature at which significant mass loss begins. The derivative of this curve (DTG) helps identify the temperature of the maximum rate of decomposition.[16]
-
Instrument Setup (DSC):
-
Atmosphere: Use a nitrogen atmosphere.
-
Temperature Program: Use a similar temperature ramp (e.g., 10 °C/min) as in the TGA experiment.
-
-
Data Analysis (DSC): The DSC thermogram plots heat flow vs. temperature. You will observe an endothermic peak for melting, followed by a sharp exothermic peak which often corresponds to decomposition.
Protocol 3.3: Purity Assessment by HPLC After Thermal Stress
If you suspect degradation has occurred, this general HPLC protocol can be used to assess purity.
-
Sample Preparation: Prepare a stock solution of your this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.[17] Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[2]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas. The purity can be expressed as the area of the main peak divided by the total area of all peaks. The appearance of new peaks, especially at different retention times, indicates the formation of impurities.
Section 4: Mechanistic Insights into Thermal Degradation
Understanding the potential degradation pathways is key to preventing them. The structure of this compound suggests two primary routes under thermal stress.
-
Pathway A: Oxidation: The benzylic C-H bond is relatively weak and susceptible to oxidation.[18] In the presence of oxygen (air) and heat, the primary alcohol can be oxidized first to an aldehyde and then to a carboxylic acid. This process can be accelerated by trace metal impurities.
-
Pathway B: C-Br Bond Cleavage: While aryl-halogen bonds are generally stable, high thermal energy (pyrolytic conditions) can induce homolytic cleavage, generating an aryl radical and a bromine radical.[6][19] These highly reactive species can then participate in a variety of secondary reactions, leading to polymers, coupled bi-aryl species, or reaction with solvent. Studies on brominated flame retardants show they decompose at high temperatures to form various brominated aromatic compounds.[4][5]
Section 5: Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉BrO | PubChem[1] |
| Molecular Weight | 201.06 g/mol | PubChem[1] |
| CAS Number | 258886-04-3 | PubChem[1] |
| Appearance | White to off-white solid | Typical |
| Hazards | Skin, eye, and respiratory irritant | GHS Classification[1] |
Table 2: Recommended Analytical Techniques for Stability Assessment
| Technique | Purpose | Information Gained |
|---|---|---|
| TGA | Determine decomposition temperature | Onset of mass loss, temperature of max decomposition rate.[16][20] |
| DSC | Identify thermal events | Melting point, phase transitions, exothermic decomposition.[14][15] |
| HPLC/UPLC | Quantify purity and impurities | Percentage purity, detection and quantification of degradation products.[21] |
| LC-MS | Identify unknown impurities | Molecular weight of degradation products for structural elucidation. |
| ¹H NMR | Confirm structure and purity | Structural verification, detection of impurities with distinct proton signals. |
References
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from Chemistry Stack Exchange. [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from Mettler Toledo. [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from Mettler Toledo. [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from MIT. [Link]
-
Fiveable. (n.d.). Principles of thermal analysis | Analytical Chemistry Class Notes. Retrieved from Fiveable. [Link]
-
Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved from Chemistry LibreTexts. [Link]
-
Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts. [Link]
-
Veeprho. (2020). Effects of Impurities in Pharmaceuticals. Retrieved from Veeprho. [Link]
- Nishi, H., et al. (2001). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 529-537.
- Kwong, E., & Tse, F. L. (1988). Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography.
- Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 41, 63-95.
- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 640-641, 1484-1497.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from HELIX Chromatography. [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of (4-bromo-3-methylphenyl)methanol. Retrieved from Capot Chemical. [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from MDPI. [Link]
Sources
- 1. This compound | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. ossila.com [ossila.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. capotchem.cn [capotchem.cn]
- 12. veeprho.com [veeprho.com]
- 13. web.mit.edu [web.mit.edu]
- 14. mt.com [mt.com]
- 15. mt.com [mt.com]
- 16. fiveable.me [fiveable.me]
- 17. fishersci.com [fishersci.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. experts.illinois.edu [experts.illinois.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. helixchrom.com [helixchrom.com]
Technical Support Center: Hydroxyl Protection Strategies for (5-Bromo-2-methylphenyl)methanol
Welcome to the technical support center for synthetic strategies involving (5-Bromo-2-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on protecting the hydroxyl group of this key synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, problem-solving format.
Frequently Asked Questions (FAQs)
Q1: I need to protect the hydroxyl group of this compound for a subsequent Grignard reaction. Which protecting group do you recommend?
For Grignard reactions, it is crucial to choose a protecting group that is stable under strongly basic and nucleophilic conditions. The most suitable choices are silyl ethers, such as tert-butyldimethylsilyl (TBS) ether, or acetals like tetrahydropyranyl (THP) ether.[1][2][3] Both are robust in the presence of organometallic reagents.[4]
-
tert-Butyldimethylsilyl (TBS) Ether: This is an excellent first choice due to its general stability and the wealth of available deprotection methods.[5][6] The steric bulk of the TBS group can also offer selectivity if other hydroxyl groups are present.[4]
-
Tetrahydropyranyl (THP) Ether: THP ethers are also highly stable to basic conditions and organometallics.[1][2] A key consideration is the introduction of a new stereocenter, which can lead to diastereomeric mixtures if your downstream applications are sensitive to this.[1]
Q2: My downstream reaction involves acidic conditions. Which protecting group should I avoid?
You should avoid protecting groups that are labile under acidic conditions. Both TBS and THP ethers are cleaved by acid, so they would not be suitable if your subsequent steps require a low pH environment.[2][7][8] In this scenario, a benzyl ether (Bn) would be a more appropriate choice, as it is generally stable to acidic and basic conditions but can be removed by hydrogenolysis.[5][9]
Q3: I am having trouble achieving complete conversion during the TBS protection of this compound. What could be the issue?
Incomplete conversion to the TBS ether can arise from several factors:
-
Insufficient Reagent: Ensure you are using a slight excess of TBS-Cl and the base (e.g., imidazole).
-
Base Strength: While imidazole is standard, for a sterically hindered alcohol, a stronger non-nucleophilic base like 2,6-lutidine or triethylamine might be necessary.[10]
-
Solvent Choice: Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are common solvents. DMF can often accelerate the reaction.[10]
-
Reaction Time and Temperature: While many TBS protections proceed at room temperature, gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion, especially with a sterically hindered substrate.
Troubleshooting Guides
Problem 1: Low yield during THP protection of this compound.
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining after the reaction.
-
The isolated yield of the THP-protected product is below expectations.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid Catalyst | The reaction is acid-catalyzed. Ensure an adequate amount of catalyst, such as pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH), is used.[2] |
| Inhibition by Water | The presence of water can hydrolyze the dihydropyran (DHP) reagent. Use anhydrous solvents and reagents. |
| Equilibrium Issues | The reaction is reversible. Use a slight excess of DHP to push the equilibrium towards the product. |
| Steric Hindrance | The methyl group ortho to the hydroxymethyl group in this compound can cause some steric hindrance. Consider increasing the reaction time or temperature. |
Problem 2: Unwanted deprotection of the TBS group during workup or chromatography.
Symptoms:
-
TLC of the crude reaction mixture shows the desired product, but the purified product contains significant amounts of the deprotected alcohol.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Acidic Conditions | Silyl ethers are sensitive to acid.[11][12] Avoid acidic workup conditions. Use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize any residual acid. |
| Silica Gel Acidity | Standard silica gel can be slightly acidic, leading to deprotection during column chromatography. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexanes/ethyl acetate). |
| Protic Solvents | Prolonged exposure to protic solvents, especially in the presence of mild Lewis acids, can lead to cleavage. Minimize the use of methanol or ethanol during workup and chromatography if possible. |
Experimental Protocols
Protocol 1: tert-Butyldimethylsilyl (TBS) Protection of this compound
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (1.5 eq) and stir until dissolved.
-
Add TBS-Cl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired TBS-protected alcohol.
Protocol 2: Tetrahydropyranyl (THP) Protection of this compound
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add DHP (1.5 eq).
-
Add a catalytic amount of PPTS (0.1 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by column chromatography on silica gel.
Visualization of Protecting Group Strategies
Decision Workflow for Protecting Group Selection
Caption: Decision tree for selecting a suitable protecting group.
General Reaction Scheme for Hydroxyl Protection
Caption: General overview of the protection-deprotection cycle.
References
-
Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(10), 1764-1769. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
ResearchGate. (2025, August 6). Selective Deprotection of Silyl Ethers. [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. [Link]
-
ResearchGate. (n.d.). ORGANIC SYNTHESIS. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
PMC. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
-
Taylor & Francis Online. (2009, February 25). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 20: Protecting Groups in Synthesis. [Link]
-
Common Conditions. (n.d.). TBS Protection. [Link]
- Books Gateway. (2019, December 3). Avoid Protecting Groups.
-
NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. [Link]
-
SynArchive. (n.d.). Protection of Alcohol by Silyl ether. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
Sources
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of (5-Bromo-2-methylphenyl)methanol: A GC-MS Perspective with Orthogonal Methodologies
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity analysis of (5-Bromo-2-methylphenyl)methanol. As a critical intermediate in pharmaceutical synthesis, particularly for drugs like Canagliflozin, its purity directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This document is designed for researchers, scientists, and drug development professionals, offering supporting experimental frameworks and data to guide method selection and implementation in a quality control and development setting.
Part 1: Understanding the Analytical Challenge: Potential Impurities
Effective purity analysis begins with understanding the potential impurities that may be present. These impurities typically originate from the synthetic route and can include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents.[3][4] For this compound, a common synthesis involves the reduction of 5-bromo-2-methylbenzoic acid or its derivatives.[2]
Common Process-Related Impurities May Include:
-
Starting Materials: Unreacted 5-bromo-2-methylbenzoic acid.
-
Isomeric Impurities: Positional isomers formed during the bromination of 2-methylphenylmethanol.
-
Over-brominated Species: Dibrominated or other poly-brominated analogs.
-
Oxidation Products: 5-bromo-2-methylbenzaldehyde, resulting from incomplete reduction or subsequent oxidation.
-
By-products from Reductant: Impurities related to the specific reducing agent used.
A robust analytical method must be able to separate and quantify these structurally similar compounds from the main analyte peak.
Part 2: The Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like this compound, GC-MS is a powerful and widely adopted primary technique for purity assessment.[4][5] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[4]
Causality Behind Experimental Choices
The selection of GC-MS parameters is not arbitrary; it is dictated by the physicochemical properties of the analyte and potential impurities.
-
Injector: A split/splitless injector is used. Splitless mode is chosen for trace impurity analysis to ensure maximum transfer of the sample onto the column, enhancing sensitivity. The injector temperature is set high enough (e.g., 280 °C) to ensure rapid and complete vaporization without causing thermal degradation.[6]
-
GC Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is an excellent starting point. This stationary phase provides good separation for a wide range of aromatic compounds based on boiling points and subtle differences in polarity. A 30-meter column with a 0.25 mm internal diameter and 0.25 µm film thickness offers a good balance between resolution and analysis time.[7]
-
Oven Temperature Program: A temperature ramp is essential to first separate highly volatile impurities (like residual solvents) at a low initial temperature, then gradually increase the temperature to elute the main analyte and less volatile, higher-boiling point impurities.
-
Mass Spectrometer Detector: Electron Ionization (EI) is the standard ionization technique for GC-MS, as it produces reproducible fragmentation patterns that can be used for library matching and structural confirmation. The MS is operated in full scan mode to detect and identify unknown impurities.
Experimental Protocol: GC-MS Purity of this compound
-
Instrumentation:
-
Gas Chromatograph (GC): Agilent 8890 or equivalent, equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer (MS): Agilent 5977B or equivalent, with an Electron Ionization (EI) source and a quadrupole mass analyzer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the instrument.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic & Spectrometric Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
Transfer Line Temperature: 290 °C
-
MS Source Temperature: 230 °C
-
MS Quad Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan
-
Scan Range: 40 - 450 amu
-
Method Validation Framework (per ICH Q2(R2))
To ensure the method is fit for its intended purpose (i.e., purity testing), it must be validated according to ICH guidelines.[8][9]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of impurities. This is demonstrated by separating known impurities or by using peak purity analysis tools (e.g., deconvolution of mass spectra across a single chromatographic peak).[8]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. Essential for controlling trace-level impurities.
-
Linearity & Range: Demonstrating a direct proportional relationship between the concentration of an impurity and the instrument's response over a specified range (e.g., from LOQ to 120% of the specification limit).[9]
-
Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing samples with known amounts of spiked impurities (% recovery).[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[10]
Diagram: GC-MS Experimental Workflow
Caption: Experimental workflow for GC-MS purity analysis.
Part 3: Orthogonal and Confirmatory Techniques
Relying on a single analytical technique is often insufficient for comprehensive purity assessment in pharmaceutical development. Orthogonal methods, which separate compounds based on different chemical principles, provide a more complete and trustworthy impurity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for non-volatile or thermally labile compounds and serves as an excellent orthogonal technique to GC.[5][11] It is particularly useful for identifying impurities that might degrade in a hot GC injector, such as the unreacted starting material, 5-bromo-2-methylbenzoic acid.
-
Principle: Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase (e.g., C18).
-
Advantages: Ideal for polar, non-volatile impurities. High-resolution and quantitative accuracy.
-
Limitations: Less effective for highly volatile impurities or residual solvents.
Quantitative NMR (qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, when used quantitatively, is a powerful primary analytical method. It allows for the direct quantification of a substance against a certified internal standard without needing a reference standard of the analyte itself.[4]
-
Principle: Purity is determined by comparing the integral of a specific analyte signal to that of a known amount of a certified internal standard.
-
Advantages: Provides absolute purity determination. Gives structural information, which can help identify unknown impurities. Non-destructive.
-
Limitations: Lower sensitivity compared to chromatographic techniques. Requires a highly pure and soluble internal standard.
Part 4: Comparative Analysis and Method Selection
The choice of analytical technique depends on the specific goal of the analysis, the nature of the expected impurities, and the stage of drug development.
Table 1: Comparison of Key Analytical Techniques
| Parameter | GC-MS | HPLC-UV/DAD | Quantitative NMR (qNMR) |
| Principle | Separation by boiling point/polarity; detection by mass | Separation by polarity; detection by UV absorbance | Nuclear spin resonance in a magnetic field |
| Best For | Volatile & semi-volatile, thermally stable compounds | Non-volatile, thermally labile, polar compounds | Absolute purity determination, structure elucidation |
| Sensitivity | High (ng to pg level) | High (µg to ng level) | Moderate (mg to µg level) |
| Selectivity | Very High (Chromatographic + Mass Spec) | High (Chromatographic + UV Spectra) | High (Chemically specific signals) |
| Quantification | Relative (% Area); requires impurity standards for absolute | Relative (% Area); requires impurity standards for absolute | Absolute (Primary Method); uses internal standard |
| Throughput | Moderate | High | Low |
| Key Insight | Comprehensive profile of volatile/semi-volatile impurities | Profile of non-volatile/polar impurities | Absolute purity value and structural confirmation |
Diagram: Decision Tree for Method Selection
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For the comprehensive purity analysis of this compound, GC-MS stands out as the most suitable primary technique due to its high resolution for separating volatile compounds and its definitive identification capabilities. However, a single method is rarely sufficient to meet stringent pharmaceutical quality standards. A robust and trustworthy purity assessment relies on a multi-faceted approach. The use of an orthogonal technique like HPLC is critical to ensure that non-volatile or thermally labile impurities are not overlooked. Furthermore, for the characterization of a reference standard or for definitive mass balance, qNMR provides an invaluable, absolute measure of purity. By intelligently combining these techniques, researchers and drug development professionals can build a complete and reliable purity profile, ensuring the quality and safety of the final pharmaceutical product.
References
-
Guerrero-Estévez, S., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-76. Available at: [Link]
-
Ansari, S., & Krait, S. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Advances in Analytic Science, 6(1), 3173. Available at: [Link]
-
Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Available at: [Link]
-
LCGC Staff. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC International. Available at: [Link]
-
Jin, R., et al. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. ResearchGate. Available at: [Link]
-
Ansari, S., & Krait, S. (2025). Review on the modern analytical advancements in impurities testing. Advances in Analytic Science, 6(1), 3159. Available at: [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
-
Naveen, P., et al. (2024). Analytical Techniques in Pharmaceutical Analysis. Journal of Pharmaceutical Research and Reports, 4(1), 1-8. Available at: [Link]
-
Sravani, G., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Reddy, G.S., et al. (2015). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Li, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(24), 5942. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethyloxyphenyl)methanol. Available at: [Link]
-
Hope, J.L., et al. (2012). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International, 25(5). Available at: [Link]
-
Vlase, L., et al. (2011). Validation of a gas chromatographic method for methanol determination. Farmacia, 59(4), 512-519. Available at: [Link]
- Google Patents. (2015). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
Sources
- 1. This compound | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. waters.com [waters.com]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ijpsjournal.com [ijpsjournal.com]
Deconstructing the Signature: A Comparative Guide to the Mass Spectrum of 5-Bromo-2-Methylbenzyl Alcohol
For researchers and professionals in drug development and chemical synthesis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The interpretation of a mass spectrum is a deductive process, blending foundational principles with an understanding of how specific structural motifs influence fragmentation. This guide provides an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrum of 5-bromo-2-methylbenzyl alcohol, contrasting it with the experimentally determined spectrum of its non-brominated analog, 2-methylbenzyl alcohol. Through this comparison, we will illuminate the profound influence of the bromine substituent on the fragmentation pathways, offering a robust framework for interpreting the mass spectra of halogenated aromatic compounds.
The Foundational Role of Electron Ionization Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, inducing reproducible fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the x-axis representing the mass-to-charge ratio (m/z) and the y-axis indicating the relative abundance of the detected ions. The heaviest ion, the molecular ion (M+•), corresponds to the intact molecule minus one electron, and its m/z value provides the molecular weight. The fragmentation pattern, the array of lower m/z ions, offers a roadmap to the molecule's structure.
The Telltale Isotopic Signature of Bromine
Before delving into fragmentation, the most striking feature in the mass spectrum of a monobrominated compound is its isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio). This gives rise to a characteristic pair of peaks for any bromine-containing fragment, separated by 2 m/z units (the M+• and M+2 peaks), with nearly identical intensities. This distinctive signature is a definitive indicator of the presence of a single bromine atom in an ion.
Comparative Analysis: 5-Bromo-2-Methylbenzyl Alcohol vs. 2-Methylbenzyl Alcohol
To best understand the mass spectrum of 5-bromo-2-methylbenzyl alcohol, we will compare its predicted fragmentation to the known fragmentation of 2-methylbenzyl alcohol. The molecular weight of 5-bromo-2-methylbenzyl alcohol is 201.06 g/mol , while that of 2-methylbenzyl alcohol is 122.17 g/mol .
| Characteristic | 2-Methylbenzyl Alcohol | 5-Bromo-2-Methylbenzyl Alcohol (Predicted) |
| Molecular Formula | C₈H₁₀O | C₈H₉BrO |
| Molecular Weight | 122.17 | 201.06 |
| Molecular Ion (M+•) | m/z 122 | m/z 200 & 202 (approx. 1:1 ratio) |
| Key Fragments | m/z 107, 104, 91, 79, 77 | m/z 183/185, 121, 91, 77 |
The Molecular Ion Peak: The First Clue
-
2-Methylbenzyl Alcohol : The mass spectrum of 2-methylbenzyl alcohol exhibits a clear molecular ion peak at m/z 122.
-
5-Bromo-2-Methylbenzyl Alcohol : For our target molecule, we predict a characteristic pair of molecular ion peaks at m/z 200 (for the molecule containing ⁷⁹Br) and m/z 202 (for the molecule containing ⁸¹Br), with roughly equal intensities. The presence of this doublet is the first and most definitive piece of evidence for a monobrominated compound.
Key Fragmentation Pathways: A Tale of Two Structures
The fragmentation of benzyl alcohols is driven by the formation of stable benzylic and tropylium-like ions. The presence of the bromine atom significantly influences these pathways.
Caption: Predicted fragmentation pathways for 2-methylbenzyl alcohol and 5-bromo-2-methylbenzyl alcohol.
-
Loss of a Hydroxyl Radical (-•OH):
-
2-Methylbenzyl Alcohol : Loss of the -OH group (17 Da) from the molecular ion at m/z 122 would lead to a fragment at m/z 105.
-
5-Bromo-2-Methylbenzyl Alcohol : Similarly, the loss of the hydroxyl radical from the molecular ions at m/z 200/202 will generate a prominent pair of peaks at m/z 183 and 185. This fragment corresponds to the brominated methylbenzyl cation.
-
-
Benzylic Cleavage and Tropylium Ion Formation:
-
2-Methylbenzyl Alcohol : A significant peak is often observed at m/z 91 in benzyl compounds, corresponding to the stable tropylium ion ([C₇H₇]⁺). This can be formed through rearrangement and loss of the -CH₂OH group.
-
5-Bromo-2-Methylbenzyl Alcohol : The corresponding brominated tropylium ion would appear at m/z 169/171. However, a more favorable fragmentation pathway is the loss of the bromine radical.
-
-
Loss of the Bromine Radical (-•Br):
-
This is a key fragmentation pathway for brominated aromatic compounds. The cleavage of the C-Br bond in the molecular ion of 5-bromo-2-methylbenzyl alcohol (m/z 200/202) would result in the loss of a bromine radical (79 or 81 Da), leading to a significant peak at m/z 121 . This fragment ion, [C₈H₉O]⁺, is structurally equivalent to the [M-H]⁺ ion of 2-methylbenzyl alcohol. This is a crucial comparative point, as a major fragment of the brominated compound will have the same m/z as a minor fragment of the non-brominated analog.
-
-
Formation of the Phenyl Cation ([C₆H₅]⁺):
-
Both compounds are expected to show a peak at m/z 77 , corresponding to the phenyl cation. This is a common fragment for substituted benzene rings and arises from the further fragmentation of larger ions like the tropylium ion.
-
-
The [M-H₂O] Fragment:
-
Alcohols can undergo the loss of a water molecule (18 Da). In 2-methylbenzyl alcohol, this would result in a peak at m/z 104. In 5-bromo-2-methylbenzyl alcohol, this would produce a doublet at m/z 182/184.
-
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard protocol for analyzing these compounds would involve a GC-MS system, which separates the components of a mixture before introducing them into the mass spectrometer.
-
Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or methanol.
-
Gas Chromatography:
-
Injector: 1 µL of the sample is injected into a split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used for separation.
-
Oven Program: A typical temperature program would be an initial hold at 50°C for 2 minutes, followed by a ramp to 280°C at 10°C/min, with a final hold for 5 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used.
-
Scan Range: The mass range is scanned from m/z 40 to 300.
-
Data Acquisition: Data is acquired in full scan mode.
-
Caption: A typical experimental workflow for GC-MS analysis.
Conclusion
The mass spectrum of 5-bromo-2-methylbenzyl alcohol is predicted to be rich in structural information, with the isotopic signature of bromine providing an immediate and unambiguous starting point for interpretation. By comparing its expected fragmentation pattern with that of its non-brominated counterpart, 2-methylbenzyl alcohol, we can clearly discern the influence of the halogen substituent. The facile cleavage of the C-Br bond introduces a dominant fragmentation pathway, leading to a prominent ion at m/z 121. This comparative approach not only aids in the confident identification of 5-bromo-2-methylbenzyl alcohol but also provides a valuable framework for interpreting the mass spectra of other novel halogenated compounds, a critical skill for professionals in drug discovery and chemical research.
References
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Reactivity of (5-Bromo-2-methylphenyl)methanol and (3-Bromo-2-methylphenyl)methanol in Oxidation Reactions
Introduction
In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates, the predictability of reactant behavior is paramount. Subtly isomeric starting materials can exhibit marked differences in reactivity, influencing reaction kinetics, yield, and impurity profiles. This guide provides an in-depth comparison of the reactivity of two such isomers: (5-Bromo-2-methylphenyl)methanol and (3-Bromo-2-methylphenyl)methanol. While both are substituted benzyl alcohols, the differential placement of the bromine substituent—a powerful electron-withdrawing group—profoundly impacts the lability of the benzylic hydroxyl group. This analysis will focus on their relative reactivity in oxidation reactions, a common transformation for this class of compounds. Through a detailed examination of electronic and steric effects, supported by a robust experimental protocol for direct comparison, this guide aims to equip researchers with the predictive understanding necessary for efficient and logical synthetic planning.
Theoretical Comparison of Reactivity: Electronic and Steric Factors
The oxidation of a benzyl alcohol to its corresponding aldehyde involves the removal of two protons and two electrons. The rate-determining step in many of these reactions is the cleavage of the C-H bond at the benzylic position. The stability of the transition state, which often possesses partial positive charge character at the benzylic carbon, is therefore a key determinant of the reaction rate. The substituents on the aromatic ring influence this stability through a combination of electronic and steric effects.
Electronic Effects
The primary electronic differentiator between this compound and (3-Bromo-2-methylphenyl)methanol is the position of the bromine atom relative to the hydroxymethyl group.
-
In This compound , the bromine atom is in the para position relative to the hydroxymethyl group. In this orientation, it exerts a strong electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+M). For halogens, the inductive effect typically dominates.[1] The Hammett constant for a para-bromo substituent (σ
para= +0.23) quantitatively reflects its overall electron-withdrawing nature.[2][3] This withdrawal of electron density from the aromatic ring extends to the benzylic carbon, destabilizing any developing positive charge in the transition state of the oxidation. -
In (3-Bromo-2-methylphenyl)methanol , the bromine atom is in the meta position relative to the hydroxymethyl group. From the meta position, the resonance effect is negligible, and the substituent primarily exerts its strong electron-withdrawing inductive effect (-I). The Hammett constant for a meta-bromo substituent (σ
meta= +0.39) is significantly larger than that of the para-bromo substituent, indicating a more potent electron-withdrawing influence at the reaction center.[2]
Based on these electronic considerations, the benzylic carbon in (3-Bromo-2-methylphenyl)methanol is more electron-deficient than in its 5-bromo counterpart. This increased electron deficiency will destabilize the transition state of oxidation to a greater extent. Consequently, This compound is predicted to be more reactive towards oxidation than (3-Bromo-2-methylphenyl)methanol. The less pronounced electron-withdrawing effect of the para-bromo group, as compared to the meta-bromo group, should result in a faster reaction rate. Studies on the oxidation of substituted benzyl alcohols consistently show that electron-withdrawing groups retard the reaction rate.[4][5]
Steric Effects
Both isomers possess a methyl group in the ortho position to the hydroxymethyl group. This ortho-methyl group will exert a degree of steric hindrance, potentially impeding the approach of the oxidizing agent to the reaction center.[6][7] However, since this feature is common to both molecules, its influence on their relative reactivity is expected to be minimal. The primary factor dictating the difference in reactivity will be the electronic disparity imparted by the bromine substituent's position.
Data Presentation
To quantitatively assess the predicted difference in reactivity, a comparative oxidation experiment is proposed. The following table outlines the expected and experimental data to be collected.
| Compound | Substituent Position (Br) | Hammett Constant (σ) | Predicted Reactivity | Experimental Outcome (e.g., Reaction Time for >95% Conversion) |
| This compound | para | +0.23[2][3] | Higher | TBD |
| (3-Bromo-2-methylphenyl)methanol | meta | +0.39[2] | Lower | TBD |
Experimental Protocols
To validate the theoretical prediction, a parallel oxidation experiment using a mild and reliable oxidizing agent is proposed. Activated manganese dioxide (MnO₂) is an excellent choice for this purpose as it selectively oxidizes benzylic alcohols under neutral and mild conditions, minimizing side reactions and simplifying product isolation.[8][9]
Proposed Experimental Workflow for Comparative Oxidation
Caption: Workflow for the comparative oxidation of the two isomers.
Detailed Step-by-Step Methodology: Manganese Dioxide Oxidation
Reagents and Equipment:
-
This compound
-
(3-Bromo-2-methylphenyl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Two identical round-bottom flasks with magnetic stir bars
-
TLC plates (silica gel), developing chamber, and UV lamp
-
Filtration apparatus
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
Preparation: To two identical round-bottom flasks, add this compound (e.g., 201 mg, 1.0 mmol) to Flask A and (3-Bromo-2-methylphenyl)methanol (201 mg, 1.0 mmol) to Flask B.
-
Dissolution: Add anhydrous dichloromethane (10 mL) to each flask and stir until the solids are completely dissolved.
-
Initiation: To each flask, add activated manganese dioxide (e.g., 1.74 g, 20 mmol, 20 equivalents) simultaneously. Ensure the MnO₂ is from the same batch to maintain consistent activity.[8][9]
-
Reaction Monitoring: Stir both reaction mixtures vigorously at ambient temperature. At 15-minute intervals, withdraw a small aliquot from each reaction, filter it through a small plug of silica in a pipette, and spot it on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) and visualize under a UV lamp to monitor the disappearance of the starting material and the appearance of the more nonpolar aldehyde product.
-
Work-up: Once TLC analysis indicates the complete consumption of the starting material in one of the reactions (or after a predetermined time), quench both reactions by filtering the mixtures through a pad of Celite®.
-
Isolation: Wash the Celite® pad thoroughly with additional dichloromethane (3 x 10 mL). Combine the filtrates for each reaction separately.
-
Concentration: Remove the solvent from each filtrate under reduced pressure using a rotary evaporator to yield the crude aldehyde products.
-
Analysis: Obtain a ¹H NMR spectrum of each crude product to determine the conversion to the corresponding aldehyde and to check for the presence of any remaining starting material or byproducts.
Conclusion
The principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of isomeric compounds. In the case of this compound and (3-Bromo-2-methylphenyl)methanol, a detailed analysis of the electronic effects of the bromine substituent leads to a clear prediction: This compound should undergo oxidation at a faster rate than (3-Bromo-2-methylphenyl)methanol. This is attributed to the less deactivating nature of the para-bromo substituent compared to the more strongly electron-withdrawing meta-bromo substituent, which has a more pronounced destabilizing effect on the reaction's transition state. The provided experimental protocol offers a straightforward and reliable method for researchers to verify this prediction in the laboratory. This understanding is crucial for optimizing reaction conditions, managing expectations for reaction times, and ultimately streamlining the synthetic process in drug discovery and development.
References
- Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647–2650.
- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide for the oxidation of alcohols. Synthesis, 1981(03), 165–185.
- Pratt, E. F., & Van De Castle, J. F. (1961). The Oxidation of Alcohols with Activated Manganese Dioxide. The Journal of Organic Chemistry, 26(8), 2973–2975.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]
-
The Org Wiki. (n.d.). Manganese Dioxide. Retrieved from [Link]
-
TRUNNANO. (2023). Oxidation with Manganese Dioxide. Retrieved from [Link]
- Varma, R. S., & Saini, R. K. (1997). Active Manganese Dioxide on Silica: Oxidation of Alcohols under Solvent-free Conditions Using Microwaves. Tetrahedron Letters, 38(23), 4337-4338.
- Anjum, A., & Srinivas, P. (2007). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 23(3), 855-860.
- Taylor, R. (1990).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromo-2-methylphenyl)methanol. Retrieved from [Link]
-
MDPI. (2019). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.viu.ca [web.viu.ca]
- 3. global.oup.com [global.oup.com]
- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Manganese Dioxide [commonorganicchemistry.com]
- 9. nanotrun.com [nanotrun.com]
A Comparative Guide to the Structural Validation of (5-Bromo-2-methylphenyl)methanol by 13C NMR Spectroscopy
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. Misidentification of a compound can lead to flawed biological data, wasted resources, and significant delays in development pipelines. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers a powerful, non-destructive method for mapping the carbon skeleton of a molecule.
This guide provides an in-depth, comparative analysis for the structural validation of (5-Bromo-2-methylphenyl)methanol. We will move beyond a simple recitation of chemical shifts to explore the underlying principles of substituent effects, comparing the experimental data with theoretical predictions and the spectra of analogous compounds. This approach not only validates the target structure but also builds a more profound understanding of spectroscopic interpretation.
The Analytical Challenge: Distinguishing Isomers
The synthesis of substituted aromatic compounds often yields a mixture of isomers. For this compound, several positional isomers are possible, each with unique biological and chemical properties. 13C NMR is exceptionally suited to differentiate these isomers because the chemical shift of each carbon is highly sensitive to its local electronic environment. Our goal is to confirm the substitution pattern—a bromine atom at C-5, a methyl group at C-2, and a hydroxymethyl group at C-1.
To achieve this, we will follow a logical workflow that serves as a self-validating system.
Diagram 1: Structural Validation Workflow
A systematic workflow ensures a rigorous and unbiased validation process, from theoretical prediction to final structural confirmation.
Theoretical Prediction: What to Expect from the 13C NMR Spectrum
Before stepping into the lab, we can predict the key features of the 13C NMR spectrum for this compound. The molecule has eight unique carbon atoms, so we expect to see eight distinct signals in the proton-decoupled 13C NMR spectrum.
Diagram 2: Carbon Numbering Scheme
Standard IUPAC numbering used for consistent peak assignment. C1-C6 refer to the aromatic ring, C7 to the methyl group, and C8 to the methanol carbon.
The chemical shift (δ) of each carbon is influenced by the electronic effects of the substituents (-CH₃, -Br, -CH₂OH).[1][2][3]
-
-CH₂OH Group : The hydroxymethyl group is weakly activating. The C1 carbon to which it is attached will be deshielded.
-
-CH₃ Group : The methyl group is a weak electron-donating group (+I effect), which typically causes a shielding effect (upfield shift) on the attached carbon (C2) and the ortho and para positions.
-
-Br Group : Bromine is an electronegative atom, exerting an electron-withdrawing inductive effect (-I), which deshields nearby carbons. However, it also has a weak electron-donating resonance effect (+M). The C5 carbon directly attached to the bromine will show a significant shift, typically to a lower field than a standard benzene carbon but shielded relative to a carbon attached to a more electronegative halogen like chlorine.
Based on these principles and data from online prediction tools, we can estimate the chemical shifts.[4][5][6][7][8]
Experimental Protocol: Acquiring High-Fidelity Data
The reliability of our validation hinges on the quality of the experimental data. A standardized protocol ensures reproducibility.[9][10][11]
Step-by-Step 13C NMR Acquisition Protocol:
-
Sample Preparation :
-
Accurately weigh 15-25 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm, which serves as a convenient internal reference.[12]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), though referencing to the solvent peak is often sufficient.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer or higher) :
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, ensuring sharp and symmetrical peaks.[11]
-
Tune and match the carbon probe to the correct frequency.
-
-
Acquisition Parameters :
-
Pulse Program : Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) to simplify the spectrum by removing C-H coupling.[10]
-
Spectral Width (SW) : Set to ~240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.[13]
-
Number of Scans (NS) : Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher number of scans is required. Start with 1024 scans and increase if necessary to achieve a good signal-to-noise ratio.[9]
-
Relaxation Delay (D1) : A delay of 2 seconds is a standard starting point to allow for adequate relaxation of the carbon nuclei between pulses.[9][14]
-
-
Data Processing :
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the CDCl₃ triplet's central peak to 77.16 ppm.
-
Perform baseline correction to ensure accurate peak picking.
-
Data Interpretation: A Comparative Analysis
With the experimental spectrum in hand, we can now compare it against our predictions and the known spectra of similar molecules to assign each peak confidently.
Table 1: 13C NMR Peak Assignment and Comparative Data for this compound (Note: Experimental data is representative. Predicted values are from standard NMR prediction algorithms.)
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Rationale & Comparative Insights |
| C7 (-CH₃) | 18.9 | 18.5 | Aliphatic methyl groups on an aromatic ring typically appear at 15-25 ppm. This matches well with 2-methylbenzyl alcohol. |
| C8 (-CH₂OH) | 62.5 | 62.1 | Benzylic alcohol carbons are found in the 60-65 ppm range. This is consistent with data for 4-bromobenzyl alcohol and 2-methylbenzyl alcohol.[15] |
| C5 (-C-Br) | 120.5 | 120.9 | The carbon directly bonded to bromine is deshielded but appears at a lower frequency than other halogenated carbons due to the "heavy atom effect." This value is characteristic of a C-Br bond on an aromatic ring. |
| C4 | 130.8 | 130.4 | This CH carbon is meta to the -CH₃ and ortho to the -Br. Its chemical shift is influenced by both substituents. |
| C6 | 131.5 | 131.1 | This CH carbon is para to the -CH₃ and ortho to the -CH₂OH. |
| C3 | 133.2 | 132.8 | This CH carbon is ortho to the -CH₃ and meta to the -Br. |
| C2 (-C-CH₃) | 138.1 | 137.9 | The quaternary carbon attached to the methyl group is deshielded, a typical value for a substituted aromatic carbon. |
| C1 (-C-CH₂OH) | 140.2 | 139.8 | The quaternary carbon attached to the hydroxymethyl group is the most deshielded aromatic carbon, consistent with its position adjacent to the slightly activating -CH₂OH group and meta to the bromine. |
Comparative Analysis with Alternatives:
-
vs. 2-Bromotoluene: This compound lacks the -CH₂OH group. Its 13C NMR spectrum would show only 7 signals, and the chemical shifts for the aromatic carbons would differ significantly, particularly for C1.[16][17]
-
vs. 4-Bromobenzyl Alcohol: This isomer lacks the C2-methyl group. It would display higher symmetry, resulting in fewer aromatic signals (only 4 unique aromatic carbons) and would be missing the characteristic methyl signal around 18-20 ppm.[15]
-
vs. 3-Methylbenzyl Alcohol: This compound lacks the bromine atom. The C5 carbon would not be found around 121 ppm; instead, it would be a typical aromatic CH signal further downfield (~128 ppm), drastically altering the spectrum.[18]
The unique pattern of eight signals with the specific chemical shifts observed in the experimental data provides a distinct fingerprint. The close correlation between the predicted and experimental values, combined with the clear differentiation from plausible isomers, offers robust validation of the this compound structure.
Conclusion
Through a systematic approach combining theoretical prediction, standardized experimental protocol, and rigorous comparative analysis, we have unequivocally validated the structure of this compound using 13C NMR spectroscopy. The observed spectrum, with its eight distinct signals at characteristic chemical shifts, aligns perfectly with the proposed substitution pattern and stands in clear contrast to the expected spectra of its isomers. This guide demonstrates that 13C NMR is not merely a tool for data collection but a powerful logic-based system for absolute structural determination in chemical research and development.
References
- CASPRE - 13C NMR Predictor. (n.d.). Vertex AI Search.
- Ishihara, S., & Abe, M. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate.
- Amass, A. J. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
- BenchChem Technical Support Team. (2025). Comparative Analysis of 1H and 13C NMR Spectra: 2-Bromo-6-chlorotoluene and Related Compounds. Benchchem.
- Yamamoto, O., & Hayamizu, K. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry - ACS Publications.
- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
- Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs.
- BenchChem. (2025). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds.
- Perkowska, D., & Gdaniec, M. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.
- Hammett, L. P. (2020, May 9). Substituent Effects on 13C NMR Chemical Shifts on para-Substituted Tolans. eGrove - University of Mississippi.
- Standard Operating Procedure for NMR Experiments. (2023, July 24). Go up.
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved January 6, 2026, from
- Simulate and predict NMR spectra. (n.d.). NMRDB.org.
- 2-Bromotoluene(95-46-5) 13C NMR spectrum. (n.d.). ChemicalBook.
- 13-C NMR Protocol for beginners AV-400. (n.d.).
- 13C NMR. (n.d.). EPFL.
- Running 13C spectra. (n.d.).
- 3-Methylbenzyl alcohol(587-03-1) 13C NMR spectrum. (n.d.). ChemicalBook.
- 4-Bromobenzyl alcohol | C7H7BrO | CID 70119. (n.d.). PubChem.
- How many signals appear in the proton-decoupled {13}^C NMR spectrum of 2-bromotoluene? (a) 5 (b)... (n.d.). Homework.Study.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CASPRE [caspre.ca]
- 5. acdlabs.com [acdlabs.com]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. Visualizer loader [nmrdb.org]
- 8. Simulate and predict NMR spectra [nmrdb.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 12. chem.as.uky.edu [chem.as.uky.edu]
- 13. epfl.ch [epfl.ch]
- 14. chem.uiowa.edu [chem.uiowa.edu]
- 15. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Bromotoluene(95-46-5) 13C NMR [m.chemicalbook.com]
- 17. homework.study.com [homework.study.com]
- 18. 3-Methylbenzyl alcohol(587-03-1) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to Catalysts for Key Transformations of (5-Bromo-2-methylphenyl)methanol
Introduction: The Synthetic Versatility of (5-Bromo-2-methylphenyl)methanol
This compound is a valuable substituted benzyl alcohol derivative that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive hydroxymethyl group and a bromine-substituted aromatic ring, allows for a variety of chemical transformations. The strategic selection of catalysts is paramount to achieving high yields, selectivity, and process efficiency in reactions involving this substrate. This guide provides a comparative analysis of catalytic systems for three key transformations of this compound: oxidation, etherification, and Suzuki-Miyaura cross-coupling, offering insights into catalyst performance and mechanistic considerations to aid researchers in their synthetic endeavors.
I. Catalytic Oxidation to 5-Bromo-2-methylbenzaldehyde
The selective oxidation of this compound to the corresponding aldehyde is a critical transformation, as 5-bromo-2-methylbenzaldehyde is a key building block in organic synthesis. The primary challenge lies in preventing over-oxidation to the carboxylic acid. This section compares the efficacy of various catalytic systems for this conversion.
A. Palladium-Based Catalysts: High Activity and Selectivity
Palladium-based catalysts are renowned for their high activity and selectivity in the aerobic oxidation of benzyl alcohols.[1] The catalytic performance is significantly influenced by the choice of support, particle size, and the presence of co-catalysts.
A notable example is the use of bimetallic catalysts, such as Pd-Fe supported on TiO₂, which has demonstrated high efficiency in the selective oxidation of benzyl alcohol to benzaldehyde.[1] While specific data for this compound is not extensively published, the performance with benzyl alcohol provides a strong benchmark.
Table 1: Comparative Performance of Catalysts in the Oxidation of Benzyl Alcohol (Analogous Substrate)
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |
| Pd-Fe/TiO₂ | O₂/H₂ | Methanol | 50 | 0.5 | ~55 | >95 | [1] |
| AuPd/TiO₂ | O₂ | Solvent-free | 120 | 3 | >90 | ~95 | [1] |
| Pt@CHs | O₂ | Toluene | 80 | 3 | 99 | >99 | [2] |
| Cu(I)/TEMPO | Air | Acetonitrile | Room Temp | 0.5 | >99 | >99 | [3] |
| TEMPO/Oxone | Oxone | Dichloromethane | Room Temp | 12 | High | High | [4] |
B. TEMPO-Based Catalytic Systems: Mild and Efficient
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that serves as an excellent catalyst for the selective oxidation of primary alcohols to aldehydes under mild conditions.[3][5][6] The catalytic cycle involves the oxidation of TEMPO to the corresponding oxoammonium salt, which is the active oxidant.[5]
A highly practical system involves a copper(I) co-catalyst with TEMPO, utilizing ambient air as the terminal oxidant.[3][6] This method is known for its high chemoselectivity and rapid reaction rates at room temperature.[3] Another efficient system employs Oxone® as the stoichiometric oxidant in conjunction with catalytic TEMPO.[4]
Mechanism of TEMPO-Catalyzed Oxidation:
The generally accepted mechanism involves the oxidation of TEMPO to the oxoammonium cation, which then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO. The co-oxidant then re-oxidizes the hydroxylamine back to the active oxoammonium cation to complete the catalytic cycle.
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
Experimental Protocol: Copper/TEMPO-Catalyzed Aerobic Oxidation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), (0.05 mmol, 5 mol%), 2,2'-bipyridine (0.05 mmol, 5 mol%), and TEMPO (0.05 mmol, 5 mol%).
-
Solvent Addition: Add acetonitrile (5 mL) to the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or under an air balloon) for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford 5-bromo-2-methylbenzaldehyde.
II. Catalytic Etherification of the Hydroxymethyl Group
The formation of benzyl ethers from this compound is a valuable transformation for introducing diverse functionalities. This section explores copper and iron-based catalytic systems for this purpose.
A. Copper-Catalyzed Etherification
Copper(II) acetate in the presence of a ligand such as 4-(dimethylamino)pyridine (DMAP) has been shown to catalyze the etherification of aliphatic alcohols with potassium organotrifluoroborate salts under an oxygen atmosphere.[7][8] This methodology can be adapted for the etherification of this compound with various alcohols.
B. Iron-Catalyzed Etherification
Iron chlorides (FeCl₃·6H₂O or FeCl₂·4H₂O) have emerged as eco-friendly and cost-effective catalysts for the symmetrical and unsymmetrical etherification of benzyl alcohols.[9] The reactions are typically carried out in a green solvent like propylene carbonate.[9]
Table 2: Comparative Performance of Catalysts in the Etherification of Benzyl Alcohols (Analogous Substrates)
| Catalyst System | Reactants | Solvent | Temp. (°C) | Yield (%) | Reference |
| Cu(OAc)₂/DMAP | Benzyl alcohol, PhBF₃K | CH₂Cl₂ | Room Temp | High | [7][8] |
| FeCl₃·6H₂O | Benzyl alcohol (symmetrical) | Propylene Carbonate | 100 | 53-91 | [9] |
| FeCl₂·4H₂O/Ligand | Benzyl alcohol, secondary alcohol | Propylene Carbonate | 100 | 52-89 | [9] |
Experimental Protocol: Iron-Catalyzed Symmetrical Etherification
-
Reaction Setup: In a pressure tube, combine this compound (2.0 mmol) and FeCl₃·6H₂O (0.05 mmol, 5 mol%).
-
Solvent Addition: Add propylene carbonate (1 mL).
-
Reaction: Seal the tube and stir the mixture at 100 °C for 14-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
III. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring of this compound provides a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12] This reaction is a powerful tool for the synthesis of biaryl compounds.
A. Comparison of Palladium Catalyst Systems
The choice of palladium catalyst and ligand is crucial for achieving high yields in Suzuki-Miyaura couplings. While data for the direct coupling of this compound is limited, studies on analogous 5-bromopyridine and 5-bromothiophene derivatives provide valuable insights into catalyst performance.[10][12]
Table 3: Performance of Palladium Catalysts in Suzuki Coupling of Bromo-aromatic Compounds (Analogous Substrates)
| Catalyst System | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 5-Bromo-2-chlorobenzothiazole | Phenylboronic acid | 100 | 12 | 85 | 5 | [10] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-methyl-1H-pyrazole | 2-(tributylstannyl)thiophene | 80 | 12 | 90 | 3 | [10] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 2-bromostyrene | 2-vinylphenylboronic acid | Not Specified | 2 | 50 | 2 | [11] |
Catalytic Cycle of Suzuki-Miyaura Coupling:
The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask under an inert atmosphere.
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Conclusion
The catalytic transformations of this compound offer a rich landscape for synthetic exploration. For selective oxidation to the aldehyde, TEMPO-based systems, particularly with a copper co-catalyst, provide a mild and highly efficient option, while palladium catalysts offer robust and high-yielding alternatives. For etherification, both copper and iron catalysts present viable, with the latter offering a more sustainable approach. In the realm of C-C bond formation, palladium-catalyzed Suzuki-Miyaura coupling remains the gold standard, with a wide array of catalysts and ligands available to tune reactivity. The choice of catalyst should be guided by the specific synthetic goal, substrate compatibility, and desired process conditions. The experimental data and protocols provided in this guide, though often based on analogous substrates, serve as a strong foundation for the development of optimized synthetic routes utilizing this compound.
References
-
Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]
-
de Nooy, A. E. J., Besemer, A. C., & van Bekkum, H. (1996). On the use of stable organic nitroxyl radicals for the oxidation of primary and secondary alcohols. Synthesis, 1996(10), 1153–1174. [Link]
-
TEMPO Air Catalyst. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Hu, H., Chen, S.-J., Krska, S. W., & Yoon, T. P. (2020). Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering. Nature Catalysis, 3(10), 823–829. [Link]
-
Sheldon, R. A., & Arends, I. W. C. E. (2004). Organocatalytic Oxidations Mediated by Nitroxyl Radicals. Advanced Synthesis & Catalysis, 346(9-10), 1051–1071. [Link]
-
Mechanism of benzyl alcohol oxidation over PAES‐TEMPO/NOx catalyst. ResearchGate. [Link]
-
Catalytic oxidation of benzyl alcohol and some p-substituted benzyl... ResearchGate. [Link]
-
Quach, T. D., & Batey, R. A. (2003). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Organic Letters, 5(8), 1381–1384. [Link]
-
Hu, H., Chen, S.-J., Krska, S. W., & Yoon, T. P. (2020). Copper-catalyzed benzylic C–H coupling with alcohols via radical relay. ChemRxiv. [Link]
-
Catalytic performance for solvent-free benzyl alcohol oxidation. a)... ResearchGate. [Link]
-
Catalytic performance in the oxidation of benzyl alcohol Specific... ResearchGate. [Link]
-
Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. Molecules, 25(6), 1469. [Link]
-
Quach, T. D., & Batey, R. A. (2003). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Organic Letters, 5(8), 1381–1384. [Link]
-
Bolm, C., Magnus, A. S., & Hildebrand, J. P. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters, 2(8), 1173–1175. [Link]
-
Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. ChemSusChem, 11(22), 3894–3900. [Link]
-
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Catalysts, 13(11), 1450. [Link]
-
Selective oxidation of alcohols and aldehydes on metal catalysts. ResearchGate. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4301. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53. [Link]
-
This compound. PubChem. [Link]
-
Catalytic Esterification of Acetic Acid with Methanol; Comparison of Photocatalytic and... ResearchGate. [Link]
-
(2-bromo-5-methylphenyl)methanol (C8H9BrO). PubChemLite. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. TEMPO Air Catalyst - Wordpress [reagents.acsgcipr.org]
- 7. Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Alternative Reagents for 5-Bromo-2-Methylbenzyl Alcohol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, scalability, and overall cost. 5-Bromo-2-methylbenzyl alcohol has established itself as a valuable building block, notably as a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. Its utility stems from the presence of a reactive bromine atom, which serves as a handle for various palladium-catalyzed cross-coupling reactions, and a benzyl alcohol moiety that allows for further functionalization.
This guide provides a comprehensive comparison of alternative reagents to 5-bromo-2-methylbenzyl alcohol, offering an objective analysis of their performance in key synthetic transformations. By examining the nuances of reactivity and providing supporting experimental data, this document aims to empower researchers to make informed decisions in their synthetic strategies, balancing reactivity with reagent availability and cost.
The Role of the Halogen: A Comparative Reactivity Analysis
The primary point of differentiation among analogs of 5-bromo-2-methylbenzyl alcohol lies in the nature of the halogen substituent. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
Alternative Halogenated Benzyl Alcohols
Several halogenated analogs of 5-bromo-2-methylbenzyl alcohol are commercially available or can be synthesized, each presenting a unique profile of reactivity and cost.
-
5-Iodo-2-methylbenzyl alcohol: The iodo analog is inherently more reactive than its bromo counterpart. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, iodo-substituted aromatics are generally more expensive and can be less stable.
-
5-Chloro-2-methylbenzyl alcohol: The chloro analog offers a significant cost advantage over the bromo derivative, making it an attractive option for large-scale synthesis. However, the greater strength of the C-Cl bond necessitates more forcing reaction conditions, often requiring more sophisticated and electron-rich ligands to facilitate the challenging oxidative addition step.
-
Other Substituted Benzyl Alcohols: Beyond simple halogen exchange, a variety of other substituted benzyl alcohols can be considered, depending on the desired electronic and steric properties of the final molecule. Examples include:
-
5-Bromo-2-fluorobenzyl alcohol
-
5-Bromo-2-chlorobenzyl alcohol
-
3-Bromo-5-hydroxybenzyl alcohol
-
5-Bromo-2-methoxybenzyl alcohol
-
The choice among these alternatives will be dictated by the specific requirements of the synthetic target and the economic considerations of the project.
Performance in Key Cross-Coupling Reactions
The utility of 5-bromo-2-methylbenzyl alcohol and its alternatives is most evident in their application in palladium-catalyzed cross-coupling reactions. Below is a comparative analysis of their expected performance in three of the most common and synthetically valuable transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reaction of a halobenzyl alcohol with a boronic acid or ester is a common strategy for the synthesis of diarylmethane derivatives.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Reagent | Halogen | Typical Catalyst System | Relative Reactivity | Expected Yield |
| 5-Iodo-2-methylbenzyl alcohol | Iodo | Pd(PPh₃)₄, K₂CO₃ | High | Excellent |
| 5-Bromo-2-methylbenzyl alcohol | Bromo | Pd(PPh₃)₄, K₂CO₃ | Moderate | Good to Excellent |
| 5-Chloro-2-methylbenzyl alcohol | Chloro | Pd₂(dba)₃, SPhos, K₃PO₄ | Low | Moderate to Good |
Yields are highly dependent on the specific boronic acid partner and optimization of reaction conditions.
The higher reactivity of the iodo- and bromo-derivatives allows for the use of standard palladium catalysts and bases. In contrast, the less reactive chloro-analog often requires more specialized and expensive catalysts and ligands to achieve comparable yields.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for a representative Suzuki-Miyaura and Sonogashira coupling are provided below.
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes a typical procedure for the coupling of a halobenzyl alcohol with an arylboronic acid.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromo-2-methylbenzyl alcohol (or alternative) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask, add 5-bromo-2-methylbenzyl alcohol, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add toluene and water.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene and add this solution to the reaction flask.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize substituted alkynes from aryl halides.
Table 2: Comparative Performance in a Representative Sonogashira Coupling
| Reagent | Halogen | Typical Catalyst System | Relative Reactivity | Expected Yield |
| 5-Iodo-2-methylbenzyl alcohol | Iodo | Pd(PPh₃)₂Cl₂, CuI, Et₃N | High | Excellent |
| 5-Bromo-2-methylbenzyl alcohol | Bromo | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Moderate | Good to Excellent |
| 5-Chloro-2-methylbenzyl alcohol | Chloro | Pd(OAc)₂, XPhos, Cs₂CO₃ | Low | Poor to Moderate |
Yields are highly dependent on the specific alkyne partner and optimization of reaction conditions.
The classic Sonogashira conditions involving a copper(I) co-catalyst are generally effective for the iodo- and bromo-substrates. The chloro-analog is significantly more challenging and often requires copper-free conditions with highly active palladium catalysts to avoid undesired side reactions.
Representative Sonogashira Coupling Protocol
This protocol outlines a standard procedure for the Sonogashira coupling of a halobenzyl alcohol with a terminal alkyne.
Diagram: Sonogashira Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Materials:
-
5-Bromo-2-methylbenzyl alcohol (or alternative) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask, add 5-bromo-2-methylbenzyl alcohol, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add THF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.
Table 3: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Reagent | Halogen | Typical Catalyst System | Relative Reactivity | Expected Yield |
| 5-Iodo-2-methylbenzyl alcohol | Iodo | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | High | Excellent |
| 5-Bromo-2-methylbenzyl alcohol | Bromo | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Moderate | Good to Excellent |
| 5-Chloro-2-methylbenzyl alcohol | Chloro | Pd(OAc)₂, RuPhos, NaOtBu | Low | Moderate to Good |
Yields are highly dependent on the specific amine coupling partner and optimization of reaction conditions.
Similar to the other cross-coupling reactions, the reactivity trend of I > Br > Cl holds for the Buchwald-Hartwig amination. The choice of ligand is critical, especially for the less reactive chloro-substrate, with bulky, electron-rich phosphine ligands generally providing the best results.
Conclusion: A Strategic Approach to Reagent Selection
The selection of an appropriate reagent in place of 5-bromo-2-methylbenzyl alcohol is a multifaceted decision that requires a careful balancing of reactivity, cost, and the specific demands of the synthetic target.
-
For maximal reactivity and mild conditions , 5-iodo-2-methylbenzyl alcohol is the preferred choice, albeit at a higher cost.
-
For a balance of reactivity and cost-effectiveness , 5-bromo-2-methylbenzyl alcohol remains a robust and reliable option for a wide range of applications.
-
For large-scale synthesis where cost is a primary driver , 5-chloro-2-methylbenzyl alcohol presents a viable alternative, provided that the necessary investment in more sophisticated catalyst systems and process optimization is made.
Ultimately, a thorough understanding of the principles of cross-coupling reactivity, coupled with the practical guidance provided in this document, will enable researchers to navigate the available options and select the optimal reagent to achieve their synthetic goals efficiently and economically.
References
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
- Yin, J., & Buchwald, S. L. (2000). A Catalytic System for the Suzuki Cross-Coupling of Aryl Bromides with Phenylboronic Acid. Organic Letters, 2(8), 1101-1104.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
A Comparative Guide to the Synthesis of (5-Bromo-2-methylphenyl)methanol for Research and Development
For researchers and professionals in the dynamic fields of pharmaceutical development and fine chemical synthesis, the efficient and scalable production of key intermediates is a cornerstone of success. (5-Bromo-2-methylphenyl)methanol is a valuable building block, and the selection of an optimal synthetic route can significantly impact project timelines and costs. This guide provides a comprehensive comparison of the primary methodologies for its synthesis, supported by established chemical principles and analogous experimental data.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several distinct precursors, primarily through the reduction of a carbonyl group or the formation of a new carbon-carbon bond via a Grignard reaction. The choice of strategy is often dictated by the availability of starting materials, desired scale, and considerations of chemical safety and environmental impact. This guide will explore three principal routes:
-
Reduction of 5-Bromo-2-methylbenzaldehyde: A straightforward approach utilizing a commercially available or readily synthesized aldehyde.
-
Reduction of 5-Bromo-2-methylbenzoic Acid: A robust method for larger-scale synthesis, starting from the corresponding carboxylic acid.
-
Grignard Reaction: A classic carbon-carbon bond-forming reaction, offering a versatile route from an aryl halide.
Comparative Analysis of Synthesis Routes
The efficiency of each synthetic pathway can be evaluated based on several key metrics, including reaction yield, purity of the final product, reaction time, and the nature of the reagents and conditions employed. The following table summarizes a comparative overview of the three main routes, with data extrapolated from analogous and well-documented reactions in the chemical literature.
| Parameter | Route 1: Aldehyde Reduction | Route 2: Carboxylic Acid Reduction | Route 3: Grignard Synthesis |
| Starting Material | 5-Bromo-2-methylbenzaldehyde | 5-Bromo-2-methylbenzoic acid | 1,5-Dibromo-2-methylbenzene |
| Key Reagents | Sodium borohydride (NaBH₄) | Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF) | Magnesium (Mg), Formaldehyde (CH₂O) |
| Typical Solvent(s) | Methanol, Ethanol | Tetrahydrofuran (THF), Diethyl ether | Diethyl ether, THF |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux | 0 °C to Room Temperature |
| Typical Reaction Time | 1-3 hours | 2-12 hours | 2-4 hours |
| Estimated Yield | ~85-95%[1][2] | ~90-99%[3] | ~70-85% |
| Key Advantages | Mild reaction conditions, high selectivity, simple workup. | High yield, can be cost-effective at scale. | Utilizes a different starting material, offering flexibility. |
| Key Disadvantages | Aldehyde precursor may be less stable or more expensive than the carboxylic acid. | Requires highly reactive and pyrophoric reagents (LiAlH₄), stringent anhydrous conditions. | Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions. |
Detailed Experimental Protocols and Mechanistic Insights
Route 1: Reduction of 5-Bromo-2-methylbenzaldehyde
This method is often preferred for its operational simplicity and the use of the mild reducing agent, sodium borohydride. The aldehyde precursor, 5-bromo-2-methylbenzaldehyde, can be sourced commercially or synthesized via the bromination of 2-methylbenzaldehyde.
Workflow for Aldehyde Reduction:
Caption: Workflow for the synthesis of this compound via aldehyde reduction.
Experimental Protocol (Representative):
-
Dissolution: In a round-bottom flask, dissolve 5-bromo-2-methylbenzaldehyde (1.0 eq.) in methanol (10 mL per gram of aldehyde) and cool the solution to 0 °C in an ice bath.
-
Reduction: To the stirred solution, add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise, maintaining the temperature below 10 °C. The addition of NaBH₄ results in the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the aldehyde.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water. The borate esters formed during the reaction are hydrolyzed to the desired alcohol and boric acid salts.
-
Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. The product can be further purified by silica gel column chromatography if necessary.
Route 2: Reduction of 5-Bromo-2-methylbenzoic Acid
For larger-scale syntheses, the reduction of the more stable and often more economical 5-bromo-2-methylbenzoic acid is a viable option. This transformation requires a stronger reducing agent than NaBH₄, with lithium aluminum hydride (LiAlH₄) or a borane complex being the reagents of choice.
Workflow for Carboxylic Acid Reduction:
Caption: Workflow for the synthesis of this compound via carboxylic acid reduction.
Experimental Protocol (Representative using LiAlH₄):
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add lithium aluminum hydride (LiAlH₄, 2.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Addition of Acid: Dissolve 5-bromo-2-methylbenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. The carboxylic acid is first deprotonated by the hydride, followed by the reduction of the resulting carboxylate.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Workup: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). This procedure is critical for safely neutralizing the reactive hydride and precipitating the aluminum salts, making them easy to filter.
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude alcohol.
Route 3: Grignard Synthesis
This classical approach involves the formation of an organometallic intermediate, a Grignard reagent, which then acts as a nucleophile. For the synthesis of a primary benzyl alcohol, the Grignard reagent is reacted with formaldehyde.
Workflow for Grignard Synthesis:
Caption: Workflow for the Grignard synthesis of this compound.
Experimental Protocol (Representative):
-
Grignard Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium surface. Add a solution of 1,5-dibromo-2-methylbenzene (1.0 eq.) in anhydrous diethyl ether dropwise to initiate the reaction. The formation of the Grignard reagent is an exothermic process and may require cooling to maintain a gentle reflux.[4]
-
Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Pass gaseous formaldehyde (generated by heating paraformaldehyde) over the surface of the stirred solution, or add a suspension of dry paraformaldehyde. The nucleophilic Grignard reagent attacks the electrophilic carbon of formaldehyde.
-
Workup: After the reaction is complete, quench it by slowly pouring the mixture into a cold, saturated aqueous solution of ammonium chloride. This protonates the intermediate magnesium alkoxide to the alcohol and precipitates magnesium salts.
-
Isolation and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by distillation or column chromatography.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Below are the predicted ¹H and ¹³C NMR chemical shifts.
Predicted NMR Spectral Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.35 | d | 1H | Ar-H |
| ¹H | ~7.25 | dd | 1H | Ar-H |
| ¹H | ~7.05 | d | 1H | Ar-H |
| ¹H | ~4.60 | s | 2H | -CH₂OH |
| ¹H | ~2.25 | s | 3H | Ar-CH₃ |
| ¹H | ~1.70 | t (broad) | 1H | -OH |
| ¹³C | ~139 | s | - | Ar-C |
| ¹³C | ~137 | s | - | Ar-C |
| ¹³C | ~132 | s | - | Ar-CH |
| ¹³C | ~130 | s | - | Ar-CH |
| ¹³C | ~128 | s | - | Ar-CH |
| ¹³C | ~121 | s | - | Ar-C-Br |
| ¹³C | ~63 | s | - | -CH₂OH |
| ¹³C | ~19 | s | - | Ar-CH₃ |
Note: Predicted chemical shifts are based on standard NMR prediction software and data from structurally similar compounds. Actual experimental values may vary.
Conclusion and Recommendations
The choice of the most efficient synthesis route for this compound depends on the specific requirements of the project.
-
For small-scale laboratory synthesis where operational simplicity and mild conditions are paramount, the reduction of 5-bromo-2-methylbenzaldehyde with NaBH₄ is highly recommended.
-
For larger-scale production where cost of starting materials and overall yield are critical, the reduction of 5-bromo-2-methylbenzoic acid with a borane complex or LiAlH₄ (with appropriate safety precautions) is likely the most efficient route.
-
The Grignard synthesis offers a valuable alternative, particularly if the dibrominated starting material is readily available and other precursors are not.
Each method presents a viable pathway to the target molecule. A thorough evaluation of available resources, scale, and safety infrastructure should guide the final selection of the synthetic strategy.
References
-
Organic Syntheses, Coll. Vol. 6, p.101 (1988); Vol. 56, p.32 (1977). [Link]
-
Organic Syntheses, Coll. Vol. 1, p.77 (1941); Vol. 5, p.47 (1925). [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]
-
Synthesis of benzylic alcohols. (n.d.). Organic Chemistry Portal. [Link]
-
NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. (2014). Oriental Journal of Chemistry. [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem Compound Summary for CID 12993770, this compound. (n.d.). National Center for Biotechnology Information. [Link]
-
Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4. (2003). SciELO. [Link]
Sources
- 1. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 2. scielo.br [scielo.br]
- 3. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 4. WO2002088058A1 - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (5-Bromo-2-methylphenyl)methanol
Introduction: The Critical Role of Analytical Rigor in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the journey of a drug candidate from discovery to market is paved with exacting analytical science. The purity, stability, and overall quality of active pharmaceutical ingredients (APIs) and their intermediates are not merely desirable attributes; they are fundamental prerequisites for safety and efficacy. (5-Bromo-2-methylphenyl)methanol, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its chemical integrity through robust and reliable analytical methods is paramount.
This guide provides an in-depth, comparative analysis of principal analytical techniques for the characterization and quantification of this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for the cross-validation of these methods. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in their analytical endeavors. The principles and methodologies discussed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP)[1][2][3][4][5][6][7][8][9][10][11].
The Analytical Imperative: Why Cross-Validation Matters
A single analytical method, however well-developed, provides only one perspective on the chemical reality of a sample. Cross-validation, the process of corroborating results from two or more orthogonal analytical techniques, provides a more holistic and trustworthy assessment of a compound's quality. This is particularly crucial for impurity profiling, where different methods may exhibit varying sensitivities and selectivities towards different types of impurities[1][12][13][14]. By comparing the data from diverse analytical platforms, we can build a comprehensive and self-validating system that enhances our confidence in the reported results.
This guide will focus on the cross-validation of three powerful analytical techniques for this compound:
-
High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, ideal for non-volatile and thermally labile compounds[1][15].
-
Gas Chromatography (GC): A premier technique for the analysis of volatile and semi-volatile substances[15][16].
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that provides direct measurement of purity without the need for a specific reference standard for each impurity[3][6][7][17][18].
The following diagram illustrates the logical workflow for the cross-validation of these analytical methods.
Caption: Workflow for cross-validation of analytical methods.
Comparative Performance of Analytical Methods: A Data-Driven Approach
The selection of an appropriate analytical method is contingent upon the specific analytical challenge. The following tables present a comparative summary of the performance of HPLC, GC, and qNMR for the analysis of this compound, based on established principles and hypothetical, yet scientifically plausible, experimental data.
Table 1: Comparison of Key Performance Characteristics
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Applicability | Excellent for non-volatile and thermally labile compounds. Ideal for purity and impurity profiling. | Suitable for volatile and semi-volatile compounds. May require derivatization for polar analytes. | Universal for soluble compounds containing NMR-active nuclei. Excellent for purity determination and structural elucidation. |
| Specificity | High, especially with photodiode array (PDA) or mass spectrometry (MS) detection. | Very high, particularly when coupled with a mass spectrometer (GC-MS). | Inherently high due to the unique chemical shift of each proton. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level), especially with sensitive detectors like FID or MS. | Moderate (µg to mg level). |
| Precision (%RSD) | Typically < 2% | Typically < 2% | Typically < 1% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% (as a primary method) |
| Throughput | Moderate to high. | Moderate to high. | Low to moderate. |
Table 2: Hypothetical Validation Data Summary for Purity Assay of this compound
| Validation Parameter | HPLC-UV | GC-FID | ¹H-qNMR | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 99.2% | 100.1% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | 0.8% | 1.1% | 0.3% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.2% | 1.5% | 0.5% | ≤ 2.0% |
| LOD | 0.01% | 0.005% | 0.05% | Reportable |
| LOQ | 0.03% | 0.015% | 0.15% | Reportable |
| Robustness | Passed | Passed | Passed | No significant impact on results |
Experimental Protocols: A Step-by-Step Guide to Method Validation
To ensure the trustworthiness of our analytical data, each method must undergo a rigorous validation process. The following are detailed, step-by-step protocols for the validation of HPLC, GC, and qNMR methods for the analysis of this compound.
Protocol 1: Reversed-Phase HPLC Method for Purity and Impurity Determination
This protocol outlines a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
3. Validation Procedure:
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the main peak from all degradation products[2][8][9][19][20].
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration) and inject each in triplicate. Plot a calibration curve and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Robustness: Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability.
Caption: Workflow for HPLC method validation.
Protocol 2: Gas Chromatography Method for Volatile Impurities and Residual Solvents
This protocol is designed to quantify potential volatile organic impurities and residual solvents in the this compound drug substance.
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 minutes.
-
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of relevant residual solvents (e.g., toluene, methanol, acetone) in a suitable solvent like dimethyl sulfoxide (DMSO). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial and add 1 mL of DMSO.
3. Validation Procedure:
-
The validation will follow the same principles as the HPLC method, with a focus on specificity (resolution of all relevant solvents), linearity, accuracy (spike recovery), and precision.
Protocol 3: Quantitative ¹H-NMR for Absolute Purity Determination
This qNMR protocol provides a direct and highly accurate method for determining the absolute purity of this compound.
1. Instrumentation and Experimental Parameters:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a signal that does not overlap with the analyte signals.
-
Pulse Program: A simple 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent and ensure complete dissolution.
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Caption: Logical relationship for qNMR purity calculation.
Conclusion: An Integrated Approach to Analytical Excellence
The cross-validation of analytical methods is not merely a regulatory requirement but a cornerstone of sound scientific practice in pharmaceutical development. For a critical intermediate like this compound, a multi-faceted analytical approach that leverages the strengths of orthogonal techniques such as HPLC, GC, and qNMR is indispensable.
This guide has provided a comprehensive framework for the comparison and cross-validation of these methods, grounded in the principles of scientific integrity and regulatory compliance. By implementing these detailed protocols and adhering to the principles of data-driven decision-making, researchers can ensure the quality and consistency of their analytical results, thereby contributing to the development of safe and effective medicines. The continuous lifecycle management of these analytical procedures is also crucial to ensure they remain fit for purpose over time[9][18].
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures. (2024). [Link][1]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. (2024). [Link][16]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link][17]
-
U.S. Food and Drug Administration. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][3]
-
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link][5]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025). [Link][18]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Q2(R2) Validation of analytical procedures. (2023). [Link][6]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. (2025). [Link][14]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link][7]
-
MedCrave online. Forced degradation studies. (2016). [Link][8]
-
International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. (2014). [Link][9]
-
United States Pharmacopeia. 〈1225〉 Validation of Compendial Procedures. [Link][10]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (2022). [Link][19]
-
Journal of Chromatography B: Biomedical Sciences and Applications. Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography. (1991). [Link][4]
-
Research and Reviews: Journal of Pharmaceutical Analysis. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). [Link][13]
-
Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link][11]
-
Journal of Liquid Chromatography & Related Technologies. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. [Link][22]
-
Semantic Scholar. Forced degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). [Link][20]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). [Link][16]
-
New Science Society International Scientific Journal. VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS. (2025). [Link][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. scirp.org [scirp.org]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC) [eureka.patsnap.com]
- 13. rroij.com [rroij.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS | Bulletin news in New Science Society International Scientific Journal [newarticle.ru]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. emerypharma.com [emerypharma.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. biomedres.us [biomedres.us]
- 20. [PDF] Forced degradation and Stability Testing: Strategies and Analytical Perspectives | Semantic Scholar [semanticscholar.org]
- 21. This compound | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
A Comparative Guide to the Reactivity of Bromo- and Chloro-Analogues in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the choice between a bromo- or chloro-analogue as a synthetic precursor is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental data, to empower chemists to make informed decisions in experimental design.
Foundational Principles: Decoding Halogen Reactivity
The disparate reactivity between bromo- and chloro-substituted compounds is not arbitrary; it is governed by fundamental physicochemical properties. Understanding these principles is key to predicting reaction outcomes and optimizing conditions.
Bond Dissociation Energy (BDE)
The energy required to cleave a bond homolytically is a primary determinant of reactivity, particularly in reactions where bond-breaking is the rate-determining step, such as the oxidative addition in cross-coupling catalysis.[1][2] The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1][3][4] This is due to the larger atomic size of bromine, which results in a longer and consequently weaker C-X bond.[4][5]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | 327 - 328 |
| C-Br | 285 - 276 |
Data compiled from various sources.[4][6]
This lower BDE for the C-Br bond means less energy is required for its cleavage, often translating to faster reaction rates and the feasibility of using milder reaction conditions.[1][3]
Leaving Group Ability
In nucleophilic substitution reactions, the facility with which a halide departs is crucial. A good leaving group is a species that is stable on its own. The stability of the halide anions follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is directly related to the strength of their conjugate acids (HI > HBr > HCl > HF).[7][8] Because HBr is a stronger acid than HCl, bromide (Br⁻) is a weaker base and a more stable anion than chloride (Cl⁻), making it a better leaving group.[7][8] This enhanced stability allows the C-Br bond to break more readily during nucleophilic attack.[9]
Polarizability
Polarizability refers to the ease with which the electron cloud of an atom can be distorted by an external electric field. Bromine is larger and has more electrons than chlorine, making it more polarizable.[10] In many reactions, particularly those involving soft electrophiles like palladium(0) catalysts, the greater polarizability of the C-Br bond facilitates a more effective interaction with the catalyst's electron-rich d-orbitals, accelerating key steps like oxidative addition.[1]
Reactivity in Key Synthetic Transformations
The theoretical principles outlined above manifest in tangible differences in reactivity across a spectrum of common organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
In the vast majority of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), the reactivity trend for aryl halides is consistently I > Br > OTf > Cl.[1][3] This order is primarily dictated by the kinetics of the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1][11]
The weaker C-Br bond allows for faster oxidative addition to the Pd(0) center compared to the stronger C-Cl bond.[1][3] Consequently, reactions with aryl bromides typically proceed under milder conditions—lower temperatures, shorter reaction times, and lower catalyst loadings—and often result in higher yields.[1][3]
While aryl bromides are more reactive, significant advances in ligand design (e.g., bulky, electron-rich phosphines) have made the coupling of the more economical and abundant aryl chlorides increasingly feasible.[1][12] However, these conditions are often more forcing, requiring higher temperatures or more specialized, expensive catalyst systems.[12][13][14]
Caption: Oxidative addition step in cross-coupling.
Nucleophilic Substitution (Sₙ1 and Sₙ2)
In both Sₙ1 and Sₙ2 reactions, alkyl bromides are generally more reactive than alkyl chlorides.[15]
-
Sₙ2 Reactions: The reaction rate is dependent on both the substrate and the nucleophile.[16] Since bromide is a better leaving group than chloride, the transition state of the reaction is lower in energy, leading to a faster reaction rate. The general reactivity order is R-I > R-Br > R-Cl > R-F.[15][17]
-
Sₙ1 Reactions: The rate-determining step is the formation of a carbocation, which involves the departure of the leaving group.[9][16] Again, because bromide is a more stable anion and thus a better leaving group, alkyl bromides will ionize to form carbocations more rapidly than their chloro-counterparts.
Grignard Reagent Formation
The formation of Grignard reagents (RMgX) involves the reaction of an organic halide with magnesium metal. The reactivity for this process also follows the trend R-I > R-Br > R-Cl.[18] Alkyl and aryl bromides typically initiate reaction with magnesium more readily and under less forcing conditions than chlorides.[18][19] While most organic chlorides can form Grignard reagents, their reaction rates are generally slower and not limited by mass transport, unlike the more reactive bromides and iodides.[20][21]
Caption: Decision workflow for selecting a halogen analogue.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To provide a practical illustration of the reactivity difference, the following protocol outlines a comparative experiment for the Suzuki-Miyaura coupling of 4-bromoanisole versus 4-chloroanisole.
Objective: To compare the reaction conversion and yield for the coupling of an aryl bromide and an aryl chloride with phenylboronic acid under identical, mild conditions.
Materials:
-
4-Bromoanisole
-
4-Chloroanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol/Water (9:1)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup (Parallel Reactions):
-
To two separate oven-dried round-bottom flasks equipped with stir bars and condensers, add phenylboronic acid (1.2 mmol, 146 mg) and potassium carbonate (2.0 mmol, 276 mg).
-
To Flask A, add 4-bromoanisole (1.0 mmol, 187 mg, 126 µL).
-
To Flask B, add 4-chloroanisole (1.0 mmol, 142.5 mg, 128 µL).
-
-
Catalyst Preparation:
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.08 mmol, 21 mg) in 2 mL of toluene.
-
-
Reaction Initiation:
-
Evacuate and backfill each reaction flask with an inert gas (Argon) three times.
-
To each flask, add 8 mL of a degassed 9:1 mixture of Toluene:Ethanol/Water.
-
Via syringe, add 1 mL of the catalyst premix to each flask.
-
-
Reaction and Monitoring:
-
Heat both reaction mixtures to 80°C with vigorous stirring.
-
Monitor the progress of each reaction by taking aliquots at 1, 4, and 24 hours. Analyze the aliquots by GC-MS or TLC to determine the consumption of starting material and formation of 4-methoxybiphenyl.
-
-
Workup and Isolation:
-
After 24 hours, cool the reactions to room temperature.
-
Dilute each mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to isolate 4-methoxybiphenyl.
-
Expected Outcome:
The reaction with 4-bromoanisole (Flask A) is expected to show significantly higher conversion and yield at each time point compared to 4-chloroanisole (Flask B).[1][3] It is likely that the bromo-analogue will reach full conversion within 4-12 hours, while the chloro-analogue may show only partial conversion even after 24 hours under these mild conditions.
Conclusion
The choice between bromo- and chloro-analogues is a classic trade-off between reactivity and cost. Bromo-derivatives are demonstrably more reactive across a wide range of essential synthetic transformations due to their lower C-Br bond dissociation energy and the superior leaving group ability of bromide.[1][2] This translates to milder reaction conditions, faster rates, and often higher yields.
Conversely, chloro-analogues offer significant economic advantages, being generally cheaper and more widely available. While historically challenging substrates, modern advancements in catalysis have unlocked their synthetic potential, albeit often requiring more stringent conditions or specialized catalyst systems.[1][13] The optimal choice, therefore, depends on the specific synthetic target, the scale of the reaction, and the economic constraints of the project.
References
-
Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Royal Society of Chemistry. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Rogers, H. R., et al. (1976). Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. Journal of the American Chemical Society. Available at: [Link]
-
Alkyl Halide Reactivity. Michigan State University Department of Chemistry. Available at: [Link]
-
Comparing the reactivity of chloro-, bromo- and iodoalkanes. AQA A-level chemistry 3.3 Haloalkanes. (2020, May 4). YouTube. Available at: [Link]
-
Bond dissociation energy. Wikipedia. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10). Available at: [Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. (2018, March 17). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. Video: Leaving Groups [jove.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. forums.studentdoctor.net [forums.studentdoctor.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. quora.com [quora.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium | Semantic Scholar [semanticscholar.org]
Economic analysis of different synthetic pathways to (5-Bromo-2-methylphenyl)methanol
An Economic Analysis of Synthetic Pathways to (5-Bromo-2-methylphenyl)methanol: A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of this compound
This compound, also known as 5-bromo-2-methylbenzyl alcohol, is a crucial intermediate in the synthesis of a wide array of high-value organic molecules.[1][2][3] Its bifunctional nature, featuring a reactive benzyl alcohol moiety and a bromine-substituted aromatic ring, makes it a versatile building block for introducing the 5-bromo-2-methylphenyl group into more complex structures. This structural motif is of particular interest in medicinal chemistry and materials science. For instance, it serves as a key precursor in the synthesis of certain pharmaceuticals, where the specific substitution pattern is essential for biological activity.[4][5] Given its pivotal role, the selection of a synthetic pathway that is not only efficient in terms of chemical yield but also economically viable and scalable is a critical consideration for any research and development program.
This guide provides a detailed economic and technical analysis of the most common synthetic routes to this compound. We will delve into the causality behind experimental choices, compare the performance of different pathways with supporting data, and provide detailed protocols to enable researchers to make informed decisions based on their specific needs, whether for lab-scale research or industrial-scale production.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several common starting materials. The choice of pathway is often a trade-off between the cost of raw materials, the number of synthetic steps, reagent toxicity, and the overall process efficiency. The three primary strategies evaluated in this guide are:
-
Reduction of 5-Bromo-2-methylbenzoic Acid: A direct, one-step reduction of a commercially available carboxylic acid.
-
Reduction of 5-Bromo-2-methylbenzaldehyde: A similar one-step reduction from the corresponding aldehyde.
-
Hydrolysis of 5-Bromo-2-methylbenzyl Bromide: A two-step process involving the bromination of a toluene derivative followed by hydrolysis.
The following diagram illustrates the relationship between these key intermediates and the final product.
Caption: Key synthetic precursors to this compound.
Pathway 1: Reduction of 5-Bromo-2-methylbenzoic Acid
This pathway is conceptually straightforward, involving the direct reduction of the carboxylic acid functional group. The primary starting material, 5-Bromo-2-methylbenzoic acid, is readily synthesized via the bromination of 2-methylbenzoic acid (o-toluic acid).[6][7]
Causality of Experimental Choices: The choice of reducing agent is the most critical factor in this pathway.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of efficiently converting carboxylic acids to primary alcohols. However, its high reactivity with protic solvents (like water and alcohols) necessitates strictly anhydrous reaction conditions, which can add complexity and cost at scale.[8] It is also relatively expensive and poses significant safety risks if not handled properly.
-
Borane (BH₃): Often used as a complex with tetrahydrofuran (BH₃·THF), borane is another effective reagent for this transformation. It is generally considered safer than LiAlH₄ but still requires anhydrous conditions and careful handling.
Economic Analysis: While this route is attractive due to its directness (often a single step from the acid), the high cost and stringent handling requirements of powerful hydride reducing agents can make it less economically favorable for large-scale production compared to other methods. The primary costs are associated with the reducing agent and the anhydrous solvents required.
Experimental Protocol: LiAlH₄ Reduction of 5-Bromo-2-methylbenzoic Acid
-
Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.[8]
-
Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄) powder at 0 °C (ice bath).
-
Substrate Addition: A solution of 5-Bromo-2-methylbenzoic acid (1.0 equiv) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by cooling to 0 °C and slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is critical for safely decomposing excess LiAlH₄ and precipitating aluminum salts.
-
Work-up: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by silica gel column chromatography or recrystallization.
Caption: Workflow for the reduction of 5-Bromo-2-methylbenzoic acid.
Pathway 2: Reduction of 5-Bromo-2-methylbenzaldehyde
This pathway is analogous to the reduction of the carboxylic acid but starts from the corresponding aldehyde, 5-bromo-2-methylbenzaldehyde.[9][10]
Causality of Experimental Choices: The key advantage of this route is the ability to use milder, cheaper, and safer reducing agents.
-
Sodium Borohydride (NaBH₄): This is the reagent of choice for reducing aldehydes and ketones due to its excellent functional group tolerance, lower cost, and ease of handling. Unlike LiAlH₄, it can be used in protic solvents like methanol or ethanol, which dramatically simplifies the experimental setup and reduces solvent costs.[11]
Economic Analysis: This pathway is often the most economically attractive for both lab-scale and industrial production. The starting aldehyde may be more expensive than the carboxylic acid, but this is frequently offset by the significantly lower cost of NaBH₄ and the simplified reaction conditions (no need for strictly anhydrous solvents). The operational safety and ease of work-up also contribute to lower overall process costs.
Experimental Protocol: NaBH₄ Reduction of 5-Bromo-2-methylbenzaldehyde
-
Setup: A round-bottomed flask is equipped with a magnetic stirrer. Anhydrous conditions are not strictly necessary.
-
Dissolution: 5-Bromo-2-methylbenzaldehyde (1.0 equiv) is dissolved in methanol or ethanol at room temperature.
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath, and Sodium Borohydride (NaBH₄) (typically 1.1-1.5 equiv) is added slowly in portions.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours. Reaction progress is monitored by TLC.
-
Quenching: The reaction is quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to decompose excess NaBH₄.
-
Work-up: The bulk of the alcoholic solvent is removed under reduced pressure. The remaining aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The product is often of high purity after work-up but can be further purified by recrystallization if necessary.
Caption: Workflow for the reduction of 5-Bromo-2-methylbenzaldehyde.
Pathway 3: Synthesis via Benzylic Bromination and Hydrolysis
This two-step approach begins with a more fundamental starting material, such as 2-bromo-5-methyltoluene, and proceeds through a benzyl bromide intermediate.
Causality of Experimental Choices:
-
Benzylic Bromination: This step involves a free-radical halogenation at the benzylic position. N-Bromosuccinimide (NBS) is the most common reagent for this transformation, typically used with a radical initiator like azobisisobutyronitrile (AIBN) or initiated by UV light.[12] This method is highly selective for the benzylic position over aromatic bromination. Using elemental bromine under UV light is also possible but can be less selective.
-
Hydrolysis: The resulting 5-bromo-2-methylbenzyl bromide is then converted to the alcohol. This is a standard nucleophilic substitution (Sₙ) reaction. It can be achieved by heating the benzyl bromide in an aqueous solution, often with a base like sodium carbonate or hydroxide to neutralize the HBr byproduct and drive the reaction to completion.
Economic Analysis: The primary advantage of this route is the potentially low cost of the initial starting material (a substituted toluene). However, it involves two distinct synthetic steps, which can increase labor and equipment costs. The cost of NBS and a radical initiator must be considered. Furthermore, benzyl bromides are potent lachrymators and require careful handling, which can increase operational costs related to safety measures.[13][14]
Experimental Protocol: Bromination and Hydrolysis
Step A: Benzylic Bromination of 2-Bromo-5-methyltoluene
-
Setup: A round-bottomed flask is charged with 2-bromo-5-methyltoluene (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv), and a catalytic amount of AIBN in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.[12]
-
Reaction: The mixture is heated to reflux (the boiling point of the solvent) to initiate the radical reaction. The reaction is monitored by observing the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.
-
Work-up: After cooling, the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried, and concentrated to give the crude 5-bromo-2-methylbenzyl bromide.
Step B: Hydrolysis of 5-Bromo-2-methylbenzyl Bromide
-
Setup: The crude benzyl bromide is dissolved in a mixture of an organic solvent (like acetone or THF) and water.
-
Reaction: Sodium carbonate (Na₂CO₃) or another suitable base is added, and the mixture is heated to reflux for several hours until TLC shows the disappearance of the starting material.
-
Work-up: The organic solvent is removed by distillation. The aqueous residue is extracted with ethyl acetate. The organic extracts are combined, dried, and concentrated to yield the crude alcohol.
-
Purification: The final product is purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis via bromination and hydrolysis.
Comparative Data Summary
The following table provides a semi-quantitative comparison of the three pathways. Costs are categorized as Low (
| Feature | Pathway 1: Acid Reduction | Pathway 2: Aldehyde Reduction | Pathway 3: Bromination/Hydrolysis |
| Starting Material Cost | $ | ||
| Key Reagent Cost | $ (NaBH₄) | ||
| Number of Steps | 1 | 1 | 2 |
| Typical Yield | High (85-95%) | Very High (90-98%) | Moderate-High (70-85% over 2 steps) |
| Process Safety | Low (Pyrophoric Reagent) | High (Stable Reagent) | Medium (Lachrymator Intermediate) |
| Solvent/Setup Cost | High (Anhydrous) | Low (Protic Solvents) | Medium (Standard Reflux) |
| Scalability | Challenging | Excellent | Good |
| Overall Economic Rank | 3 | 1 | 2 |
Conclusion and Recommendation
Based on this analysis, the reduction of 5-bromo-2-methylbenzaldehyde with sodium borohydride (Pathway 2) emerges as the most economically and practically advantageous route for the synthesis of this compound. Its primary benefits include:
-
High Yield and Purity: The reaction is typically clean and high-yielding.
-
Cost-Effectiveness: The use of inexpensive reagents (NaBH₄) and standard solvents (methanol, ethanol) significantly lowers material costs.
-
Operational Safety and Simplicity: The process avoids hazardous, pyrophoric reagents and does not require strictly anhydrous conditions, making it safer and easier to scale up.
While the synthesis via bromination and hydrolysis (Pathway 3) is a viable alternative, especially if a very cheap toluene precursor is available, the additional step and the handling of a lachrymatory intermediate make it less efficient overall. The reduction of the carboxylic acid (Pathway 1) is generally the least economical option for large-scale synthesis due to the high cost and hazards associated with LiAlH₄.
For researchers and drug development professionals, Pathway 2 offers the most reliable, cost-effective, and scalable method for producing this compound, facilitating the rapid advancement of research and development pipelines.
References
- Vertex AI Search. Grignard Reaction.
- Google Patents. CN102329192A - Benzyl bromide synthesis method.
- Organic Chemistry Portal.
- Guidechem. What is the synthesis method of Benzyl bromide? - FAQ.
- Vertex AI Search. Grignard Reaction: Synthesis of Triphenylmethanol.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- CymitQuimica. 5-Bromo-2-methylbenzyl Alcohol.
- ResearchGate. What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?
- Google Patents. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
- ChemicalBook. 5-Bromo-2-methylbenzoic acid synthesis.
- Google Patents.
- ChemicalBook. 5-Bromo-2-methylbenzoic acid | 79669-49-1.
- Organic Syntheses Procedure. 2-Amino-5-bromobenzaldehyde.
- Vulcanchem. 2-Bromo-5-methylbenzoic acid - 6967-82-4.
- TSI Journals. the-grignard-synthesis-of-triphenylmethanol.pdf.
- ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol.
- PubChem. 5-Bromo-2-hydroxybenzyl alcohol | C7H7BrO2 | CID 75342.
- Chem-Impex. 5-Bromo-2-methylbenzoic acid.
- BLD Pharm. 258886-04-3|this compound.
- PubChem. 5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004.
- Catalysis Today. First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals.
- PubChem. This compound | C8H9BrO | CID 12993770.
- Google Patents.
- PubChemLite. 5-bromo-2-methylbenzaldehyde (C8H7BrO).
- PubChem. 5-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10420289.
Sources
- 1. 5-Bromo-2-methylbenzyl Alcohol | CymitQuimica [cymitquimica.com]
- 2. 258886-04-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Bromo-2-methylbenzoic acid | 79669-49-1 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. PubChemLite - 5-bromo-2-methylbenzaldehyde (C8H7BrO) [pubchemlite.lcsb.uni.lu]
- 10. 5-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10420289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. impact.ornl.gov [impact.ornl.gov]
- 12. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 13. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 14. Page loading... [wap.guidechem.com]
A Researcher's Guide to Spectroscopic Differentiation of Brominated Aromatic Compounds
<_
In the landscape of pharmaceutical research and synthetic chemistry, the precise identification and characterization of brominated aromatic compounds are paramount. These moieties are integral to a vast array of active pharmaceutical ingredients and synthetic intermediates. The subtle, yet critical, differences between isomers—such as 2-bromoanisole, 3-bromoanisole, and 4-bromoanisole—or between structurally similar molecules like 4-bromoanisole and 4-bromotoluene, demand a robust, multi-faceted analytical approach. Misidentification can lead to significant setbacks in development timelines and compromise the integrity of research outcomes.
This guide provides an in-depth, comparative analysis of key spectroscopic techniques essential for the unambiguous characterization of these compounds. We will use 4-bromoanisole as our primary reference compound and compare its spectral features against its isomers and the closely related 4-bromotoluene. By understanding the principles behind the spectral differences and adhering to rigorous experimental protocols, researchers can confidently elucidate the structure of their target molecules.
The Foundational Principles of Spectroscopic Analysis
The efficacy of spectroscopic characterization lies in the unique interaction of molecules with electromagnetic radiation. Each technique probes a different aspect of the molecule's structure, and when used in concert, they provide a comprehensive structural fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The chemical shift, splitting pattern (multiplicity), and integration of signals provide detailed information about the connectivity and spatial arrangement of atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, revealing their presence in the molecule.
-
Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular weight and the distinct isotopic pattern of bromine are key identifiers.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy examines electronic transitions within the molecule. The wavelength of maximum absorbance (λ_max) is influenced by the aromatic system and its substituents.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. The position of the bromine and methoxy or methyl groups on the aromatic ring creates distinct electronic environments, leading to predictable and discernible differences in the ¹H and ¹³C NMR spectra.
Causality in NMR: Why Substituents Matter
The chemical shift of a proton or carbon nucleus is dictated by its local electron density. Electronegative atoms like bromine and oxygen deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like a methyl group, shield adjacent nuclei, shifting them upfield. The symmetry of the molecule is also a critical factor; in a para-substituted compound like 4-bromoanisole, molecular symmetry results in fewer unique signals compared to its ortho- and meta-isomers.[1]
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A self-validating NMR protocol ensures accuracy and reproducibility.
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the compound into a clean vial.[2][3][4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5] The solvent should be free of water and other impurities.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[5][6]
-
Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample height of about 4 cm to optimize the shimming process.[2][4]
-
-
Instrument Setup & Acquisition :
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.[5]
-
Shim the magnetic field to maximize its homogeneity across the sample, which is critical for obtaining sharp, well-resolved peaks.
-
For ¹H NMR, acquire 8-16 scans with a relaxation delay of 1-5 seconds.[5]
-
For ¹³C NMR, which has a much lower natural abundance, acquire 1024 or more scans with a proton-decoupled pulse program to simplify the spectrum and enhance the signal-to-noise ratio.[5]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure a flat baseline and accurate integrations.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.[5]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
Comparative ¹H NMR Data
The ¹H NMR spectra of bromoanisole isomers are particularly illustrative. 4-bromoanisole, due to its symmetry, shows a simple pattern of two doublets in the aromatic region. In contrast, the ortho and meta isomers exhibit more complex splitting patterns due to the lower symmetry.
Table 1: Comparative ¹H NMR Data (Aromatic Region, CDCl₃)
| Compound | Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
| 4-Bromoanisole | H-2, H-6 | ~7.38 | d |
| H-3, H-5 | ~6.78 | d | |
| 2-Bromoanisole | H-6 | ~7.50 | dd |
| H-3, H-4, H-5 | ~6.8-7.3 | m | |
| 3-Bromoanisole | H-2, H-4, H-5, H-6 | ~6.8-7.3 | m |
| 4-Bromotoluene | H-2, H-6 | ~7.35 | d |
| H-3, H-5 | ~7.05 | d |
Data compiled from publicly available spectral databases.[7][8][9][10]
Comparative ¹³C NMR Data
In ¹³C NMR, the number of signals directly corresponds to the number of chemically non-equivalent carbon atoms. The high symmetry of 4-bromoanisole and 4-bromotoluene results in only 5 distinct signals (4 aromatic, 1 methyl/methoxy), whereas the less symmetric isomers show more signals.
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Compound | Number of Aromatic Signals | Key Chemical Shifts (δ, ppm) |
| 4-Bromoanisole | 4 | C-O: ~158, C-Br: ~113, OCH₃: ~55 |
| 2-Bromoanisole | 6 | C-O: ~155, C-Br: ~112, OCH₃: ~56 |
| 3-Bromoanisole | 6 | C-O: ~159, C-Br: ~122, OCH₃: ~55 |
| 4-Bromotoluene | 4 | C-Br: ~120, C-CH₃: ~137, CH₃: ~21 |
Data compiled from publicly available spectral databases.[11][12][13][14][15]
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information for identifying brominated compounds: the precise molecular weight and a characteristic isotopic pattern.
Causality in MS: The Bromine Isotope Signature
A hallmark of a bromine-containing compound in a mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[16][17] This is due to the natural abundance of bromine's two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[16][17][18] This M and M+2 pattern is a definitive indicator for the presence of a single bromine atom.[19]
Experimental Protocol: Direct Infusion ESI-MS
For pure, small molecules, Direct Infusion Mass Spectrometry is a rapid and effective technique.[20]
-
Sample Preparation :
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a mass spectrometry-compatible solvent, such as methanol or acetonitrile containing 0.1% formic acid.
-
-
Instrument Setup & Acquisition :
-
Use an electrospray ionization (ESI) source, which is a soft ionization technique that typically keeps the molecular ion intact.
-
Infuse the sample directly into the mass spectrometer using a syringe pump at a low, constant flow rate (e.g., 5-10 µL/min).[21][22]
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion or in negative ion mode, depending on the analyte's properties.
-
Scan a mass range that comfortably includes the expected molecular weight of the compound (e.g., m/z 50-300 for bromoanisole).
-
Comparative MS Data
All single-brominated isomers of anisole and toluene will exhibit the same characteristic molecular ion cluster.
Table 3: Expected High-Resolution MS Data for Brominated Aromatics
| Compound | Molecular Formula | [M]⁺ (for ⁷⁹Br) | [M+2]⁺ (for ⁸¹Br) | Relative Intensity |
| Bromoanisole | C₇H₇BrO | 185.9680 | 187.9660 | ~1:1 |
| Bromotoluene | C₇H₇Br | 169.9731 | 171.9711 | ~1:1 |
The key differentiator here is the nominal and exact mass. Bromoanisole (MW ~187) is clearly distinguished from bromotoluene (MW ~171). While MS cannot distinguish between isomers on its own, it provides the elemental formula when combined with high-resolution measurement.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying functional groups. While all the compared compounds share an aromatic ring, the differences in substitution patterns and the presence of an ether versus an alkyl group can be discerned.
Causality in FTIR: Vibrational Fingerprints
Key vibrational modes to observe include:
-
Aromatic C-H Stretch : Found just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[23][24][25]
-
Aliphatic C-H Stretch : Found just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).[24] This is a key differentiator for 4-bromotoluene.
-
Aromatic C=C Stretch : A series of peaks in the 1450-1600 cm⁻¹ region.[23][24]
-
C-O-C Stretch (Ether) : A strong band typically in the 1250-1000 cm⁻¹ region. This is characteristic of the bromoanisoles.
-
C-H Out-of-Plane (OOP) Bending : Strong bands in the 900-675 cm⁻¹ region whose pattern is highly diagnostic of the aromatic substitution pattern.[25] For example, para-substituted rings typically show a strong band between 810-840 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR has become the preferred method for many solid and liquid samples due to its minimal sample preparation.[26]
-
Sample Preparation :
-
Ensure the ATR crystal (commonly diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the crystal.
-
-
Instrument Setup & Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
For solids, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[27]
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Comparative FTIR Data
Table 4: Key Differentiating IR Absorption Bands (cm⁻¹)
| Compound | Aromatic C-H Stretch | Aliphatic C-H Stretch | C-O-C Stretch | Aromatic OOP Bend |
| 4-Bromoanisole | ~3070 | ~2950 (methoxy) | ~1245 (asym), ~1035 (sym) | ~825 (para) |
| 2-Bromoanisole | ~3060 | ~2950 (methoxy) | ~1240 (asym), ~1025 (sym) | ~750 (ortho) |
| 4-Bromotoluene | ~3025 | ~2920 (methyl) | N/A | ~815 (para) |
Data represents typical values and may vary slightly.
The presence of a strong C-O-C stretch clearly identifies the anisoles, while the specific pattern of the strong OOP bending bands helps distinguish between the isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron system of the aromatic ring. The absorption maxima (λ_max) are sensitive to the nature and position of substituents.
Causality in UV-Vis: Electronic Transitions
Substituents on a benzene ring can cause a shift in the λ_max to longer wavelengths (a bathochromic or "red" shift).[28] Both the methoxy (-OCH₃) and bromo (-Br) groups are considered auxochromes, which possess non-bonding electrons that can be delocalized into the aromatic π-system, affecting the energy of the π → π* transitions.[29][30] The polarity of the solvent can also influence the λ_max.[29][31]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation :
-
Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, hexane, or methanol). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λ_max.
-
Use matched quartz cuvettes for the sample and a solvent blank.
-
-
Instrument Setup & Acquisition :
-
Turn on the spectrophotometer's lamps and allow them to warm up for at least 20 minutes for stability.[32]
-
Set the desired wavelength range (e.g., 200-400 nm).
-
Place the cuvette containing the solvent blank in the beam path and run a baseline correction or "auto zero".[32][33]
-
Replace the blank with the sample cuvette and acquire the absorption spectrum.[33]
-
Comparative UV-Vis Data
Table 5: Typical UV-Vis Absorption Maxima (λ_max in Ethanol)
| Compound | Primary Band (λ_max, nm) | Secondary Band (λ_max, nm) |
| 4-Bromoanisole | ~228 | ~278, 285 |
| 2-Bromoanisole | ~220 | ~278, 284 |
| 3-Bromoanisole | ~222 | ~275, 282 |
| 4-Bromotoluene | ~225 | ~268, 276 |
Data represents typical values and may vary based on solvent and concentration.
The methoxy group in the anisoles generally leads to a more significant bathochromic shift compared to the methyl group in toluene, allowing for differentiation. The positional isomers also show subtle but measurable differences in their absorption maxima.
Integrated Workflow for Structural Elucidation
A robust analytical strategy does not rely on a single technique. The following workflow illustrates how to integrate these methods for confident structural confirmation of an unknown brominated aromatic compound.
Caption: Integrated spectroscopic workflow for compound identification.
Conclusion
The differentiation of closely related brominated aromatic compounds is a challenge that requires a systematic and multi-technique spectroscopic approach. While each method provides valuable clues, their combined power is necessary for unambiguous structural assignment. Mass spectrometry confirms the presence of bromine and the molecular formula. FTIR distinguishes key functional groups like ethers from alkyls. Finally, NMR spectroscopy, with its sensitivity to subtle differences in the electronic environments of isomers, provides the definitive evidence of the substitution pattern. By following the rigorous, self-validating protocols outlined in this guide, researchers can ensure the integrity of their results and accelerate their path to discovery.
References
-
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
-
Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]
-
FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]
-
FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved from [Link]
-
Schaller, C. P. (n.d.). ms isotopes: Br and Cl. CSB/SJU. Retrieved from [Link]
-
NMR sample preparation guidelines. (n.d.). Retrieved from [Link]
-
The 1H NMR spectra of three isomers with molecular formula C4H9Br... (n.d.). Pearson. Retrieved from [Link]
-
The M+1 & M+2 Peaks. (2023). Save My Exams. Retrieved from [Link]
-
Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. (n.d.). IJERMT. Retrieved from [Link]
-
4-Bromoanisole. (n.d.). SpectraBase. Retrieved from [Link]
-
Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (n.d.). Science Publishing Group. Retrieved from [Link]
-
Acquiring a UV/visible spectrum and choosing cells and solvents. (2010, December 6). YouTube. Retrieved from [Link]
-
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Retrieved from [Link]
-
Shouakar-Stash, O., Frape, S. K., Drimmie, R. J., & Aravena, R. (2006). Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. Analytical Chemistry, 78(21), 7485–7491. Retrieved from [Link]
-
4-Bromoanisole. (n.d.). PubChem. Retrieved from [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]
-
Small Molecule Accurate Mass Analysis. (2021, February 20). YouTube. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. (2018). Royal Society Publishing. Retrieved from [Link]
-
Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes. (2025). Retrieved from [Link]
-
A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. (2022). ACS Publications. Retrieved from [Link]
-
Ir Spectroscopy Aromatic Ring. (n.d.). ACL-LIFE. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]
-
4-Bromoanisole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling. (2024). PMC - NIH. Retrieved from [Link]
-
Solved: Match the following three isomers of bromoanisole... (2020). Chegg.com. Retrieved from [Link]
-
A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. (2022). ResearchGate. Retrieved from [Link]
-
Effect of Solvent. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
How To Perform UV Vis Spectroscopy? (2025). YouTube. Retrieved from [Link]
-
How many signals appear in the proton-decoupled 13C NMR spectrum of 2-bromotoluene? (n.d.). Homework.Study.com. Retrieved from [Link]
-
4-Bromoanisole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux. (2024). MDPI. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
Ultraviolet and Visible Spectroscopy. (2006). Retrieved from [Link]
Sources
- 1. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. scribd.com [scribd.com]
- 4. organomation.com [organomation.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. 2-Bromoanisole(578-57-4) 1H NMR spectrum [chemicalbook.com]
- 8. Solved 4. Match the following three isomers of bromoanisole | Chegg.com [chegg.com]
- 9. 4-Bromoanisole(104-92-7) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Bromotoluene(95-46-5) 13C NMR spectrum [chemicalbook.com]
- 12. 3-Bromotoluene(591-17-3) 13C NMR [m.chemicalbook.com]
- 13. 4-Bromoanisole(104-92-7) 13C NMR spectrum [chemicalbook.com]
- 14. 4-Bromotoluene(106-38-7) 13C NMR [m.chemicalbook.com]
- 15. homework.study.com [homework.study.com]
- 16. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ms isotopes: Br and Cl [employees.csbsju.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. aclanthology.org [aclanthology.org]
- 24. uanlch.vscht.cz [uanlch.vscht.cz]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. jascoinc.com [jascoinc.com]
- 27. drawellanalytical.com [drawellanalytical.com]
- 28. ijermt.org [ijermt.org]
- 29. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
- 30. longdom.org [longdom.org]
- 31. uobabylon.edu.iq [uobabylon.edu.iq]
- 32. youtube.com [youtube.com]
- 33. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Bromo-2-methylphenyl)methanol
For professionals engaged in the dynamic fields of chemical research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory practice. (5-Bromo-2-methylphenyl)methanol, a brominated organic compound, requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step framework for its proper disposal, grounded in established safety standards and regulatory requirements.
Part 1: Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of this compound is the first step in a robust disposal plan. The primary risks are associated with its irritant properties and acute toxicity. The presence of a bromine atom classifies it as a halogenated organic compound , a critical distinction for waste segregation.[1][2][3]
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Hazard Code | Description | Source(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [4] |
| Skin Irritation | H315 | Causes skin irritation. | [5] |
| Eye Irritation | H319 | Causes serious eye irritation. | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
This data is synthesized from publicly available Safety Data Sheets (SDS) and chemical databases.
The causality behind its hazardous classification lies in its molecular structure, which can interact with biological tissues, causing irritation and toxic effects upon exposure.[6] Therefore, all waste streams containing this compound, including contaminated labware, spill cleanup materials, and unreacted starting material, must be treated as hazardous waste.
Part 2: Safety Protocols and Personal Protective Equipment (PPE)
Before initiating any disposal-related tasks, ensuring personal and environmental safety is paramount. This involves the correct use of PPE and having a clear plan for emergency situations like spills.
Immediate Handling Precautions:
-
Ventilation: Always handle this compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any potential vapors.[6][7]
-
Ignition Sources: Keep the chemical and its waste away from heat and ignition sources.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, with which it may react.[5]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[5][8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes, which can cause serious irritation.[5][8] |
| Body Protection | A standard laboratory coat. | Minimizes exposed skin to prevent accidental contact.[3][8] |
| Respiratory | Use in a chemical fume hood. | Avoids inhalation, which may cause respiratory irritation.[6][8] |
Spill Response: In the event of a spill, the area should be evacuated of all non-essential personnel.
-
Small Spills: Absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[3][7]
-
Cleanup: Place the absorbent material into a sealed, properly labeled container for hazardous waste disposal.[1][7]
-
Large Spills: If the spill is large or you are not equipped to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic waste. Adherence to a strict segregation and containment protocol is essential for regulatory compliance and safety.
Step 1: Waste Segregation At the point of generation, all waste containing this compound must be segregated into a dedicated Halogenated Organic Waste stream.[1][2][3][9] It is critical not to mix this waste with non-halogenated solvents or other waste categories.[2][10] This segregation is crucial because halogenated wastes require specific disposal methods, such as high-temperature incineration, and mixing them with other streams can complicate the disposal process and increase costs.[2][8]
Step 2: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof container made from a compatible material (e.g., high-density polyethylene or glass) with a secure, tightly sealing screw cap.[1][9][11] The container must be in good condition.
-
Fill Level: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[10][12]
-
Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[1][2][11]
Step 3: Labeling Proper labeling is a critical compliance point under the Resource Conservation and Recovery Act (RCRA).[12][13]
-
Initial Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[1][2]
-
Required Information: The label must clearly state:
Step 4: Accumulation and Storage Waste should be stored in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[11][13]
-
Location: The SAA should be a well-ventilated area away from incompatible chemicals.[1][9]
-
Secondary Containment: Store the waste container in a secondary containment tray or bin that can hold the entire volume of the container to prevent the spread of potential leaks.[2][9]
-
Time and Volume Limits: While accumulation time limits do not typically apply in an SAA, volume is limited to 55 gallons. However, it is best practice to have waste removed regularly. Once a container is full, it must be moved from the SAA within three days.[11][13]
Step 5: Final Disposal
-
Request Pickup: Once the waste container is full (or within your institution's specified time frame), contact your EHS department or the designated hazardous waste management office to schedule a pickup.[2][3]
-
Professional Disposal: The waste will be transported by a licensed hazardous waste contractor for final disposal, which typically involves incineration at a permitted facility.[6] Never attempt to dispose of this chemical down the drain or in the regular trash.[11][14]
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: A flowchart detailing the required steps for the safe segregation, containment, and disposal of halogenated chemical waste.
Part 5: Regulatory Framework
In the United States, the disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][15] Laboratories are considered hazardous waste generators and must comply with specific standards for waste identification, management, and disposal.[16][17][18] Adhering to the procedures outlined in this guide will help ensure compliance with these federal, state, and local regulations.
By implementing these rigorous, well-defined procedures, research organizations can maintain a high standard of safety, protect the environment, and build a culture of compliance and responsibility.
References
-
This compound. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (2021). Temple University Campus Operations. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved from [Link]
-
Chemical and Hazardous Waste Guide. University of Oslo (UiO). Retrieved from [Link]
-
Organic solvent waste. Kemicentrum, Lund University. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Retrieved from [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). Retrieved from [Link]
-
Federal Register/Vol. 63, No. 85/Monday, May 4, 1998/Rules and Regulations. GovInfo. Retrieved from [Link]
-
Environmental Fact Sheet, Organobromine. US Environmental Protection Agency (EPA). Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. University of Alabama in Huntsville. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA). Retrieved from [Link]
-
Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. University of Wyoming. Retrieved from [Link]
-
Methanol Safety Data Sheet. Methanex. Retrieved from [Link]
-
Proper Waste Management of RCRA 8 Metals. ACTenviro. Retrieved from [Link]
-
Methanol Safety Data Sheet. Airgas. Retrieved from [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemical-label.com [chemical-label.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. capotchem.cn [capotchem.cn]
- 7. aksci.com [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. ethz.ch [ethz.ch]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. mn.uio.no [mn.uio.no]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. mtu.edu [mtu.edu]
- 18. actenviro.com [actenviro.com]
A Researcher's Guide to the Safe Handling of (5-Bromo-2-methylphenyl)methanol
An Essential Protocol for Laboratory Safety and Operational Integrity
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like (5-Bromo-2-methylphenyl)methanol demands a meticulous and informed approach to personal and environmental protection. This guide serves as an essential resource, providing immediate, actionable intelligence for the safe handling, storage, and disposal of this compound. Our objective is to empower you with the knowledge to not only follow safety protocols but to understand the critical reasoning that underpins them, ensuring a culture of safety and scientific excellence in your laboratory.
Understanding the Hazard Profile of this compound
This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health hazards.[1] A thorough understanding of its hazard profile is the first step in implementing a robust safety plan.
GHS Hazard Classifications:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
These classifications are the foundation of our recommended safety protocols. The "why" behind each procedural step is directly linked to mitigating these specific risks.
Core Directive: Personal Protective Equipment (PPE)
A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, the rationale for its use, and recommended specifications.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3] | To protect the eyes from splashes and aerosols that can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). A disposable, chemical-resistant lab coat or coveralls.[4][5] | To prevent skin contact which can lead to irritation.[1] Contaminated clothing must be removed and washed before reuse.[4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is necessary if ventilation is inadequate or if there is a risk of inhaling dust or vapors.[3][5] | To prevent respiratory tract irritation from inhalation of the compound.[1] |
Experimental Workflow: A Step-by-Step Handling Protocol
The following protocol provides a systematic approach to handling this compound, from initial preparation to final disposal. This workflow is designed to be a self-validating system, where each step logically builds upon the last to ensure comprehensive safety.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This is the primary engineering control to minimize inhalation exposure and protect from respiratory irritation.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2] Familiarize yourself with their operation before beginning any work.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds. This should include an inert absorbent material like sand or vermiculite.[4]
Handling and Use
-
Donning PPE: Before handling the compound, correctly don all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[3]
-
Weighing and Transfer: When weighing or transferring the solid compound, do so in a manner that minimizes dust generation. Use a spatula and conduct these operations within the fume hood.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use to prevent the escape of vapors.[2][4]
Storage
-
Container: Store this compound in a tightly sealed, properly labeled container.[2][4]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7] The storage area should be secure and accessible only to authorized personnel.[4]
Disposal
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Procedure: Dispose of the hazardous waste through a licensed waste disposal contractor, in strict accordance with all local, regional, and national environmental regulations.[2][6]
Emergency Response Plan
An immediate and informed response is critical in the event of an exposure or spill.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spill Response: Evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a suitable container for disposal.[4][6]
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
-
PubChem. . National Center for Biotechnology Information.
- CymitQuimica. (2024). Safety Data Sheet: (5-Bromo-2,4-dimethylphenyl)methanol.
- Sigma-Aldrich.
- Fisher Scientific. (2021).
- Fisher Scientific.
- chemical-label.com. (5-bromo-2-chloro-4-methylphenyl)methanol.
- CHEMM. Personal Protective Equipment (PPE).
- AK Scientific, Inc. (2-Bromo-5-methoxy-4-methylphenyl)
- BLD Pharm. 1427385-06-5|(5-Bromo-2-ethylphenyl)methanol.
- Benchchem. Personal protective equipment for handling 2-(Aminomethyl)-5-bromonaphthalene.
- Thermo Fisher Scientific. (2024).
Sources
- 1. This compound | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
